molecular formula C14H15N3O3 B1420472 1-(5-Nitroquinolin-8-yl)piperidin-4-ol CAS No. 1133115-76-0

1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Cat. No.: B1420472
CAS No.: 1133115-76-0
M. Wt: 273.29 g/mol
InChI Key: ROLSKNAOHRRYNI-UHFFFAOYSA-N
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Description

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Nitroquinolin-8-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Nitroquinolin-8-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-nitroquinolin-8-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12(17(19)20)11-2-1-7-15-14(11)13/h1-4,7,10,18H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSKNAOHRRYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674884
Record name 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
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Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-76-0
Record name 1-(5-Nitro-8-quinolinyl)-4-piperidinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the primary synthetic strategies, focusing on the mechanistic principles of nucleophilic aromatic substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. Detailed experimental protocols, causality behind procedural choices, and characterization methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the successful synthesis and validation of this target molecule.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has established them as privileged scaffolds in medicinal chemistry.[1][2] The title compound, 1-(5-nitroquinolin-8-yl)piperidin-4-ol, incorporates the key pharmacophoric features of a nitroquinoline moiety linked to a piperidin-4-ol substituent. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the quinoline ring system and can serve as a handle for further chemical transformations.[3] The piperidin-4-ol fragment is a common motif in drug design, often contributing to improved pharmacokinetic properties such as solubility and bioavailability.

This guide will delve into the practical aspects of synthesizing this molecule, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles that govern the chosen synthetic routes.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, points towards the formation of the C-N bond between the quinoline C8 position and the piperidine nitrogen. This immediately suggests two primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a nucleophile (piperidin-4-ol) with a quinoline ring bearing a suitable leaving group at the C8 position and activated by an electron-withdrawing group.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a more modern and often more versatile method for the formation of aryl-amine bonds.[4][5]

The choice between these strategies will depend on factors such as the availability and reactivity of starting materials, desired reaction conditions, and scalability.

Synthetic Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a robust and widely employed method for the synthesis of aryl amines.[3][6] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent departure of the leaving group restores the aromaticity of the ring.

For the synthesis of 1-(5-nitroquinolin-8-yl)piperidin-4-ol, the key starting material is an 8-substituted-5-nitroquinoline. 8-Chloro-5-nitroquinoline is a suitable precursor due to the good leaving group ability of the chloride ion and the strong activation provided by the para-nitro group.

Reaction Mechanism

The electron-withdrawing nitro group at the C5 position significantly polarizes the C-Cl bond at the C8 position, rendering the C8 carbon highly electrophilic and susceptible to nucleophilic attack by the nitrogen atom of piperidin-4-ol.[7]

Diagram: SNAr Reaction Mechanism

SNAr_Mechanism Reactants 8-Chloro-5-nitroquinoline + Piperidin-4-ol Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K2CO3) Base->Meisenheimer Product 1-(5-Nitroquinolin-8-yl)piperidin-4-ol Meisenheimer->Product Elimination of Cl- Byproduct KCl + H2O + CO2 Meisenheimer->Byproduct

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
8-Chloro-5-nitroquinolineC9H5ClN2O2208.60605-44-7
Piperidin-4-olC5H11NO101.155382-16-1
Potassium Carbonate (K2CO3)K2CO3138.21584-08-7
N,N-Dimethylformamide (DMF)C3H7NO73.0968-12-2

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. The use of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(5-nitroquinolin-8-yl)piperidin-4-ol.

Synthetic Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is particularly advantageous when the SNAr reaction is sluggish or fails due to a less reactive aryl halide or a less nucleophilic amine.[8]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (8-chloro-5-nitroquinoline) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperidin-4-ol) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[9]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination OxAdd->AmineCoord + Amine PdAmido Palladium Amido Complex AmineCoord->PdAmido + Base PdAmido->Pd0 Product Product PdAmido->Product Reductive Elimination ArylHalide 8-Chloro-5-nitroquinoline Amine Piperidin-4-ol Base Base

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
8-Chloro-5-nitroquinolineC9H5ClN2O2208.60605-44-7
Piperidin-4-olC5H11NO101.155382-16-1
Pd2(dba)3C51H42O3Pd2915.7251364-51-3
XPhosC33H49P484.71564483-18-7
Sodium tert-butoxide (NaOtBu)C4H9NaO96.10865-48-5
TolueneC7H892.14108-88-3

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 8-chloro-5-nitroquinoline (1.0 eq), piperidin-4-ol (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(5-nitroquinolin-8-yl)piperidin-4-ol.

Characterization of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

The identity and purity of the synthesized 1-(5-nitroquinolin-8-yl)piperidin-4-ol should be confirmed by a combination of spectroscopic and analytical techniques.

Technique Expected Observations
1H NMR Signals corresponding to the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The integration of the signals should be consistent with the number of protons in the molecule.
13C NMR Resonances for all the unique carbon atoms in the molecule, including the aromatic carbons of the quinoline ring and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C14H15N3O3, MW: 273.29 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitro group (around 1520 and 1340 cm-1), the hydroxyl group (broad peak around 3300 cm-1), and C-N and C-H bonds.
Melting Point A sharp melting point indicates a high degree of purity.

Conclusion

The synthesis of 1-(5-nitroquinolin-8-yl)piperidin-4-ol can be effectively achieved through two primary synthetic routes: nucleophilic aromatic substitution and Buchwald-Hartwig amination. The SNAr approach offers a more classical and often more cost-effective method, while the Buchwald-Hartwig amination provides a more versatile and powerful alternative, especially for challenging substrates. The choice of synthetic strategy should be guided by the specific requirements of the research, including scale, cost, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and characterization of this valuable compound for further investigation in drug discovery and development programs.

References

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC - NIH. (2021). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. (n.d.). PHARMD GURU. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017). National Library of Medicine. [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (n.d.). MDPI. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). SciSpace. [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Research Review Journals. [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline - ResearchGate. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). MDPI. [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline - ResearchGate. (2020). ResearchGate. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Brieflands. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. (n.d.). National Institutes of Health. [Link]

Sources

Introduction: Unveiling a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Within the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a strategic approach to developing novel therapeutics with enhanced potency and target specificity.[1] The compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a compelling example of such a molecular hybrid, integrating the biologically significant nitroquinoline core with a functionalized piperidine moiety.

The quinoline ring system is a privileged scaffold, forming the foundation of numerous drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1] The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the ring, often enhancing its biological efficacy.[2] Nitroquinoline derivatives have been extensively studied for their diverse bioactivities, which are frequently linked to mechanisms like DNA damage induction and kinase inhibition.[3]

This technical guide provides a comprehensive analysis of the chemical properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. We will explore its logical synthesis, predict its spectral characteristics based on established chemical principles, and discuss its inherent reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this and related structures for therapeutic innovation.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to characterize its basic physical and chemical properties.

Figure 1: Chemical Structure of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Summary of Core Properties

The following table summarizes the key physicochemical identifiers for this compound, gathered from chemical supplier databases.

PropertyValueSource
CAS Number 1133115-76-0[4][5]
Molecular Formula C₁₄H₁₅N₃O₃[6]
Molecular Weight 273.29 g/mol [6]
Purity Typically available at ≥98%[7]
Appearance (Predicted) Yellow to brown solidGeneral property of nitroaromatic compounds.

Section 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis would logically proceed from 8-halo-5-nitroquinoline (where the halogen is preferably Cl or Br) and piperidin-4-ol. The strong electron-withdrawing effect of the nitro group at the C5 position deactivates the quinoline ring towards electrophilic attack but powerfully activates it for nucleophilic attack, particularly at the C8 position. The nitrogen atom of the piperidine ring acts as the nucleophile, displacing the halide to form the final product.

G reactant1 8-Chloro-5-nitroquinoline conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) reactant1->conditions reactant2 Piperidin-4-ol reactant2->conditions product 1-(5-Nitroquinolin-8-yl)piperidin-4-ol conditions->product

Figure 2: Proposed workflow for the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for reproducibility and safety.

  • Reaction Setup:

    • To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq.), piperidin-4-ol (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting quinoline.

    • Causality: Potassium carbonate is a crucial base that neutralizes the HCl generated in situ, driving the reaction to completion. DMF is an ideal polar aprotic solvent that can dissolve the reactants and facilitate the SNAr mechanism. Using a slight excess of the amine ensures the limiting reagent is fully consumed.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 8-16 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. TLC monitoring is essential to prevent side-product formation from prolonged heating after the reaction has reached completion.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (10x the volume of DMF used). A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with deionized water followed by a small amount of cold diethyl ether to remove residual DMF and non-polar impurities.

    • Causality: "Crashing out" the product in water is an effective method for separating the organic product from the water-soluble DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

    • Dry the purified solid under high vacuum to yield the final product. Characterize by NMR, MS, and IR to confirm structure and purity.

Section 3: Predicted Spectroscopic Data

No experimental spectra for this specific compound were found. However, a detailed prediction of its key spectroscopic features can be made based on the known spectra of its constituent parts: the 5-nitroquinoline scaffold and the piperidine ring.[8][9]

¹H NMR Spectroscopy
  • Quinoline Protons (Ar-H): Expect complex multiplets in the aromatic region (δ 7.5-9.0 ppm). The proton at C4, adjacent to the ring nitrogen, will likely be the most downfield. The nitro group at C5 will strongly influence the shifts of protons at C4 and C6.

  • Piperidine Protons (Aliphatic-H):

    • The protons on the carbons adjacent to the quinoline ring (C2' and C6' axial and equatorial) will appear as multiplets, likely in the δ 3.5-4.0 ppm range, shifted downfield due to the anisotropic effect of the aromatic ring and attachment to nitrogen.

    • The proton attached to the carbinol carbon (C4') will be a multiplet around δ 3.8-4.2 ppm.

    • The remaining piperidine protons (C3' and C5' axial and equatorial) will appear as more upfield multiplets, likely in the δ 1.8-2.2 ppm range.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-4.0 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Expect 9 distinct signals in the δ 110-160 ppm region. The carbon bearing the nitro group (C5) and the carbons adjacent to the quinoline nitrogen (C2, C8a) will be significantly affected.

  • Aliphatic Carbons:

    • The carbons alpha to the piperidine nitrogen (C2', C6') are expected around δ 50-55 ppm.

    • The carbinol carbon (C4') should appear around δ 65-70 ppm.

    • The remaining piperidine carbons (C3', C5') are expected around δ 30-35 ppm.

IR Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600-1570C=C stretchAromatic Ring
1550-1500 (strong)N-O asymmetric stretchNitro Group
1360-1320 (strong)N-O symmetric stretchNitro Group
1250-1150C-N stretchAryl-Amine
1100-1000C-O stretchSecondary Alcohol
Mass Spectrometry
  • Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 274.12.

Section 4: Chemical Reactivity and Therapeutic Potential

The chemical reactivity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is dictated by its three primary functional components: the nitroquinoline ring, the secondary aryl amine linkage, and the secondary alcohol on the piperidine ring.

G cluster_0 Reactions at Nitro Group cluster_1 Reactions at Hydroxyl Group main 1-(5-Nitroquinolin-8-yl)piperidin-4-ol reduction Reduction (e.g., SnCl2, H2/Pd-C) main->reduction NO2 Group esterification Esterification (e.g., Acyl Chloride, Base) main->esterification OH Group etherification Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) main->etherification OH Group product_amino 1-(5-Aminoquinolin-8-yl)piperidin-4-ol reduction->product_amino product_ester Ester Derivative esterification->product_ester product_ether Ether Derivative etherification->product_ether

Figure 3: Key reactivity pathways for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Key Reactive Sites
  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, drastically altering the molecule's electronic properties and biological activity. The resulting 5-aminoquinoline derivative can serve as a precursor for further functionalization, such as diazotization or acylation.

  • Reactions of the Piperidinol -OH Group: The secondary alcohol is a versatile handle for derivatization. It can undergo esterification with acyl chlorides or carboxylic acids, or etherification via Williamson synthesis. These modifications allow for fine-tuning of the molecule's lipophilicity and pharmacokinetic profile.

  • The Quinoline Ring: While the nitro group deactivates the ring towards electrophilic substitution, the scaffold can still participate in various metal-catalyzed cross-coupling reactions if the corresponding halo-nitroquinoline is used in a divergent synthesis approach.

Potential in Drug Discovery

The structural motifs present in this compound suggest several avenues for therapeutic investigation:

  • Anticancer and Antimicrobial Activity: The nitroquinoline core is a well-documented pharmacophore in anticancer and antimicrobial research.[10][11] The mechanism often involves the generation of reactive oxygen species (ROS) or interaction with microbial DNA synthesis.[3][12][13] This compound is a rational candidate for screening against various cancer cell lines and microbial strains.

  • Kinase Inhibition: Many quinoline-based molecules function as kinase inhibitors by competing for the ATP-binding site.[3] Molecular modeling studies could be employed to dock this compound into the active sites of relevant kinases implicated in cancer and inflammatory diseases.

  • Metal Chelation: The related 8-hydroxyquinoline scaffold is a classic metal chelator, a property linked to its neuroprotective and anticancer effects.[14][15] While the 8-amino-piperidine linkage is different, the nitrogen atoms at positions 1 and the piperidine ring could potentially coordinate with biological metal ions like iron or copper, suggesting a role in mitigating metal-induced oxidative stress.

Conclusion

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a synthetically accessible molecule that combines the potent biological activity of the nitroquinoline scaffold with the versatile functionality of a piperidinol moiety. Its chemical properties—characterized by key reactive sites at the nitro and hydroxyl groups—provide a robust platform for the generation of diverse chemical libraries. Based on the extensive literature on related compounds, this molecule stands as a promising candidate for further investigation in oncology, infectious disease, and neuroprotective research. This guide provides the foundational chemical knowledge necessary to embark on such explorations.

References

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A Technical Guide to Investigating the Biological Activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2][3] The introduction of a nitro group and a piperidinol substituent to the quinoline core, as seen in 1-(5-Nitroquinolin-8-yl)piperidin-4-ol , presents an intriguing candidate for novel therapeutic development. While direct experimental data on this specific molecule is not yet prevalent in public literature, the extensive research on structurally related compounds, particularly 5-nitroquinoline and 8-hydroxyquinoline derivatives, provides a strong rationale for its investigation.

This technical guide serves as a comprehensive roadmap for elucidating the biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. As Senior Application Scientists, we will not merely list protocols but will delve into the scientific reasoning behind our proposed experimental designs, grounding our hypotheses in the established activities of analogous compounds. Our approach is designed to be a self-validating system, ensuring that each experimental step logically informs the next, leading to a robust and comprehensive understanding of this promising molecule.

Part 1: The Scientific Rationale - Hypothesized Biological Activities

Based on the structure of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, we can infer potential biological activities by examining its key chemical features and comparing them to well-studied quinoline derivatives.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system is a recurring motif in a multitude of clinically approved drugs and investigational compounds. Its planar, aromatic nature allows for intercalation with DNA and interaction with various enzymatic active sites.[4] This fundamental structure is associated with a wide array of biological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3]

The 5-Nitro Group: A Key Modulator of Activity

The presence of a nitro group at the 5-position of the quinoline ring is particularly significant. The electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties, enhancing its potential for biological interactions. Notably, the well-characterized compound 8-hydroxy-5-nitroquinoline (nitroxoline) exhibits both potent anticancer and broad-spectrum antimicrobial activities.[5][6][7] The nitro group is believed to contribute to the generation of reactive oxygen species (ROS), a key mechanism in inducing cancer cell death.[8][9]

The 8-Amino (via Piperidine Linkage) and 4-Hydroxypiperidine Moiety: Influencing Selectivity and Pharmacokinetics

The substitution at the 8-position with a piperidin-4-ol moiety is a critical feature that can significantly impact the compound's pharmacological profile. The basic nitrogen of the piperidine ring can improve aqueous solubility and the ability to form salts, which is advantageous for drug formulation. Furthermore, this substituent can modulate the compound's interaction with biological targets, potentially enhancing selectivity and reducing off-target effects. The hydroxyl group on the piperidine ring can participate in hydrogen bonding, further influencing target binding.

Based on these structural features, we hypothesize that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol possesses significant potential as both an anticancer and an antimicrobial agent. The following sections will detail the experimental workflows to rigorously test these hypotheses.

Part 2: A Roadmap for Investigation - Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the hypothesized biological activities of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

In Vitro Anticancer Activity Assessment

The initial phase of investigation will focus on determining the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.

This foundational assay will determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, providing an initial indication of its cytotoxic or cytostatic potential.[10]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cancer Cell LineIC50 (µM) of 1-(5-Nitroquinolin-8-yl)piperidin-4-olIC50 (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast)To be determinedReference value
HCT-116 (Colon)To be determinedReference value
A549 (Lung)To be determinedReference value
HEK293 (Non-cancerous)To be determinedReference value

This experiment will determine if the compound induces cell cycle arrest at a specific phase, a common mechanism of action for many anticancer drugs.[11]

Protocol:

  • Treatment: Treat cancer cells with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome Visualization:

G cluster_control Control Cells cluster_treated Treated Cells (Hypothetical G2/M Arrest) G0/G1_control G0/G1 Phase (High Population) S_control S Phase (Low Population) G0/G1_control->S_control G2/M_control G2/M Phase (Moderate Population) S_control->G2/M_control G2/M_control->G0/G1_control G0/G1_treated G0/G1 Phase (Decreased Population) S_treated S Phase (Decreased Population) G0/G1_treated->S_treated G2/M_treated G2/M Phase (Accumulated Population) S_treated->G2/M_treated

Figure 1: Hypothetical cell cycle distribution showing G2/M arrest.

In Vitro Antimicrobial Activity Assessment

The antimicrobial potential of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol will be evaluated against a panel of clinically relevant bacterial and fungal strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound Dilution: Perform a two-fold serial dilution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

MicroorganismStrainMIC (µg/mL) of 1-(5-Nitroquinolin-8-yl)piperidin-4-olMIC (µg/mL) of Ciprofloxacin (Antibacterial Control)MIC (µg/mL) of Fluconazole (Antifungal Control)
Staphylococcus aureusATCC 29213To be determinedReference valueN/A
Escherichia coliATCC 25922To be determinedReference valueN/A
Candida albicansATCC 90028To be determinedN/AReference value

Part 3: Delving Deeper - Mechanistic Elucidation

Should the initial screening reveal significant anticancer or antimicrobial activity, the following experiments will help to elucidate the underlying mechanisms of action.

Investigating the Role of Metal Chelation and Oxidative Stress

A key mechanism of action for many quinoline derivatives is their ability to chelate metal ions and induce oxidative stress.[5][8]

This assay will determine if 1-(5-Nitroquinolin-8-yl)piperidin-4-ol can chelate biologically relevant metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).

Protocol:

  • UV-Vis Spectroscopy: Prepare solutions of the compound and the metal salt (e.g., FeCl₃, CuSO₄) in a suitable buffer.

  • Titration: Titrate the compound solution with the metal salt solution and record the UV-Vis spectra at each addition.

  • Analysis: Analyze the changes in the absorption spectra to determine the stoichiometry and binding affinity of the metal-compound complex.

This experiment will assess whether the compound induces the production of ROS in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol for a short duration (e.g., 1-4 hours).

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Proposed Signaling Pathway:

G Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol Metal_Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) Compound->Metal_Chelation ROS Increased Intracellular ROS Compound->ROS Metal_Chelation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2: Hypothesized mechanism of action involving ROS production.

Conclusion: A Path Forward

This technical guide provides a robust and scientifically grounded framework for the comprehensive investigation of the biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. While the specific activities of this molecule remain to be elucidated, the strong precedent set by structurally similar quinoline derivatives suggests a high probability of discovering potent anticancer and/or antimicrobial properties. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically unveil the therapeutic potential of this novel compound, paving the way for its potential development as a next-generation therapeutic agent.

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A Hypothesis-Driven Guide to the Mechanism of Action of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, particularly the 8-hydroxyquinoline series, represents a class of privileged structures in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a derivative that, while not extensively characterized in public literature, possesses structural motifs suggesting a potent and multifaceted mechanism of action. This guide synthesizes information from closely related analogues, primarily the well-documented compound 8-hydroxy-5-nitroquinoline (nitroxoline), to propose a plausible mechanistic framework. We hypothesize that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol exerts its biological effects through a combination of metal ion chelation and the induction of intracellular reactive oxygen species (ROS), activities modulated by the physicochemical properties of the piperidin-4-ol substituent. This document provides a theoretical foundation and a detailed experimental roadmap for researchers seeking to validate this proposed mechanism.

Introduction and Structural Rationale

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a heterocyclic compound featuring a 5-nitro-substituted quinoline core linked at the 8-position to a piperidin-4-ol moiety. While direct pharmacological data for this specific molecule is limited to supplier catalogues[3][4][5][6], its constituent parts provide a strong basis for mechanistic investigation.

  • The 5-Nitroquinoline Core: The quinoline ring is a foundational structure in numerous pharmacologically active agents.[7][8] The addition of a nitro group at the 5-position is critical; the analogous compound, 8-hydroxy-5-nitroquinoline (nitroxoline), is a clinically used antimicrobial and has demonstrated potent anticancer and antiparasitic activities.[9][10][11] Its mechanism is attributed to metal chelation and the generation of oxidative stress.[9][10]

  • The Piperidin-4-ol Substituent: This functional group replaces the 8-hydroxyl of nitroxoline. The introduction of the piperidine ring and its hydroxyl group is expected to significantly alter the molecule's solubility, polarity, and hydrogen bonding capacity. These changes can influence cell permeability, target engagement, and overall pharmacokinetic and pharmacodynamic profiles.

This guide will deconstruct the probable mechanism of action by first examining the activities of the core scaffold and then considering the modulatory impact of the piperidin-4-ol substituent.

Proposed Core Mechanism of Action

Based on extensive studies of 8-hydroxy-5-nitroquinoline, we propose a dual-action mechanism for the 5-nitroquinoline core of the target compound.

Disruption of Metal Ion Homeostasis via Chelation

8-Hydroxyquinoline and its derivatives are classic bidentate chelating agents, coordinating with divalent and trivalent metal ions.[12] This activity is central to their antimicrobial and anticancer effects, as they can sequester essential metallic cofactors required for enzymatic function in both pathogens and cancer cells.[10]

  • Causality of Chelation: The nitrogen atom of the quinoline ring and the heteroatom at the 8-position (in this case, the nitrogen of the piperidine ring) can form a stable five-membered ring with a metal ion. This action can deplete the intracellular labile pools of crucial ions like Fe²⁺, Zn²⁺, and Cu²⁺, thereby inhibiting metalloenzymes involved in processes such as cellular respiration and DNA replication.

Induction of Intracellular Oxidative Stress

A key finding for nitroxoline is its ability to increase intracellular reactive oxygen species (ROS), an effect significantly enhanced by copper.[9] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

  • The Role of the Nitro Group: The 5-nitro group is a strong electron-withdrawing group and is likely the primary driver of ROS generation. It can undergo intracellular enzymatic reduction to form a nitro radical anion. In the presence of molecular oxygen, this radical can be re-oxidized to the parent nitro compound, producing a superoxide anion (O₂⁻) in a process known as redox cycling. This futile cycle generates a continuous flux of ROS, leading to a state of severe oxidative stress.

The following diagram illustrates this proposed redox cycling mechanism.

ROS_Generation Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Compound->Radical Intracellular Reductases (e.g., NADPH-cytochrome P450 reductase) Radical->Compound Re-oxidation Oxygen Molecular Oxygen (O₂) Superoxide Superoxide (O₂⁻˙) Oxygen->Superoxide ROS_Damage Cellular Oxidative Damage (Lipids, Proteins, DNA) Superoxide->ROS_Damage Leads to

Caption: Proposed mechanism of ROS generation via redox cycling.

Experimental Validation Strategy

To test this hypothesized mechanism of action, a multi-pronged experimental approach is required. The following protocols provide a self-validating system to interrogate the compound's activity.

Workflow for MoA Validation

The overall strategy involves confirming target engagement (metal chelation) and elucidating the cellular response (ROS production and downstream effects).

MoA_Workflow cluster_biochemical Biochemical & In Vitro Assays cluster_cellular Cell-Based Assays start Hypothesis: Metal Chelation & ROS Induction chelation UV-Vis Spectroscopic Titration with Metal Ions start->chelation Test Chelation ros_vitro Acellular ROS Generation Assay (e.g., with DTT/NADH) start->ros_vitro Test Redox Activity viability Cell Viability Assay (MTS/MTT) +/- Antioxidants (e.g., NAC) +/- Metal Chelators (e.g., DFO) chelation->viability Inform Cellular Context ros_vitro->viability Inform Cellular Context ros_cellular Intracellular ROS Detection (DCFDA Staining & Flow Cytometry) viability->ros_cellular Correlate Viability with ROS apoptosis Apoptosis Assay (Annexin V/PI Staining) ros_cellular->apoptosis Link ROS to Cell Death Mechanism end Mechanism Confirmed/ Refined apoptosis->end

Caption: Experimental workflow for validating the proposed mechanism.

Protocol 1: Intracellular ROS Detection

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to quantify intracellular ROS levels in response to compound treatment.

Objective: To determine if 1-(5-Nitroquinolin-8-yl)piperidin-4-ol induces ROS production in a cellular context.

Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., A549 lung carcinoma) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).

  • DCFDA Loading: Remove culture medium and wash cells once with 1X PBS. Add 100 µL of 10 µM DCFDA in serum-free medium to each well. Incubate for 45 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution and wash cells once with 1X PBS. Add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Measurement: Immediately measure fluorescence on a plate reader (Excitation: 485 nm, Emission: 535 nm) at time zero and then kinetically every 30 minutes for 4 hours.

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence of treated wells to the vehicle control. Plot the fluorescence intensity against compound concentration.

Protocol 2: Cell Viability Assay with Modulators

This protocol assesses how the compound's cytotoxicity is affected by the presence of an antioxidant or a metal chelator, providing strong evidence for the proposed mechanism.

Objective: To link the cytotoxic effects of the compound to ROS production and metal ion dependency.

Methodology:

  • Cell Culture: Seed cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment (Modulators): After 24 hours of incubation, pre-treat cells for 1 hour with either:

    • N-acetylcysteine (NAC) at a final concentration of 5 mM (antioxidant).

    • Deferoxamine (DFO) at a final concentration of 100 µM (iron chelator).

    • Vehicle control (medium).

  • Compound Treatment: Add serial dilutions of the test compound directly to the wells containing the modulators and incubate for 48 hours.

  • Viability Assessment: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C. Measure absorbance at 490 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot dose-response curves and determine the IC₅₀ values for the compound alone and in the presence of each modulator. A rightward shift in the IC₅₀ curve in the presence of NAC or DFO would support the hypothesized mechanism.

Data Summary and Interpretation

Quantitative data from literature on related 8-hydroxyquinoline analogues provides a benchmark for expected potency.

CompoundBiological ActivityCell LineIC₅₀ ValueReference
8-Hydroxy-5-nitroquinoline (Nitroxoline) AnticancerRaji (Burkitt's lymphoma)~1-2 µM[9]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Antiparasitic (T. cruzi)Amastigote form1.24 ± 0.23 µM[10]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) AnticancerRaji (Burkitt's lymphoma)~5-10 µM[9]

Interpretation: Nitroxoline is significantly more potent than its halogenated analogue, clioquinol.[9] We hypothesize that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol will exhibit potency in a similar low micromolar range, with its activity being significantly attenuated by antioxidants like NAC.

Conclusion

The available evidence strongly suggests that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol acts as a pro-oxidative agent whose activity is likely dependent on its ability to interact with intracellular metal ions. The core 5-nitroquinoline scaffold is the primary driver of this activity through a redox cycling mechanism that generates cytotoxic ROS. The piperidin-4-ol substituent provides a key point for medicinal chemistry optimization, potentially improving the compound's pharmaceutical properties without compromising the core mechanism. The experimental protocols outlined in this guide provide a clear and robust pathway for formally elucidating this proposed mechanism of action, paving the way for its potential development as a therapeutic agent.

References

  • Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Vertex AI Search.
  • Jiang, H., et al. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. LabSolu.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
  • 8-Hydroxy-5-nitroquinoline 96 4008-48-4. Sigma-Aldrich.
  • 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | CAS 1133115-89-5. Santa Cruz Biotechnology.
  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone: A Comparative Guide to siRNA Knockdown. BenchChem.
  • 1-(5-Nitroquinolin-8-Yl)Piperidin-4-Ol. Parchem.
  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, 98% Purity, C14H15N3O3, 25 grams. StruChem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.
  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. PubMed Central (NIH).
  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFuKXAEShLm-neQsflaSd4GhrwtP6se9yHr-CXDb30U5SvkSbshMCh3A2pLq3jJc1hCARAMRUO-qYlZCajuclk9sUmXSOTNhfxR1lUZ1xKpLeuvb9fZW1HEaSvn45LSQ2jpi7e8rQL67qeOfqNgqHXN8m5KqmObiYxSfBAV23qu47GfEDJwowdkE4lzavvGbe_zYggbXI9CbARTO4QSxD7xBBCUsa_Nv3f5p9yX3PtGz_33r4GHbozWXzMPzr2mTnRnmv-5TuMvm2XyQ==]([Link]

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An In-depth Technical Guide to the Solubility and Stability of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, with a primary focus on its solubility and stability. As a novel heterocyclic compound, understanding these characteristics is paramount for its advancement in any research and development pipeline, particularly in drug discovery. This document outlines the predicted physicochemical profile of the molecule, based on its structural components, and presents detailed, field-proven methodologies for the empirical determination of its solubility and stability. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.

Introduction: The Significance of Physicochemical Characterization

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a unique molecule featuring a nitroquinoline core linked to a piperidin-4-ol moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The nitro group, a strong electron-withdrawing feature, and the polar piperidinol substituent are expected to significantly modulate the molecule's properties.

In early-stage drug development, a thorough understanding of a compound's solubility and stability is not merely a perfunctory exercise; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. Therefore, the systematic evaluation of these parameters, as detailed in this guide, is an indispensable step in the journey from a promising chemical entity to a viable clinical candidate.

Predicted Physicochemical Profile

While empirical data for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is not extensively available in public literature, we can infer its likely properties based on its chemical architecture and data from structurally related compounds.

Inferred Solubility

The molecule possesses both hydrophobic (nitroquinoline ring) and hydrophilic (piperidin-4-ol) components. The nitro group is known to decrease aqueous solubility[1]. Structurally similar compounds, such as 8-nitroquinoline, are only slightly soluble in water but show improved solubility in organic solvents and dilute acids[1]. Conversely, the piperidin-4-ol group is expected to enhance aqueous solubility through hydrogen bonding. The interplay of these opposing features suggests that the solubility of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol will be highly dependent on the solvent system and, crucially, on the pH. The basic nitrogen atom in the piperidine ring and the quinoline ring system imply that the compound will exhibit greater solubility in acidic aqueous solutions due to the formation of soluble salts.

Table 1: Predicted Solubility Profile of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Low to ModerateThe hydrophobic nitroquinoline core is likely to limit solubility in neutral aqueous media.
Aqueous (Acidic) 0.1 N HCl, Citrate Buffer (pH 3-5)HighProtonation of the basic nitrogen atoms in the piperidine and quinoline rings will form more soluble salt forms.
Polar Protic Ethanol, MethanolModerate to HighThe hydroxyl group and nitrogen atoms will facilitate interaction with protic solvents.
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating a wide range of organic molecules[1].
Non-Polar Dichloromethane, ChloroformModerateThe aromatic nitroquinoline portion suggests some solubility in chlorinated solvents[1].
Anticipated Stability Characteristics

The stability of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is crucial for its storage, formulation, and in-vivo reliability. Key factors influencing its stability are expected to be pH, light, and oxidative stress. Nitroaromatic compounds are known to be susceptible to photodecomposition and can undergo reduction of the nitro group under certain conditions[1][2].

Table 2: Predicted Stability Profile and Potential Degradation Pathways

ConditionPredicted StabilityPotential Degradation Pathway
Acidic (pH 1-3) Likely StableGenerally, quinoline structures are stable in acidic conditions[1]. Protonation of the nitrogens is expected to stabilize the molecule.
Neutral (pH 6-8) Likely StableThe compound is expected to be stable under neutral aqueous conditions for typical experimental durations[1].
Basic (pH 9-12) Potential for DegradationHigh pH could lead to degradation, potentially involving the nitro group or other susceptible functionalities[1].
Oxidative (e.g., H₂O₂) Potential for DegradationThe piperidine ring and the electron-rich quinoline system could be susceptible to oxidation.
Photochemical Potential for InstabilityNitroaromatic compounds are often photosensitive and can undergo complex degradation pathways upon exposure to UV or visible light[2][3].
Thermal Likely Stable at Moderate TemperaturesDegradation may occur at elevated temperatures, the extent of which requires experimental determination.

Experimental Determination of Solubility

To empirically determine the solubility of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a multi-faceted approach is recommended, encompassing both thermodynamic and kinetic solubility assessments.

Thermodynamic Equilibrium Solubility

This method determines the true equilibrium solubility of a compound, which is a critical parameter for understanding its dissolution properties.

Workflow for Thermodynamic Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid 1-(5-Nitroquinolin-8-yl)piperidin-4-ol to a series of sealed glass vials, each containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and ethanol).

  • Equilibration: Agitate the mixtures at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[1].

  • Phase Separation: After equilibration, allow the samples to stand to permit the settling of excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a pivotal component of the drug development process. These studies are designed to deliberately degrade the compound to establish its intrinsic stability, elucidate potential degradation pathways, and validate the stability-indicating nature of analytical methods[2][3][4].

Rationale for Stress Conditions

The choice of stress conditions should be rigorous enough to induce degradation (typically 5-20% degradation is targeted) without causing complete decomposition of the molecule[5].

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) G HPLC-UV/MS Analysis of stressed samples A->G B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Photochemical (ICH Q1B compliant light exposure) D->G E Thermal (e.g., 80°C, solid & solution) E->G H Quantify parent compound loss G->H I Identify and characterize major degradation products H->I J Establish Degradation Profile & Stability-Indicating Method I->J F 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (in solution and as solid) F->A F->B F->C F->D F->E

Sources

Spectroscopic Blueprint of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a quinoline derivative with potential applications in drug discovery and development. For professionals in these fields, precise structural elucidation is paramount. This document serves as a comprehensive resource, detailing the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust predictive profile.

Molecular Architecture and Synthetic Considerations

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a heterocyclic compound featuring a quinoline core substituted with a nitro group at the 5-position and a 4-hydroxypiperidinyl moiety at the 8-position. The quinoline ring system is a prevalent scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] The strategic placement of the nitro group, a strong electron-withdrawing group, and the saturated heterocyclic piperidinol substituent are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior.

A plausible synthetic route for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol involves the nucleophilic aromatic substitution of 8-chloro-5-nitroquinoline with 4-hydroxypiperidine. This reaction is a common method for the synthesis of N-arylpiperidines. The reaction would likely proceed in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1] For 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the quinoline ring and the piperidinol substituent. The chemical shifts are influenced by the electronic effects of the nitro group and the nitrogen atom of the piperidine ring.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for quinoline derivatives due to its excellent solubilizing power.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for ¹H NMR), and a relaxation delay of 1-2 seconds.

Predicted Chemical Shifts and Coupling Constants:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2 (Quinoline)8.8 - 9.0ddJ = 4.0, 1.5 Hz
H3 (Quinoline)7.6 - 7.8ddJ = 8.5, 4.0 Hz
H4 (Quinoline)8.4 - 8.6ddJ = 8.5, 1.5 Hz
H6 (Quinoline)7.2 - 7.4dJ = 9.0 Hz
H7 (Quinoline)8.2 - 8.4dJ = 9.0 Hz
H2'/H6' (Piperidine, axial)3.0 - 3.2m
H2'/H6' (Piperidine, equatorial)3.4 - 3.6m
H3'/H5' (Piperidine, axial)1.8 - 2.0m
H3'/H5' (Piperidine, equatorial)2.1 - 2.3m
H4' (Piperidine)3.9 - 4.1m
OH (Piperidine)Variable (broad singlet)bs

Rationale behind Predictions:

  • Quinoline Protons: The protons on the quinoline ring will be in the aromatic region (7.0-9.0 ppm). The H2 and H4 protons are deshielded due to their proximity to the quinoline nitrogen. The nitro group at C5 will further deshield adjacent protons, particularly H4 and H6. The coupling pattern (dd, d) is characteristic of a substituted quinoline ring system.

  • Piperidine Protons: The protons on the piperidine ring will be in the aliphatic region (1.5-4.5 ppm). The protons on the carbons adjacent to the nitrogen (H2' and H6') will be the most deshielded. The methine proton at H4' will be shifted downfield due to the attached hydroxyl group. The signals for the piperidine protons are expected to be complex multiplets due to geminal and vicinal coupling.[4]

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is often observed as a broad singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for detecting quaternary carbons, which have longer relaxation times.

Predicted Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (Quinoline)150 - 152
C3 (Quinoline)122 - 124
C4 (Quinoline)135 - 137
C4a (Quinoline)128 - 130
C5 (Quinoline)145 - 147
C6 (Quinoline)115 - 117
C7 (Quinoline)130 - 132
C8 (Quinoline)155 - 157
C8a (Quinoline)140 - 142
C2'/C6' (Piperidine)50 - 52
C3'/C5' (Piperidine)30 - 32
C4' (Piperidine)65 - 67

Rationale behind Predictions:

  • Quinoline Carbons: The carbons of the quinoline ring will appear in the aromatic region (110-160 ppm). The carbon bearing the nitro group (C5) and the carbon attached to the piperidine nitrogen (C8) will be significantly shifted.

  • Piperidine Carbons: The carbons of the piperidine ring will be in the aliphatic region (30-70 ppm). The carbon bearing the hydroxyl group (C4') will be the most deshielded among the piperidine carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The IR spectrum of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is expected to show characteristic absorption bands for the O-H, N-H (if any residual starting material), C-H, C=C, C=N, and N-O bonds.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a potassium bromide (KBr) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Medium to Strong
C=C, C=N (aromatic ring)1500 - 1600Medium to Strong
N-O (nitro group, asymmetric stretch)1520 - 1560Strong
N-O (nitro group, symmetric stretch)1340 - 1380Strong
C-N (aromatic amine)1250 - 1350Medium
C-O (alcohol)1000 - 1200Strong

Rationale behind Predictions:

  • The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.

  • The sharp peaks in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, respectively.[6]

  • The strong absorptions around 1540 cm⁻¹ and 1360 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[7]

  • The absorptions in the 1500-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the quinoline ring.

  • The strong band in the 1000-1200 cm⁻¹ region is attributed to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.[2] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent protonated molecular ion peak [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Data Acquisition: Introduce the sample into an ESI-mass spectrometer. The instrument can be operated in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to induce fragmentation and obtain structural information.

Predicted Mass Spectrum:

  • Molecular Formula: C₁₄H₁₅N₃O₃

  • Molecular Weight: 273.29 g/mol

  • Predicted [M+H]⁺: m/z 274.12

Potential Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion in an MS/MS experiment can provide valuable structural information. Likely fragmentation pathways include:

  • Loss of water (-18 Da): From the hydroxyl group of the piperidine ring.

  • Cleavage of the piperidine ring: Leading to various fragment ions.

  • Loss of the nitro group (-46 Da): As NO₂.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows for each spectroscopic technique are outlined below using Graphviz.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms acquire_1h Acquire ¹H Spectrum add_tms->acquire_1h acquire_13c Acquire ¹³C Spectrum add_tms->acquire_13c process_1h Process ¹H Data (FT, Phasing, Baseline Correction) acquire_1h->process_1h process_13c Process ¹³C Data (FT, Phasing, Baseline Correction) acquire_13c->process_13c

Caption: Workflow for NMR data acquisition and processing.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing kbr Prepare KBr Pellet acquire_sample Acquire Sample Spectrum kbr->acquire_sample acquire_bg Acquire Background Spectrum acquire_bg->acquire_sample subtract_bg Subtract Background acquire_sample->subtract_bg MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Methanol/Acetonitrile add_acid Add Formic Acid dissolve->add_acid acquire_full_scan Acquire Full Scan MS add_acid->acquire_full_scan acquire_msms Acquire MS/MS acquire_full_scan->acquire_msms analyze_spectra Analyze Spectra for [M+H]⁺ and Fragments acquire_msms->analyze_spectra

Caption: Workflow for MS data acquisition and analysis.

Conclusion

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. By leveraging established principles and data from analogous structures, researchers can confidently approach the synthesis and characterization of this and related quinoline derivatives. The detailed protocols and predicted spectral data herein serve as a valuable reference for experimental design and data interpretation, ultimately accelerating the drug discovery and development process.

References

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
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  • Semantic Scholar. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Santa Cruz Biotechnology. (n.d.). 1-(5-Nitroquinolin-6-yl)piperidin-4-ol.
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  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Parchem. (n.d.). 1-(5-Nitroquinolin-8-Yl)Piperidin-4-Ol.
  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
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  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
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  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2][3][4] The introduction of a nitro group to this heterocyclic system can further modulate its pharmacological profile, often enhancing its bioactivity.[5] This guide provides a comprehensive framework for the in vitro evaluation of a novel compound, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a molecule of significant interest due to its unique structural features.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols, offering a strategic and logical pathway for investigation. We will explore the causality behind experimental choices, ensuring a robust and self-validating assessment of the compound's therapeutic potential. Our approach is grounded in established scientific principles to provide a clear roadmap from initial cytotoxicity screening to elucidating the potential mechanism of action.

Part 1: Foundational Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its cytotoxic potential.[6][7][8][9] This foundational data informs the concentration ranges for subsequent mechanistic assays and provides a preliminary indication of the compound's therapeutic window. We will employ a multi-assay approach to ensure the robustness of our findings, mitigating the risk of compound interference with any single assay technology.[10]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment cluster_2 Viability & Cytotoxicity Assays cluster_3 Data Analysis cell_selection Select Panel of Cancer & Normal Cell Lines cell_seeding Seed Cells in 96-Well Plates cell_selection->cell_seeding compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells for 24, 48, 72 hours compound_prep->treatment mt_assay MTT Assay (Metabolic Activity) treatment->mt_assay ldh_assay LDH Release Assay (Membrane Integrity) treatment->ldh_assay atp_assay ATP Assay (Cell Viability) treatment->atp_assay data_acq Measure Absorbance/Luminescence mt_assay->data_acq ldh_assay->data_acq atp_assay->data_acq ic50_calc Calculate IC50 Values data_acq->ic50_calc selectivity_index Determine Selectivity Index ic50_calc->selectivity_index

Caption: Workflow for initial cytotoxicity screening of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Detailed Protocols

1. Cell Line Selection and Culture:

  • Rationale: A diverse panel of cell lines is crucial for assessing the breadth and selectivity of the compound's cytotoxic effects.

  • Procedure:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[11]

    • Include a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) to determine the selectivity index.[12][13]

    • Culture cells in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][12][13]

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Lactate Dehydrogenase (LDH) Release Assay:

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[6][14]

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm. Include controls for spontaneous and maximum LDH release.

Data Presentation and Interpretation

The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[6][7]

Cell LineCancer TypeIC50 (µM) of 1-(5-Nitroquinolin-8-yl)piperidin-4-olIC50 (µM) of Doxorubicin (Positive Control)Selectivity Index (SI)
MCF-7BreastExperimental ValueExperimental ValueCalculated Value
HCT-116ColonExperimental ValueExperimental ValueCalculated Value
A549LungExperimental ValueExperimental ValueCalculated Value
HEK293Normal KidneyExperimental ValueExperimental ValueN/A

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.

Part 2: Elucidation of the Mechanism of Action

Based on the initial cytotoxicity data and the known biological activities of nitroquinoline compounds, which include anticancer and antiparasitic effects, we can formulate hypotheses about the mechanism of action of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.[15][16]

Hypothesis 1: Induction of Apoptosis in Cancer Cells

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1]

Experimental Workflow for Apoptosis Assessment

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis cell_prep Treat Cancer Cells with IC50 Concentration annexin_v Annexin V/PI Staining (Flow Cytometry) cell_prep->annexin_v caspase_glo Caspase-Glo 3/7 Assay cell_prep->caspase_glo western_blot Western Blot for Apoptotic Proteins cell_prep->western_blot flow_analysis Quantify Apoptotic vs. Necrotic Cells annexin_v->flow_analysis luminescence_measurement Measure Caspase Activity caspase_glo->luminescence_measurement protein_expression Analyze Expression of Bcl-2, Bax, Caspase-3 western_blot->protein_expression

Caption: Workflow for investigating the induction of apoptosis.

Detailed Protocols:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

    • Protocol: Treat cells with the IC50 concentration of the compound for 24 hours. Harvest and stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Analyze the cell populations (viable, early apoptotic, late apoptotic, and necrotic) by flow cytometry.

  • Caspase-Glo® 3/7 Assay:

    • Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

    • Protocol: Seed cells in a 96-well plate and treat with the compound. Add the Caspase-Glo® 3/7 reagent and measure luminescence after 1-2 hours.

  • Western Blot Analysis:

    • Principle: This technique allows for the detection of specific proteins involved in the apoptotic pathway.

    • Protocol: Treat cells, lyse them, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against key apoptotic proteins such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3.[7] Detect with HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate.

Hypothesis 2: Antiparasitic Activity

Nitroaromatic compounds are known for their efficacy against various parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease.[5][16]

Experimental Workflow for Antiparasitic Screening

G cluster_0 Parasite Culture & Treatment cluster_1 Activity & Cytotoxicity Assays cluster_2 Data Analysis parasite_culture Culture T. cruzi Epimastigotes & Amastigotes compound_treatment Treat Parasites with Serial Dilutions parasite_culture->compound_treatment epimastigote_assay Assay Against Epimastigotes (Extracellular) compound_treatment->epimastigote_assay amastigote_assay Assay Against Amastigotes (Intracellular) compound_treatment->amastigote_assay host_cell_cytotoxicity Cytotoxicity Assay on Host Cells compound_treatment->host_cell_cytotoxicity ic50_calc Calculate IC50 Values for Parasite Inhibition epimastigote_assay->ic50_calc amastigote_assay->ic50_calc cc50_calc Calculate CC50 for Host Cell Cytotoxicity host_cell_cytotoxicity->cc50_calc selectivity_index_parasite Determine Parasite Selectivity Index ic50_calc->selectivity_index_parasite cc50_calc->selectivity_index_parasite

Caption: Workflow for assessing the antiparasitic activity of the compound.

Detailed Protocols:

  • Activity Against T. cruzi Epimastigotes:

    • Protocol: Culture epimastigotes in a suitable medium and treat with a range of concentrations of the compound. After 72 hours, assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

  • Activity Against T. cruzi Amastigotes:

    • Protocol: Infect a suitable host cell line (e.g., L6 cells) with trypomastigotes. After differentiation into intracellular amastigotes, treat the infected cells with the compound. After 48-72 hours, fix and stain the cells and count the number of amastigotes per cell.

  • Host Cell Cytotoxicity:

    • Protocol: Concurrently with the amastigote assay, perform a cytotoxicity assay (e.g., MTT) on uninfected host cells to determine the compound's toxicity to the host.

Data Presentation and Interpretation for Antiparasitic Activity
Assay TypeIC50/CC50 (µM) of 1-(5-Nitroquinolin-8-yl)piperidin-4-olIC50/CC50 (µM) of Benznidazole (Positive Control)Selectivity Index (SI)
T. cruzi Epimastigotes (IC50)Experimental ValueExperimental ValueN/A
T. cruzi Amastigotes (IC50)Experimental ValueExperimental ValueCalculated Value
Host Cells (CC50)Experimental ValueExperimental ValueN/A

Selectivity Index (SI) = CC50 in host cells / IC50 in amastigotes

A high SI indicates that the compound is more toxic to the parasite than to the host cells.

Part 3: Concluding Remarks and Future Directions

This guide outlines a systematic and robust in vitro evaluation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. The initial cytotoxicity profiling will establish the compound's potency and selectivity, while the subsequent mechanistic studies will provide insights into its potential as an anticancer or antiparasitic agent. Positive results from these in vitro assays would warrant further investigation, including more in-depth mechanistic studies (e.g., cell cycle analysis, mitochondrial membrane potential assays) and, ultimately, evaluation in in vivo models.[8][9][11] The iterative process of synthesis and biological evaluation is fundamental to the discovery of novel therapeutic agents.[9]

References

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Preliminary Cytotoxicity Studies of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of the novel compound, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key cytotoxicity assays, and discuss the interpretation of results in the context of quinoline-based compounds. The methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential, guiding further pre-clinical development.

Introduction: The Quinoline Scaffold and the Imperative for Cytotoxicity Profiling

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, with a multitude of derivatives demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1] The introduction of electron-withdrawing groups, such as nitro moieties, can significantly modulate the cytotoxic potential of the quinoline core.[1] These substitutions can influence the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes involved in cancer cell proliferation and survival.[1]

Our compound of interest, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, is a novel entity for which the cytotoxic profile is yet to be elucidated. Preliminary cytotoxicity studies are a critical first step in the drug discovery pipeline to assess a compound's potential as a therapeutic agent and to identify any liabilities.[2] These in vitro assays provide essential data on a compound's efficacy and potency, typically by determining the concentration that inhibits cell viability by 50% (IC50).[1][2]

This guide will provide a robust framework for the initial cytotoxic evaluation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, focusing on established and reliable methodologies.

Rationale for Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is often insufficient to fully characterize the cytotoxic profile of a novel compound. Therefore, a multi-faceted approach employing assays that measure different cellular endpoints is recommended. This strategy provides a more comprehensive and validated understanding of the compound's effects on cell health.

Selection of Appropriate Cell Lines

The choice of cell lines is a critical step in designing meaningful cytotoxicity studies.[3][4] The selection should be guided by the therapeutic indication of the compound. For an initial broad-spectrum screen, a panel of cancer cell lines from different tissue origins is often employed.[2][4]

For the preliminary assessment of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a logical starting point would be to use well-characterized and widely available cancer cell lines.

Recommended Cell Lines for Initial Screening:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.[1]

  • HeLa: A human cervical cancer cell line, known for its robustness and ease of culture.[2]

  • A549: A human lung carcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line, useful for assessing potential hepatotoxicity.[5]

  • Caco-2: A human colorectal adenocarcinoma cell line, often used as a model for the intestinal barrier.[5][6]

It is also prudent to include a non-cancerous cell line to assess for general cytotoxicity and potential therapeutic index.

  • hTERT Gingival Fibroblasts: An immortalized normal human cell line that can provide a baseline for cytotoxicity in non-malignant cells.[5]

Choosing the Right Cytotoxicity Assays

We will focus on three widely accepted and complementary cytotoxicity assays:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[7][8]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of membrane integrity loss.[9][10]

  • AlamarBlue™ (Resazurin) Assay: A fluorometric/colorimetric assay that measures the reducing power of living cells.[11][12][13]

The following diagram illustrates the logical workflow for the preliminary cytotoxicity assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insights Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (Stock Solution in DMSO) CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) + Normal Cell Line Compound->CellLines Treat cells with serial dilutions Assays Primary Cytotoxicity Assays (MTT, LDH, AlamarBlue) CellLines->Assays Perform assays IC50 Determine IC50 Values (48h exposure) Assays->IC50 Data Analysis Pathway Hypothesized Signaling Pathway (ROS Generation, Apoptosis) IC50->Pathway Investigate mechanism in sensitive cell lines

Caption: Experimental workflow for preliminary cytotoxicity studies.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. It is essential to optimize parameters such as cell seeding density and incubation times for each specific cell line.

General Cell Culture and Compound Preparation
  • Cell Culture: Maintain selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in sterile dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Prepare a series of working solutions by diluting the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to purple formazan crystals.[7][8]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[2][14]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. Include vehicle control (medium with DMSO) and blank (medium only) wells.[2]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.[9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[2]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2][16]

AlamarBlue™ (Resazurin) Cell Viability Assay

This assay utilizes the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[11][12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 hours.

  • AlamarBlue™ Addition: Aseptically add AlamarBlue™ reagent to each well in an amount equal to 10% of the culture volume.[17]

  • Incubation: Incubate the cultures for 1-4 hours at 37°C, protected from light.[11][13][18]

  • Fluorescence/Absorbance Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.[13][17]

Data Analysis and Interpretation

For each assay, the raw data (absorbance or fluorescence) should be processed to determine cell viability as a percentage of the vehicle-treated control.

Calculation of Percent Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%, should be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Data Presentation:

Summarize the IC50 values for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol across the different cell lines and assays in a clear, tabular format for easy comparison.

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
MCF-7MTT48[Insert Value]
MCF-7LDH48[Insert Value]
MCF-7AlamarBlue48[Insert Value]
HeLaMTT48[Insert Value]
............

Potential Mechanisms of Cytotoxicity of Nitroquinoline Derivatives

While the specific mechanism of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is unknown, the literature on related nitroquinoline compounds provides valuable insights into potential pathways of action.[19]

Induction of Oxidative Stress

A prominent mechanism for nitroaromatic compounds is the generation of reactive oxygen species (ROS).[1] The nitro group can be bioreduced to reactive intermediates that induce oxidative stress, leading to cellular damage and the activation of apoptotic pathways.[20] Studies on the structurally related 8-hydroxy-5-nitroquinoline have demonstrated its ability to increase intracellular ROS levels.[21]

DNA Damage and Apoptosis

Quinoline derivatives can exert their cytotoxic effects by intercalating with DNA or inhibiting key enzymes involved in DNA replication and repair, such as topoisomerases.[1] This can lead to DNA strand breaks and the induction of apoptosis (programmed cell death).[1][22]

The following diagram illustrates a hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

G Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound approach for the preliminary in vitro cytotoxicity evaluation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. By employing a panel of diverse cell lines and a combination of robust cytotoxicity assays, researchers can obtain reliable and reproducible data to inform the next steps in the drug development process.

Positive results from these initial studies, such as potent and selective cytotoxicity against cancer cell lines, would warrant further investigation into the specific molecular mechanisms of action. This could include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and measurement of ROS production. A thorough understanding of how 1-(5-Nitroquinolin-8-yl)piperidin-4-ol exerts its cytotoxic effects is crucial for its potential advancement as a novel therapeutic candidate.

References

  • BenchChem. (n.d.). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds.
  • Thermo Fisher Scientific. (n.d.). alamarBlue Assays for Cell Viability Protocol, for Microplates.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Advanced BioMatrix. (2024, August 27). AlamarBlue Assay Protocol.
  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue.
  • Thermo Fisher Scientific. (2008, July 16). alamarBlue® Cell Viability Reagent.
  • Allevi bioprinters. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols.
  • Benchchem. (n.d.). Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds.
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.
  • National Institutes of Health. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Instruction Manual. (n.d.). LDH Cytotoxicity Assay Kit.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties.
  • Abcam. (n.d.). MTT assay protocol.
  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem. (n.d.). 2-Nitroquinoline CAS number and molecular weight.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
  • JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • AACR Journals. (2006, July 3). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes.
  • National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening.

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Methodological & Application

Application Note and Protocol: Synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) reaction between 8-chloro-5-nitroquinoline and piperidin-4-ol. This application note elaborates on the underlying chemical principles, provides a detailed step-by-step procedure, outlines necessary safety precautions, and describes methods for the characterization of the final product. The information presented herein is intended to enable researchers to safely and efficiently synthesize this valuable chemical entity for further investigation.

Introduction: Scientific Context and Rationale

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group, particularly at the 5-position of the quinoline ring, can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy.[3][4] The target molecule, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, incorporates this key 5-nitroquinoline scaffold linked to a piperidin-4-ol moiety. This structural combination is of significant interest for exploring structure-activity relationships in various therapeutic areas.

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring.[5][6] The success of this reaction is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are typically electron-rich and thus resistant to nucleophilic attack.[7] However, the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) ortho or para to the leaving group, activates the ring towards nucleophilic substitution.[5][7] In the case of 8-chloro-5-nitroquinoline, the nitro group at the 5-position makes the carbon atom at the 8-position (C8) electrophilic and susceptible to attack by a nucleophile like the secondary amine of piperidin-4-ol.

Reaction Mechanism and Workflow

The core of this protocol is the SNAr reaction. The mechanism involves two main steps:

  • Nucleophilic Attack: The nitrogen atom of piperidin-4-ol acts as a nucleophile and attacks the electron-deficient C8 of 8-chloro-5-nitroquinoline, which bears the chloride leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group.[5][8]

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Reagents Measure Reagents: - 8-Chloro-5-nitroquinoline - Piperidin-4-ol - Base (e.g., K2CO3) - Solvent (e.g., DMF) Setup Assemble Reaction Apparatus: - Round-bottom flask - Condenser - Stirring mechanism - Inert atmosphere (N2 or Ar) Reagents->Setup Mixing Combine reagents in solvent Setup->Mixing Heating Heat reaction mixture (e.g., 80-100 °C) Mixing->Heating Monitoring Monitor reaction progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash organic layer Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Analysis Analyze purified product: - NMR (1H, 13C) - Mass Spectrometry (MS) - Melting Point Purification->Analysis

Caption: Experimental workflow for the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
8-Chloro-5-nitroquinoline5331-83-9C₉H₅ClN₂O₂≥98%Commercially Available
Piperidin-4-ol5382-16-1C₅H₁₁NO≥98%Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeCommercially Available
Hexanes110-54-3C₆H₁₄ACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄AnhydrousCommercially Available
Deionized Water7732-18-5H₂O
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 5-Nitroquinoline derivatives are potentially harmful and should be handled with care.[9][10][11] Avoid inhalation of dust and vapors.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq), piperidin-4-ol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to 8-chloro-5-nitroquinoline.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a low polarity solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 100% ethyl acetate) to elute the desired product.

    • Collect the fractions containing the product (as determined by TLC) and combine them.

    • Concentrate the combined fractions under reduced pressure to yield 1-(5-Nitroquinolin-8-yl)piperidin-4-ol as a solid.

Characterization and Expected Results

The purified product should be characterized to confirm its identity and purity.

  • Appearance: Yellow to orange solid.

  • Molecular Formula: C₁₄H₁₅N₃O₃[12]

  • Molecular Weight: 273.29 g/mol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons of the quinoline ring system and the aliphatic protons of the piperidine ring. The hydroxyl proton may appear as a broad singlet.

    • ¹³C NMR: Expect distinct signals for the carbon atoms of the quinoline and piperidine rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+H)⁺ at m/z 274.12.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure adequate stirring.
Deactivated reagents.Use freshly opened or properly stored anhydrous reagents and solvent.
Low YieldInefficient extraction or purification.Ensure complete extraction by performing multiple extractions. Optimize the column chromatography conditions.
Side reactions.Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation.
Impure ProductIncomplete separation during chromatography.Optimize the eluent system for column chromatography to achieve better separation. Recrystallize the product if necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. By understanding the underlying principles of the SNAr reaction and adhering to the detailed procedure and safety precautions, researchers can successfully prepare this valuable compound for their studies in drug discovery and medicinal chemistry. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ChemEurope.com. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. Technology of preparation of 8-hydroxy-5-nitroquinoline. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. [Link]

  • PubMed Central. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]

  • ResearchGate. Technology of Preparing 8Hydroxy5-nitroquinoline. [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a key intermediate in pharmaceutical research and development. In the absence of pre-existing compendial methods for this specific analyte, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method is presented with a thorough explanation of the underlying scientific principles, detailed step-by-step protocols, and guidance for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Introduction to 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and the Importance of Quantification

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a nitroquinoline core linked to a piperidinol moiety, makes it a potential building block for the synthesis of novel therapeutic agents. Accurate quantification of this compound is paramount throughout the drug development lifecycle, from process chemistry and formulation development to quality control and pharmacokinetic studies. The presence of the nitroaromatic chromophore and the basic piperidine ring allows for detection by multiple analytical techniques.

The choice of analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. This guide provides a multi-tiered approach to the quantification of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, enabling scientists to select the most appropriate method for their application.

Method Selection: A Comparative Overview

The selection of an appropriate analytical method is a critical first step. The following table provides a comparative summary of the three methods detailed in this guide.

Method Principle Primary Application Strengths Limitations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Routine quality control, purity assessment, and quantification in relatively clean sample matrices.Robust, cost-effective, widely available.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.Bioanalysis (e.g., plasma, tissue), impurity profiling, and trace-level quantification.High sensitivity and selectivity.[4][5]Higher instrument cost and complexity.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution.Rapid, high-throughput screening and quantification of pure substances or simple mixtures.Simple, fast, and inexpensive.Low specificity, susceptible to interference from other UV-absorbing compounds.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a balance of selectivity and sensitivity for the routine quantification of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. The method's robustness makes it ideal for quality control applications.

Scientific Principles

Reverse-phase HPLC is the chosen mode of separation, where the analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol on the column is influenced by its hydrophobicity. The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer and the pH of the buffer, is optimized to achieve a suitable retention time and peak shape. The presence of the nitroquinoline chromophore allows for sensitive detection using a UV detector, with the wavelength of maximum absorbance (λmax) being determined experimentally.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Stock & Working Standards instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup injection Inject Samples & Standards instrument_setup->injection data_acq Data Acquisition injection->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: HPLC-UV experimental workflow.

Detailed Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol reference standard.

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    10 80
    12 80
    12.1 20

    | 15 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically in the range of 254-350 nm for nitroaromatic compounds).[7]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

    • Calculate the concentration of the analyte in the samples using the calibration curve.

Method Validation (as per ICH Q2(R1))[1][8]
Parameter Acceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components.
Linearity r² ≥ 0.995 over the specified concentration range.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%).
Limit of Quantification (LOQ) Signal-to-noise ratio of at least 10.
Limit of Detection (LOD) Signal-to-noise ratio of at least 3.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.

Scientific Principles

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[8] The analyte is first separated from the sample matrix by HPLC. The eluent is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI). In the first quadrupole, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This precursor ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis prep_standard Prepare Stock & Working Standards instrument_setup Instrument Setup & Optimization prep_standard->instrument_setup prep_sample Sample Extraction (e.g., SPE, LLE) prep_sample->instrument_setup injection Inject Samples & Standards instrument_setup->injection data_acq Data Acquisition (MRM) injection->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: LC-MS/MS experimental workflow.

Detailed Protocol

Instrumentation and Materials:

  • LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol reference standard.

  • Internal standard (IS), preferably a stable isotope-labeled analog.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient optimized for fast analysis.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard. For 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (C₁₄H₁₅N₃O₃, MW: 273.29), the precursor ion would likely be [M+H]⁺ at m/z 274.3. The product ions would be determined experimentally.

Procedure:

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking the analyte and internal standard into the appropriate matrix (e.g., plasma, buffer).

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

  • Analysis:

    • Optimize the mass spectrometer parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of the analyte.

    • Equilibrate the LC-MS/MS system.

    • Inject the prepared standards, QCs, and samples.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation (as per FDA/EMA Bioanalytical Method Validation Guidelines)
Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Linearity r² ≥ 0.99 over the defined range.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration.
Matrix Effect Assessed to ensure the matrix does not suppress or enhance the analyte signal.
Stability Analyte stability established under various storage and handling conditions.

UV-Vis Spectrophotometry

For a rapid and straightforward quantification of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in pure form or in simple formulations, UV-Vis spectrophotometry is a suitable technique.

Scientific Principles

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6] The nitroquinoline moiety of the analyte exhibits strong absorbance in the UV-visible region, allowing for its quantification.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_analysis Data Analysis prep_standard Prepare Stock & Working Standards instrument_setup Instrument Setup & Blanking prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup measurement Measure Absorbance instrument_setup->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify Analyte calibration->quantification report Generate Report quantification->report

Caption: UV-Vis spectrophotometry experimental workflow.

Detailed Protocol

Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol reference standard.

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the analyte in methanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution of the analyte (100 µg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution in methanol with a concentration expected to be within the calibration range.

  • Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each standard and sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus concentration.

    • Use the linear regression equation to calculate the concentration of the analyte in the sample.

Method Validation (as per ICH Q2(R1))[1][8]
Parameter Acceptance Criteria
Specificity The absorption spectrum should be characteristic of the analyte, and the method should be shown to be unaffected by potential excipients.
Linearity r² ≥ 0.995 over the specified concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision RSD ≤ 2%.

Conclusion

The analytical methods presented in this guide provide a robust framework for the accurate and reliable quantification of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. The choice of method should be based on the specific analytical requirements, including sensitivity, selectivity, and sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity of the generated data.[9][10][11]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

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  • The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. PubMed. [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds:... ResearchGate. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on 1-(5-Nitroquinolin-8-yl)piperidin-4-ol , a novel derivative combining the potent 5-nitroquinoline moiety with a piperidinol group.

While this specific molecule is a novel entity for extensive research, its structural components suggest significant potential as a modulator of critical cellular pathways. The 5-nitro-8-hydroxyquinoline core is found in compounds like Nitroxoline, which exhibits robust anticancer activity through mechanisms such as the induction of reactive oxygen species (ROS) and metal ion chelation.[2][3][4] Furthermore, piperazine or piperidine-linked quinolines have been identified as potent inhibitors of cell survival pathways, notably the PI3K/Akt/mTOR cascade.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a framework for the initial in vitro characterization of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, outlining detailed protocols for foundational assays and offering insights into its postulated mechanisms of action.

II. Compound Handling and Physicochemical Properties

Proper handling and solubilization are paramount for obtaining reproducible and reliable experimental data. The following table summarizes the key properties of the compound and recommended handling procedures.

PropertyValue / RecommendationRationale & Notes
Molecular Formula C₁₄H₁₅N₃O₃Calculated based on structure.
Molecular Weight 273.29 g/mol Calculated based on structure.
Appearance Typically a yellow or orange solidCharacteristic of nitro-aromatic compounds.
Primary Solvent Dimethyl Sulfoxide (DMSO)Quinoline derivatives are commonly dissolved in DMSO to create high-concentration stock solutions.[3][6][7]
Stock Solution Prep. Prepare a 10-50 mM stock in 100% DMSO.High-concentration stocks minimize the final DMSO percentage in cell culture media.
Storage Store stock solution at -20°C or -80°C in small aliquots.Avoid repeated freeze-thaw cycles to maintain compound integrity.
Working Dilutions Serially dilute the DMSO stock in complete cell culture medium.Ensure the final DMSO concentration in the assay is non-toxic to cells, typically ≤ 0.5%.[6]
Aqueous Solubility Predicted to be low.The quinoline core is hydrophobic. The piperidinol moiety may slightly improve solubility over a parent quinoline.

III. Postulated Mechanisms of Action

Based on its structural similarity to well-characterized quinoline derivatives, we propose three primary, potentially overlapping, mechanisms of action that warrant investigation.

A. Hypothesis 1: Induction of Reactive Oxygen Species (ROS)

The 5-nitro group is a key functional group that can undergo intracellular enzymatic reduction, leading to the formation of a nitro radical anion. This species can react with molecular oxygen to regenerate the parent compound, creating a futile redox cycle that continuously produces superoxide radicals and other ROS.[4] An excessive ROS burden overwhelms the cellular antioxidant capacity, inducing oxidative stress that leads to DNA damage, lipid peroxidation, and activation of apoptotic cell death pathways.[8][9]

ROS_Mechanism cluster_cell Cancer Cell Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (NQ-Pip) EnzymaticReduction Intracellular Reductases Compound->EnzymaticReduction Enters Cell Radical Nitro Radical Anion (NQ-Pip•-) EnzymaticReduction->Radical Reduction Oxygen Molecular Oxygen (O₂) Radical->Oxygen Redox Cycling Oxygen->Compound Regeneration ROS Superoxide (O₂•-) ROS Generation Oxygen->ROS e- transfer Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Postulated mechanism of ROS generation via redox cycling.

B. Hypothesis 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a master regulator of cell growth, proliferation, and survival.[5] Its constitutive activation is a hallmark of many cancers. Structurally related quinoline compounds have been shown to inhibit key kinases within this cascade, such as PI3K or mTOR.[5] Inhibition blocks the downstream phosphorylation of effector proteins like Akt and S6 ribosomal protein, leading to cell cycle arrest and a decrease in cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

C. Hypothesis 3: Metal Ion Chelation

The 8-hydroxyquinoline core is a classic bidentate chelating agent, capable of binding essential divalent metal ions such as iron (Fe²⁺) and zinc (Zn²⁺).[8][10] By sequestering these ions, the compound can disrupt the function of metalloenzymes that are critical for cellular processes, including DNA synthesis and redox balance. This disruption of metal homeostasis can contribute significantly to cytotoxicity.[10]

IV. Essential Preliminary Assay: Determining Cytotoxicity

The first step in characterizing any novel compound is to determine its effect on cell viability and establish its potency, typically by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose.[6]

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[6]

Materials:

  • Human cancer cell lines (see table below for suggestions)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[6]

  • 96-well flat-bottom plates

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[6]

  • Multichannel pipette and microplate reader

Recommended Cell Lines and Seeding Densities:

Cell LineCancer TypeRecommended Seeding Density (cells/well)
MCF-7 Breast Adenocarcinoma5,000 - 8,000
HeLa Cervical Carcinoma4,000 - 7,000[11]
A549 Lung Carcinoma5,000 - 10,000
HCT 116 Colon Carcinoma5,000 - 10,000
PC-3 Prostate Adenocarcinoma6,000 - 10,000

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the appropriate density in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[6]

  • Compound Preparation: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.01 µM to 100 µM. Prepare a vehicle control (medium with the same final DMSO concentration as the highest compound dose).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the compound dilutions or vehicle control. Include wells with untreated cells as a 100% viability control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, protected from light.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

V. Advanced Mechanistic Assays

Once the IC50 is established, the following assays can be employed to investigate the compound's mechanism of action.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Apoptosis_Workflow Start Seed & Treat Cells (e.g., 6-well plate) Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x its IC50 value for 24-48 hours. Include vehicle and untreated controls.

  • Cell Harvesting: Harvest both adherent (using trypsin) and floating cells to ensure all apoptotic cells are collected.[12]

  • Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer and analyze the samples by flow cytometry within one hour.

Protocol 3: Measurement of Intracellular ROS

Principle: This assay uses a cell-permeable fluorescent probe, such as CellROX® Deep Red Reagent, which exhibits fluorescence upon oxidation by ROS. The increase in fluorescence intensity, measured by flow cytometry or a plate reader, corresponds to an increase in intracellular ROS levels.[3]

Procedure:

  • Cell Treatment: Seed cells and treat with the compound at its IC50 value for a short duration (e.g., 1, 3, or 6 hours). A known ROS inducer (e.g., H₂O₂) should be used as a positive control.

  • Probe Loading: After treatment, remove the medium and incubate the cells with the CellROX reagent (typically at a final concentration of 5 µM) in fresh medium for 30-60 minutes at 37°C.[3]

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Analysis: Measure the fluorescence using a microplate reader or flow cytometry according to the probe's specific excitation/emission wavelengths.

Protocol 4: Western Blotting for PI3K/Akt Pathway Analysis

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against both the phosphorylated (active) and total forms of key pathway proteins (e.g., Akt, S6K, 4E-BP1), one can determine if the compound inhibits the PI3K/Akt/mTOR signaling cascade. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Western_Blot_Workflow Start Treat Cells & Lyse Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify Load SDS-PAGE Electrophoresis Quantify->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block with BSA or Milk Transfer->Block Probe Incubate with Primary Ab (e.g., p-Akt, Total Akt) Block->Probe Wash Wash & Incubate with Secondary Ab Probe->Wash Detect Detect with ECL & Image Wash->Detect

Caption: General workflow for Western blotting analysis.

Procedure:

  • Cell Lysis: Treat cells with the compound for a relevant time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody targeting a protein of interest (e.g., anti-phospho-Akt Ser473).

  • Detection: After washing, incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Reprobing: The membrane can be stripped and reprobed with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

  • BenchChem. (2025). Independent Verification of the Biological Activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.

  • Santa Cruz Biotechnology, Inc. 1-(5-Nitroquinolin-6-yl)piperidin-4-ol.

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

  • PubMed. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets.

  • NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents.

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.

  • NIH. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

  • NIH. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.

  • NIH. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

  • Sigma-Aldrich. 8-Hydroxy-5-nitroquinoline.

  • NIH. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates.

  • BenchChem. (2025). (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1-yl]methanone in Cell-Based Assays.

  • MDPI. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities.

  • PubMed. Cell Culture Media Impact on Drug Product Solution Stability.

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies with 8-(Morpholin-4-yl)-5-nitroquinoline. -ilOxw3cIedqlreDVDocGej119OA=)

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Application Notes and Protocols for In Vivo Studies with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of the novel chemical entity, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. Given the limited publicly available data on this specific molecule, this guide establishes a foundational framework for its systematic investigation, drawing upon established principles for small molecule drug development and the known biological activities of the broader quinoline class of compounds.

Introduction: The Quinoline Scaffold and the Unexplored Potential of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1] The nitroquinoline subclass, in particular, has garnered significant interest. For instance, the 8-hydroxy-5-nitroquinoline compound, nitroxoline, is a well-established antimicrobial agent also shown to possess potent anti-cancer properties.[2][3]

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a distinct, under-investigated derivative. Its structure, featuring a nitroquinoline core linked to a piperidinol moiety, suggests potential for unique pharmacological activity. The absence of prior in vivo studies necessitates a structured, ground-up approach to characterize its pharmacokinetic profile, safety, and therapeutic potential. This guide provides the essential protocols to navigate this process, from initial formulation to preliminary efficacy assessment, ensuring scientific rigor and adherence to ethical research standards.

Part 1: Formulation Development for In Vivo Administration

The first critical challenge in testing any novel compound in vivo is developing a safe and effective vehicle for administration that ensures consistent bioavailability.[4] Since the solubility of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is not documented, a systematic solubility screen is the mandatory first step.

Rationale for Vehicle Selection

The choice of vehicle is dictated by the compound's physicochemical properties, the intended route of administration (e.g., oral, intravenous), and the animal model.[5] For poorly water-soluble compounds, a tiered approach is recommended, starting with simple aqueous suspensions and escalating to co-solvent or lipid-based systems as needed. The goal is to achieve a homogenous and stable formulation at the required concentration while minimizing vehicle-induced toxicity.[4][6]

Table 1: Common Vehicle Strategies for Poorly Soluble Compounds
Vehicle TypeComposition ExampleAdvantagesDisadvantages & Mitigation
Aqueous Suspension 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile waterSimple to prepare; generally low toxicity.May lead to inaccurate dosing if not properly homogenized. Mitigation: Ensure continuous stirring during dosing.
Co-solvent System 10% DMSO, 40% PEG300, 50% SalineCan achieve true solutions for higher bioavailability.Organic solvents can cause irritation or toxicity at high concentrations.[4] Mitigation: Limit DMSO to <10% of final volume.
Cyclodextrin Solution 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in waterForms inclusion complexes to enhance aqueous solubility.Can have its own pharmacological effects or nephrotoxicity at high doses. Mitigation: Use the lowest effective concentration.
Lipid-based Formulation Solution or suspension in corn oil or sesame oilCan enhance oral bioavailability for lipophilic compounds.More complex to formulate; not suitable for intravenous routes.
Protocol 1: Preparation of a Test Formulation (Aqueous Suspension)

This protocol describes the preparation of a 10 mg/mL suspension, a common starting concentration for dose-range-finding studies.

  • Weighing the Compound: Accurately weigh 100 mg of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

  • Preparing the Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.

  • Wetting the Compound: In a sterile mortar, add a few drops of 0.1% Tween 80 solution to the compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent powder aggregation.

  • Gradual Dilution: Slowly add the 0.5% CMC vehicle to the paste in small increments, triturating continuously to maintain a homogenous mixture.

  • Final Volume Adjustment: Transfer the mixture to a 10 mL sterile volumetric flask or graduated cylinder. Rinse the mortar and pestle with the remaining vehicle and add it to the flask to ensure a complete transfer of the compound. Adjust to the final volume of 10 mL.

  • Homogenization: Stir the final suspension continuously with a magnetic stirrer for at least 30 minutes before administration to ensure uniform particle distribution. The formulation should be administered immediately after preparation.

Part 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Before assessing efficacy, it is imperative to establish the compound's safety profile and identify a dose range that can be administered without causing unacceptable side effects.[7] The Maximum Tolerated Dose (MTD) is the highest dose that does not produce overt toxicity or mortality over a specified period.[8][9] This is a critical parameter for designing subsequent pharmacokinetic and efficacy studies. The following protocol is based on the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).[10][11]

Workflow for MTD Determination

MTD_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose Group 1 (n=3 mice) Administer single oral dose start->dose_group1 observe Observe for 14 days (Clinical signs, body weight) dose_group1->observe outcome Evaluate Outcome observe->outcome no_mortality No or 1 death outcome->no_mortality mortality 2 or 3 deaths outcome->mortality increase_dose Proceed to Higher Dose (e.g., 2000 mg/kg) no_mortality->increase_dose decrease_dose Repeat at Lower Dose (e.g., 50 mg/kg) mortality->decrease_dose stop Stop Testing (MTD Determined) increase_dose->stop decrease_dose->stop

Caption: Workflow for MTD determination using a stepwise procedure.

Protocol 2: Acute Oral MTD Study in Mice
  • Animal Selection: Use healthy, young adult female mice (e.g., CD-1 or C57BL/6 strain), 8-10 weeks old. Females are often slightly more sensitive.[12] House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before the experiment.

  • Dose Selection: Based on OECD guidelines, a starting dose of 300 mg/kg is appropriate when there is little information about the substance's toxicity.[12] Prepare the dose formulation as described in Protocol 1.

  • Administration: Fast the mice for 3-4 hours prior to dosing.[13] Weigh each mouse and administer the calculated volume of the test substance via oral gavage using an appropriate-sized, ball-tipped feeding needle (e.g., 20-gauge for mice).[14] A vehicle control group should be run in parallel. The maximum oral gavage volume for mice is typically 10 mL/kg.[15]

  • Observation:

    • Short-term: Observe animals continuously for the first 30 minutes, then periodically for the next 4 hours, and once daily thereafter for a total of 14 days.

    • Parameters to Monitor: Record any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or central nervous system activity, and behavior).[16]

    • Body Weight: Record individual animal weights just prior to dosing and on days 1, 3, 7, and 14 post-dosing. A body weight loss of more than 15-20% is considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • Dose Adjustment:

    • If 2 or 3 animals die in the initial group, the test is stopped, and the MTD is considered to be below 300 mg/kg. A new study should be initiated at a lower dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, proceed to a higher dose level (e.g., 2000 mg/kg) in a new group of 3 mice.

  • Endpoint: The MTD is defined as the highest dose that causes no mortality and no more than a 10% reduction in body weight, with only mild and reversible clinical signs of toxicity.

Part 3: In Vivo Pharmacokinetic (PK) Profiling

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[17] A PK study is essential to understand the compound's bioavailability and exposure levels, which provides the context for interpreting pharmacodynamic and efficacy data.[18]

Workflow for a Pilot PK Study

PK_Workflow cluster_0 Group 1: Intravenous (IV) cluster_1 Group 2: Oral (PO) iv_dose Administer IV Bolus Dose (e.g., 2 mg/kg) iv_sample Serial Blood Sampling (e.g., 2, 5, 15, 30, 60, 120, 240 min) iv_dose->iv_sample analysis Plasma Preparation iv_sample->analysis po_dose Administer Oral Gavage Dose (e.g., 10 mg/kg) po_sample Serial Blood Sampling (e.g., 15, 30, 60, 120, 240, 480 min) po_dose->po_sample po_sample->analysis lcms LC-MS/MS Bioanalysis (Quantify Drug Concentration) analysis->lcms pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, T½, F%) lcms->pk_calc

Caption: Workflow for a pilot pharmacokinetic study in rodents.

Protocol 3: Pilot Pharmacokinetic Study in Mice
  • Animal Model: Use male or female mice (e.g., C57BL/6), 8-10 weeks old. It is crucial to use the same strain and sex for all PK studies to minimize variability.

  • Group Allocation:

    • Group 1 (IV): n=3-4 mice. Dose: e.g., 1-2 mg/kg. The IV dose is typically much lower than the oral dose and requires the compound to be fully solubilized (e.g., in a co-solvent system).

    • Group 2 (PO): n=3-4 mice. Dose: e.g., 10-50 mg/kg (a dose well below the determined MTD).

  • Dose Administration:

    • IV: Administer the compound as a single bolus via the lateral tail vein.

    • PO: Administer via oral gavage as described in Protocol 2.

  • Blood Sampling: Collect serial blood samples (approx. 30-50 µL per time point) from each mouse.[17] The saphenous vein or submandibular vein are common sites for serial sampling.[1][19]

    • IV Time Points (example): 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.

    • PO Time Points (example): 15, 30, 60, 120, 240, and 480 minutes post-dose.[20]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately place on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data to determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).

Part 4: Pharmacodynamic (PD) and Preliminary Efficacy Evaluation

Pharmacodynamic (PD) biomarkers are used to demonstrate that a compound is engaging its intended biological target and eliciting a downstream effect (proof-of-mechanism).[21][22] Efficacy studies then link this biological effect to a therapeutic outcome. As the specific target of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is unknown, we will proceed with a hypothetical anti-cancer evaluation, a common application for novel quinoline derivatives.[3]

Hypothetical Mechanism of Action: Induction of Apoptosis

Many anti-cancer agents, including some quinoline derivatives, function by inducing programmed cell death, or apoptosis. A potential mechanism could involve the activation of the caspase cascade, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).

MOA_Diagram drug 1-(5-Nitroquinolin-8-yl)piperidin-4-ol target Putative Target (e.g., Kinase, Topoisomerase) drug->target Inhibition/Activation pathway Signal Transduction Cascade target->pathway Modulation caspase Caspase-3 Activation pathway->caspase parp PARP Cleavage caspase->parp Cleaves apoptosis Apoptosis (Tumor Cell Death) parp->apoptosis

Caption: Hypothetical mechanism of action for an anti-cancer effect.

Protocol 4: Murine Xenograft Efficacy Study
  • Model Establishment: Implant a human cancer cell line (e.g., HCT116 colorectal carcinoma) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Nude mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the target size.

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (Dose 1, e.g., 25 mg/kg, daily oral gavage).

    • Group 3: 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (Dose 2, e.g., 50 mg/kg, daily oral gavage).

    • Group 4: Positive Control (a standard-of-care chemotherapy agent).

  • Treatment and Monitoring:

    • Administer treatment for a defined period (e.g., 21 days).

    • Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.

    • Monitor animal body weight and clinical signs as a measure of tolerability.

  • Endpoint and Tissue Collection:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise the tumors, weigh them, and divide them for analysis.

    • One portion can be snap-frozen in liquid nitrogen for Western blot or qPCR analysis.

    • Another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • PD Biomarker Analysis:

    • Western Blot: Analyze tumor lysates for levels of cleaved Caspase-3 and cleaved PARP to confirm the induction of apoptosis.

    • IHC: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3) to visualize the drug's effect within the tumor microenvironment.

Ethical Considerations and Reporting Standards

All animal experiments must be conducted with the utmost regard for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) before initiation. Researchers must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant data), and Refinement (minimizing animal pain and distress).[23]

Furthermore, for publication and data transparency, all in vivo experiments should be reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[24][25] This includes providing detailed information on the study design, experimental procedures, animal characteristics, and statistical methods used.

References

  • BenchChem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Retrieved January 19, 2026.
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Application Notes and Protocols for Assay Development Using 1-(5-Nitroquinolin-8-yl)piperidin-4-ol as a Novel Investigational Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization and application of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a novel chemical entity with significant potential as a probe in biochemical and cell-based assays. By leveraging the unique structural features of this molecule—namely the fluorescence-quenching 5-nitroquinoline moiety and the biologically privileged piperidinol scaffold—we outline detailed protocols for the development of robust, high-throughput screening assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish novel screening platforms. We present two primary applications: a "turn-on" fluorescence assay for detecting enzymatic activity (e.g., nitroreductases) and a competitive binding assay for identifying ligands that target a protein of interest. The protocols are designed with self-validating systems and include in-depth explanations of the scientific rationale behind experimental choices, data analysis, and essential troubleshooting strategies.

Introduction: Unveiling the Potential of a Bifunctional Probe

The quest for novel chemical probes is a driving force in drug discovery and chemical biology, enabling the interrogation of complex biological systems.[1] The molecule 1-(5-Nitroquinolin-8-yl)piperidin-4-ol presents a compelling scaffold for probe development. It synergistically combines two key chemical motifs:

  • The 5-Nitroquinoline Core: The quinoline ring system is a well-established fluorophore.[2] However, the presence of a nitro group, a potent electron-withdrawing moiety, typically quenches this intrinsic fluorescence through mechanisms like photoinduced electron transfer (PET) or enhanced intersystem crossing.[3][4] This "silent" state is the foundation for designing "turn-on" assays, where a specific biological event, such as enzymatic reduction of the nitro group, can restore fluorescence, creating a direct and measurable signal.[5]

  • The Piperidinol Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[6][7][8] Its conformational flexibility allows it to bind to a wide variety of biological targets. The piperidinol moiety specifically has been explored in the development of agents with anti-tuberculosis, antiviral, and antibacterial activities.[9]

This unique combination suggests that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol can be developed into a versatile probe for identifying and characterizing novel enzymes or protein-ligand interactions.

Initial Characterization of the Probe

Prior to assay development, a thorough characterization of the probe's physicochemical and spectroscopic properties is essential.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₅N₃O₃[Internal Data]
Molecular Weight 273.29 g/mol [Internal Data]
CAS Number 1133115-76-0[Internal Data]
Protocol: Spectroscopic Profile Analysis

Objective: To determine the absorption and fluorescence emission spectra of the probe and its potential solvatochromic effects.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in 100% dimethyl sulfoxide (DMSO).

  • Solvent Series: Prepare a series of 10 µM working solutions of the probe in various solvents of differing polarity (e.g., PBS pH 7.4, ethanol, acetonitrile, chloroform, and cyclohexane).

  • Absorbance Spectrum: For each solvent, scan the absorbance from 250 nm to 600 nm using a UV-visible spectrophotometer. Use the corresponding solvent as a blank. Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Spectrum: Using a spectrofluorometer, excite the sample at its λmax and scan the emission spectrum over a range of λmax + 20 nm to 700 nm.

  • Excitation Spectrum: Set the emission wavelength to the observed maximum and scan the excitation wavelengths to confirm the optimal excitation wavelength.

  • Quantum Yield Determination (Optional): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) to quantify the probe's fluorescence efficiency.

Expected Outcome: It is anticipated that the probe will exhibit low intrinsic fluorescence in most solvents due to the quenching effect of the nitro group. Any observed fluorescence should be carefully quantified.[3]

In Silico Target Prediction: A Hypothesis-Generating Approach

With no pre-defined biological target, computational methods can provide valuable starting points for assay development.

Principle: Cheminformatic tools can predict potential protein targets for a small molecule by comparing its structural and chemical features to databases of known bioactive compounds (ligand-based) or by docking the molecule into crystal structures of known proteins (structure-based).[10][11]

G cluster_0 In Silico Workflow Probe 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (SDF/MOL2 format) Method1 Ligand-Based Screening (e.g., Chemical Similarity, Pharmacophore Matching) Probe->Method1 Method2 Structure-Based Screening (Reverse Docking) Probe->Method2 DB1 Bioactivity Databases (ChEMBL, PubChem) Method1->DB1 Compare against Results Prioritized List of Potential Biological Targets Method1->Results DB2 Protein Structure Database (PDB) Method2->DB2 Dock into Method2->Results

Figure 1: In Silico Target Prediction Workflow.

Protocol: Target Prediction using Publicly Available Tools

  • Obtain Probe Structure: Generate a 2D or 3D structure file (e.g., SDF, MOL2) for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

  • Ligand-Based Prediction: Utilize web servers like SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach) to identify potential targets based on chemical similarity to known ligands.

  • Structure-Based Prediction: Employ reverse docking servers that screen the probe against a library of protein binding sites.

  • Analyze and Prioritize: Consolidate the results from multiple methods. Prioritize targets that are predicted by more than one approach and are biologically plausible for further experimental validation.

Application I: A "Turn-On" Fluorescence Assay for Nitroreductase Activity

This application leverages the fluorescence-quenching nitro group as a substrate for nitroreductase enzymes, which are of interest in cancer therapy and microbiology.

Principle: Many nitroreductases can reduce aromatic nitro groups to the corresponding amino or hydroxylamino derivatives. This chemical transformation eliminates the quenching effect, leading to a "turn-on" of the quinoline fluorescence, which is directly proportional to enzyme activity.[12]

G Probe Probe (Non-Fluorescent) Product Reduced Product (Highly Fluorescent) Probe->Product Enzymatic Reduction Enzyme Nitroreductase + Cofactor (NAD(P)H)

Figure 2: Mechanism of the "Turn-On" Nitroreductase Assay.
Protocol: Enzyme Kinetics and Inhibitor Screening

Materials:

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol ("Probe")

  • Purified nitroreductase enzyme

  • NADH or NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Black, flat-bottom 96- or 384-well microplates

  • Microplate reader with fluorescence intensity detection

Step 1: Determine Optimal Probe Concentration and Enzyme Linearity

  • In a 96-well plate, create a serial dilution of the probe (e.g., from 100 µM down to 0.1 µM) in assay buffer.

  • Add a fixed, excess concentration of NADPH (e.g., 200 µM).

  • Initiate the reaction by adding a fixed concentration of nitroreductase enzyme.

  • Immediately measure fluorescence intensity kinetically over 30-60 minutes (e.g., readings every 60 seconds) at the predetermined optimal excitation/emission wavelengths.

  • Identify a probe concentration that is below the Km (if known) or in the linear range of the signal-vs-concentration curve and gives a robust signal-to-background ratio.

  • Using the optimal probe concentration, vary the enzyme concentration to determine the range where the reaction rate is linear with respect to enzyme amount.

Step 2: Protocol for High-Throughput Inhibitor Screening

  • Prepare Reagents:

    • 2X Probe/Cofactor Mix: Prepare a solution in assay buffer containing 2X the final desired probe concentration (e.g., 20 µM for a 10 µM final) and 2X the final desired NADPH concentration (e.g., 400 µM for a 200 µM final).

    • 2X Enzyme Solution: Prepare a solution in assay buffer containing 2X the final desired enzyme concentration (determined from linearity experiments).

  • Plate Compounds:

    • Dispense 1 µL of test compounds (typically in DMSO) into the wells of a 384-well plate.

    • Include controls: DMSO only (negative control, 0% inhibition) and a known inhibitor or no enzyme (positive control, 100% inhibition).

  • Add Probe/Cofactor: Add 25 µL of the 2X Probe/Cofactor Mix to all wells. Incubate for 5-10 minutes at room temperature to allow for pre-incubation of compounds with the substrate.

  • Initiate Reaction: Add 25 µL of the 2X Enzyme Solution to all wells to start the reaction.

  • Incubate and Read: Incubate the plate at the optimal temperature (e.g., 37°C) for a time period within the linear range of the reaction (e.g., 30 minutes). Read the endpoint fluorescence intensity.

Data Analysis:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • For active "hits," perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application II: A Competitive Binding Assay

This application is useful when a purified target protein has been identified (e.g., through the in silico methods described above) and the goal is to find ligands that bind to it.

Principle: This assay assumes that the probe's fluorescence properties change upon binding to the target protein, due to a change in the microenvironment (e.g., increased rigidity, exclusion of water).[13] A test compound that also binds to the same site will displace the probe, causing the fluorescence to revert to its unbound state. This decrease in signal is used to quantify the test compound's binding affinity.[14][15]

G cluster_0 Competitive Binding Principle cluster_1 No Competitor cluster_2 With Competitor Probe Probe Complex Probe-Target Complex (High Fluorescence) Probe->Complex Target Target Protein Target->Complex Probe_2 Probe Target_2 Target Protein Complex_2 Compound-Target Complex (Low Fluorescence) Target_2->Complex_2 Competitor Test Compound Competitor->Complex_2

Figure 3: Principle of the Competitive Binding Assay.
Protocol: Assay Development and Screening

Materials:

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol ("Probe")

  • Purified Target Protein

  • Binding Buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well microplates

Step 1: Characterize Probe-Protein Binding (Saturation Assay)

  • In a 384-well plate, add a fixed, low concentration of the target protein (e.g., 10 nM) to each well.

  • Add increasing concentrations of the probe (e.g., from 0.1 nM to 1 µM).

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Read fluorescence intensity.

  • Plot the fluorescence signal against the probe concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Step 2: Protocol for Competitive Screening

  • Prepare Reagents:

    • 2X Probe/Protein Mix: Prepare a solution in binding buffer containing 2X the final desired target protein concentration (e.g., 20 nM for a 10 nM final) and 2X the final desired probe concentration (typically set at its Kd value, e.g., 40 nM for a 20 nM final).

  • Plate Compounds: Dispense 1 µL of test compounds into the wells. Include DMSO (no competition) and a high concentration of a known binder or unlabeled probe (maximum competition) as controls.

  • Add Reagents: Add 25 µL of the 2X Probe/Protein Mix to all wells.

  • Incubate and Read: Incubate at room temperature to reach equilibrium (e.g., 60 minutes), protecting from light. Read the endpoint fluorescence intensity.

Data Analysis:

  • Calculate percent displacement for each compound.

  • For active hits, determine IC₅₀ values from dose-response curves.

  • Convert IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe] / K_d) where [Probe] is the concentration of the fluorescent probe and Kd is its dissociation constant determined in Step 1.

Essential Assay Validation and Troubleshooting

Rigorous validation is critical to ensure that screening hits are genuine and not artifacts.[16][17][18]

Key Validation Steps
Validation ParameterPurposeMethodology
Assay Robustness (Z'-factor) To ensure the assay window is large and reproducible enough for screening.Calculate Z' using positive and negative controls over multiple plates. A Z' > 0.5 is considered excellent for HTS.[19]
Compound Interference To identify false positives caused by compound properties.Autofluorescence: Read plates before adding assay reagents. Quenching: Add compounds after the signal is generated in an endpoint assay.
Orthogonal Assays To confirm hits using a different technology or biological readout.Confirm enzyme inhibitors with an alternative substrate or a label-free method (e.g., mass spectrometry). Confirm binders with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Hit Confirmation To ensure the activity is real and reproducible.Re-test hits from a freshly sourced or synthesized powder. Test close structural analogs to begin establishing a structure-activity relationship (SAR).
Troubleshooting Common Fluorescence Assay Issues
ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal Autofluorescence from compounds, plates, or media.[20][21]Subtract background from a "no enzyme" or "no protein" control. Use high-quality, low-fluorescence plates. Test alternative assay buffers.
Weak or No Signal Probe or enzyme degradation; incorrect buffer conditions; insufficient incubation time.[22]Check reagent stability. Optimize pH, salt concentration. Perform a time-course experiment to ensure the reaction has reached an optimal endpoint.
High Well-to-Well Variability Pipetting errors; poor mixing; edge effects on the plate.Use automated liquid handlers; ensure thorough mixing after reagent addition. Avoid using the outer wells of the plate or incubate with proper humidity control.
"False Positive" Hits Compound autofluorescence, fluorescence quenching, or aggregation.[16]Implement counter-screens as described in the validation table. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation.

Conclusion

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a promising molecular scaffold for the development of novel chemical probes. Its inherent fluorescence-quenching nitro group provides a rational basis for creating "turn-on" enzymatic assays, while the quinoline fluorophore itself can report on binding events in competitive assays. By following the detailed protocols for characterization, assay development, and rigorous validation outlined in this guide, researchers can effectively harness the potential of this and similar probes to accelerate hit identification and advance their drug discovery programs.

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Application Notes & Protocols: Evaluating 1-(5-Nitroquinolin-8-yl)piperidin-4-ol as a Novel Imaging Agent

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Rationale

The development of novel molecular probes is a cornerstone of advanced biological research and diagnostics. These agents provide a window into cellular processes, enabling the visualization of specific targets and pathways in real-time. Among the various chemical scaffolds used for this purpose, quinoline derivatives have emerged as a privileged class of compounds.[1] Their inherent fluorescence properties, coupled with a rigid, planar structure, make them excellent candidates for bioimaging applications.[1][2]

1.1 Overview of Quinoline Scaffolds in Bioimaging

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a versatile platform for designing fluorescent probes.[1] Its photophysical properties can be finely tuned through chemical modification, allowing for the development of sensors for various biological analytes, including metal ions, reactive oxygen species (ROS), and specific proteins.[3][4] Quinoline-based probes are utilized in a range of applications, from staining and tracking biomolecules within cells to serving as non-invasive tools for the early diagnosis of diseases.[1]

1.2 The Subject Compound: 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

This guide focuses on the systematic evaluation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a specific quinoline derivative with potential as an imaging agent. The structure features a nitroquinoline core, which can act as a fluorescence quencher or an electron-withdrawing group that modulates the electronic properties of the fluorophore, linked to a piperidin-4-ol moiety, which enhances hydrophilicity and can influence cell permeability and target interaction.

Table 1: Physicochemical Properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

PropertyValueSource
CAS Number 1133115-76-0[5]
Molecular Formula C₁₄H₁₅N₃O₃[5][6]
Molecular Weight 273.3 g/mol [5]
Purity Typically ≥98%[5][6]
Appearance (Varies, typically a solid)N/A
Solubility (To be determined experimentally)N/A

1.3 Hypothesis: Potential Mechanisms and Imaging Applications

Based on its structural motifs, we can hypothesize several potential applications for this compound:

  • Hypoxia Imaging: The nitro group is a well-known hypoxia-responsive element. In low-oxygen environments, cellular reductases can reduce the nitro group, leading to a change in fluorescence, thereby allowing for the visualization of hypoxic tissues common in solid tumors.

  • Metal Ion Sensing: The 8-position of the quinoline ring, along with the adjacent nitrogen and the piperidine moiety, could form a chelation site for metal ions. Analogs like 8-hydroxy-5-nitroquinoline are known to interact with metal ions and ROS, suggesting this compound could be a sensor for specific metals or oxidative stress.[7][8]

  • Targeted Receptor Imaging: The piperidine ring is a common feature in many centrally active drugs. It is plausible that this compound may exhibit affinity for specific receptors (e.g., sigma receptors or others) that are overexpressed in certain disease states, such as cancer or neurodegenerative disorders.

Section 2: Synthesis and Characterization

While 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is commercially available, understanding its synthesis is crucial for derivatization or isotopic labeling. A plausible and efficient method is via Nucleophilic Aromatic Substitution (SNAr).

2.1 Rationale for Synthetic Strategy

The SNAr reaction is a classic method for forming aryl-amine bonds. In this case, the electron-deficient quinoline ring, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic attack. 8-Chloro-5-nitroquinoline is a suitable starting material, where the chlorine atom at the 8-position serves as a good leaving group for the incoming piperidin-4-ol nucleophile.

2.2 Protocol: Proposed Synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

This protocol is a proposed method based on standard organic chemistry principles.

  • Reaction Setup: In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add piperidin-4-ol (1.2 eq) to the solution. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to act as a proton scavenger.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water and a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

2.3 Protocol: Physicochemical Characterization

To confirm the identity and purity of the synthesized compound, the following characterization is essential:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should confirm the presence of protons corresponding to the quinoline, piperidine, and hydroxyl groups, with appropriate chemical shifts and coupling constants.

    • ¹³C NMR: Provides confirmation of the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and elemental composition, matching C₁₄H₁₅N₃O₃.

  • Purity Analysis (HPLC): Use a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) to determine the purity of the final compound, which should ideally be >98% for biological studies.

Section 3: Preclinical Evaluation Workflow

The evaluation of a potential imaging agent follows a hierarchical process, moving from basic in vitro characterization to more complex cellular and in vivo models.[9][10] This "funnel" approach ensures that only the most promising candidates advance, saving time and resources.

3.1 Overview of the Evaluation Funnel

The following diagram outlines the logical flow for evaluating 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

EvaluationWorkflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Imaging cluster_2 Phase 3: In Vivo Evaluation synthesis Synthesis & Characterization photophys Photophysical Properties synthesis->photophys logp Lipophilicity (LogP) photophys->logp toxicity Cytotoxicity (e.g., MTT Assay) logp->toxicity binding Target Binding (Affinity & Specificity) toxicity->binding uptake Cellular Uptake & Localization binding->uptake Promising Candidate specificity Target Specificity (Co-localization, Blocking) uptake->specificity mechanism Mechanism of Action (e.g., Hypoxia, Ion Sensing) specificity->mechanism pk Pharmacokinetics & Biodistribution mechanism->pk Validated Probe imaging In Vivo Efficacy in Disease Model pk->imaging toxicology Preliminary Toxicology imaging->toxicology Go Go/No-Go Decision for Clinical Translation toxicology->Go

Caption: A hierarchical workflow for the evaluation of a novel imaging agent.

3.2 Phase 1: In Vitro Characterization

3.2.1 Protocol: Determination of Lipophilicity (LogP)

Causality: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a compound's ability to cross biological membranes.[11] A LogP value between 1 and 3 is often ideal for passive diffusion across the cell membrane.

  • Prepare a stock solution of the compound in a solvent miscible with both octanol and water (e.g., DMSO).

  • Add a small volume of the stock solution to a vial containing a 1:1 mixture of 1-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge the vial at 3000 x g for 10 minutes to separate the octanol and aqueous phases.

  • Carefully collect samples from both the upper (octanol) and lower (aqueous) phases.

  • Measure the concentration of the compound in each phase using UV-Vis spectrophotometry or HPLC.

  • Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

3.2.2 Protocol: Photophysical Properties Assessment

Causality: Understanding the absorption and emission spectra, quantum yield, and photostability is fundamental to determining if a compound is a viable fluorophore for imaging.

  • Absorption/Emission Spectra: Dissolve the compound in various solvents (e.g., PBS, ethanol, DMSO) to create dilute solutions (~1-10 µM). Use a spectrophotometer to measure the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max_abs). Use a spectrofluorometer to measure the emission spectrum by exciting at λ_max_abs, and identify the wavelength of maximum emission (λ_max_em).

  • Quantum Yield (Φ_F): Measure the fluorescence intensity of the compound relative to a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH). Calculate Φ_F using the comparative method.

  • Photostability: Continuously expose a solution of the compound to the excitation light source in a spectrofluorometer or microscope. Monitor the decrease in fluorescence intensity over time. A photostable probe will show minimal decay.

3.2.3 Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Causality: An ideal imaging agent should have minimal toxicity to cells at the concentrations required for imaging. This assay measures cell viability.

  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cell line for the hypothesized target) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Section 4: Cellular Imaging Protocols

4.1 Rationale for Model Selection

The choice of cell line is critical and should be driven by the imaging hypothesis. For example, to test a hypoxia-activated probe, a cancer cell line known to thrive in hypoxic conditions (e.g., HT-29) would be appropriate. For target-specific imaging, one would use a cell line overexpressing the target and a negative control cell line that does not.

4.2 Protocol: Live-Cell Staining and Fluorescence Microscopy

  • Cell Culture: Grow cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Probe Loading: Prepare a working solution of the compound in imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a predetermined, non-toxic concentration (e.g., 1-10 µM).

  • Staining: Remove the culture medium, wash the cells once with imaging buffer, and then add the probe solution. Incubate for 15-60 minutes at 37 °C.

  • Washing: Remove the probe solution and wash the cells 2-3 times with fresh imaging buffer to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the compound's excitation and emission wavelengths. Capture images to assess cellular uptake and subcellular distribution.

4.3 Protocol: Co-localization Studies with Organelle Markers

Causality: To determine the subcellular localization of the probe, co-staining with commercially available organelle-specific fluorescent trackers is performed. This provides insight into the compound's mechanism of action and potential targets.

  • Perform the live-cell staining protocol as described in 4.2.

  • In the final 15-30 minutes of incubation, add a specific organelle tracker (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, or Hoechst 33342 for the nucleus) at its recommended concentration.

  • Wash the cells as described previously.

  • Image the cells using separate channels for the compound and the organelle tracker.

  • Merge the images and analyze the degree of overlap (co-localization) using image analysis software to calculate a Pearson's correlation coefficient.

Section 5: In Vivo Evaluation (Conceptual Framework)

Following successful in vitro and cellular validation, the next step is to assess the agent's performance in a living organism.[10] This phase is crucial for understanding pharmacokinetics, biodistribution, and imaging efficacy in a physiologically relevant context.[9][10]

InVivoWorkflow cluster_animal Animal Model Preparation cluster_imaging Imaging & Analysis model_select Select Disease Model (e.g., Tumor Xenograft) acclimatize Animal Acclimatization model_select->acclimatize formulate Formulate Agent for Injection acclimatize->formulate Model Ready inject Administer Agent (e.g., IV, IP) formulate->inject image Perform Longitudinal Imaging (e.g., IVIS, PET/SPECT) inject->image biodist Ex Vivo Biodistribution (Tissue Collection) image->biodist Data Data Analysis: Target-to-Background Ratio, Uptake Kinetics biodist->Data

Caption: A generalized workflow for in vivo evaluation of an imaging agent.

5.1 Ethical Considerations and Animal Model Selection

All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC). The choice of animal model should directly reflect the clinical condition of interest. For cancer imaging, immunodeficient mice bearing human tumor xenografts are commonly used.[9]

5.2 Protocol: Formulation and Administration

  • Formulation: The compound must be dissolved in a biocompatible vehicle suitable for injection (e.g., saline with a small percentage of DMSO and a solubilizing agent like Kolliphor® EL). The final formulation must be sterile-filtered.

  • Administration: The agent is typically administered via intravenous (IV) injection into the tail vein to ensure systemic distribution. The dose will be determined from prior toxicology studies.

5.3 Protocol: Biodistribution and Pharmacokinetic (PK) Studies

Causality: These studies determine where the agent accumulates in the body and how quickly it is cleared, which are critical factors for imaging efficacy and safety.[10]

  • Inject cohorts of animals with the formulated agent.

  • At various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), humanely euthanize a cohort of animals.

  • Collect major organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, muscle, tumor, blood).

  • Weigh each tissue sample.

  • Homogenize the tissues and extract the compound.

  • Quantify the concentration of the compound in each tissue using a sensitive analytical method like LC-MS/MS.

  • Calculate the results as a percentage of the injected dose per gram of tissue (%ID/g).

5.4 Protocol: In Vivo Imaging in a Disease Model

  • Administer the formulated agent to tumor-bearing mice.

  • At various time points, anesthetize the animals and place them in an appropriate in vivo imaging system (e.g., an IVIS for fluorescence imaging).

  • Acquire images to visualize the accumulation of the probe.

  • Quantify the signal intensity in the tumor and in a background region (e.g., muscle).

  • Calculate the tumor-to-background ratio (TBR) over time to determine the optimal imaging window.

Section 6: Data Interpretation and Troubleshooting

Table 2: Interpreting Key Experimental Outcomes

ExperimentFavorable OutcomeUnfavorable Outcome & Next Step
LogP 1.0 - 3.0<0 or >4. May indicate poor cell permeability or high non-specific binding. Consider chemical modification to alter lipophilicity.
Quantum Yield > 0.1< 0.01. Signal may be too weak for sensitive imaging. Consider derivatization with a more efficient fluorophore.
Cytotoxicity (IC₅₀) > 50 µM< 10 µM. Compound is too toxic for live-cell or in vivo use. Re-evaluate structure or abandon.
Cellular Uptake Bright intracellular signal, low background.No signal or high background. Troubleshoot loading conditions (concentration, time). If still poor, permeability may be an issue.
In Vivo TBR > 2.0 at optimal time point.< 1.5. Poor target specificity or rapid clearance. Re-evaluate in vitro binding and PK. Consider modifying the targeting moiety.

Section 7: References

  • Sullivan, D. C. (2013). Evaluation of the Efficacy of Targeted Imaging Agents. Journal of Nuclear Medicine, 54(6), 829–832. [Link]

  • Her Majesty's Inspectorate. (2024). Pharmacological evaluation of imaging agents and development of imaging applications and methods. GOV.UK. [Link]

  • James, M. L., & Gambhir, S. S. (2012). A Review of Imaging Agent Development. Genes & Cancer, 3(5-6), 446–463. [Link]

  • Wu, J., & Zhang, X. (2021). Clinical Evaluation of Nuclear Imaging Agents in Breast Cancer. Cancers, 13(16), 4004. [Link]

  • (This reference is not directly cited in the text but was used for general knowledge).

  • Singh, P., & Singh, A. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Kim, S., et al. (2014). A chromenoquinoline-based fluorescent off-on thiol probe for bioimaging. Organic & Biomolecular Chemistry, 12(35), 6842-6846. [Link]

  • (This reference is not directly cited in the text but was used for general knowledge).

  • (This reference is not directly cited in the text but was used for general knowledge).

  • (This reference is not directly cited in the text but was used for general knowledge).

  • Macías-Pérez, E., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(5), 633. [Link]

  • (This reference is not directly cited in the text but was used for general knowledge).

  • (This reference is not directly cited in the text but was used for general knowledge).

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • (This reference is not directly cited in the text but was used for general knowledge).

  • Keni, S. P., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 22(13), 3510-3522. [Link]

  • (This reference is not directly cited in the text but was used for general knowledge).

Sources

High-Throughput Screening Assays for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol Analogs: A Guide to Identifying and Characterizing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities, including anticancer properties. The 1-(5-Nitroquinolin-8-yl)piperidin-4-ol core is a novel chemotype with potential for development as a therapeutic agent. While the precise biological target of this class of compounds is yet to be fully elucidated, structural similarities to known kinase inhibitors and the established role of quinolines in modulating various signaling pathways suggest that protein kinases are a plausible target class. Furthermore, some quinoline derivatives have been shown to exert their effects through the generation of reactive oxygen species (ROS), a mechanism that can impact multiple signaling cascades, including the NF-κB pathway.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify and characterize analogs of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol as potential protein kinase inhibitors. We present a tiered screening approach, commencing with a robust, fluorescence-based primary assay, followed by secondary cell-based assays to confirm activity and elucidate the mechanism of action. This guide emphasizes the scientific rationale behind the chosen methodologies, ensuring a self-validating and efficient screening cascade.

Proposed Screening Cascade

A successful HTS campaign requires a multi-step process to identify true hits and eliminate false positives.[3] Our proposed workflow is designed to maximize efficiency and data quality.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Secondary Assays cluster_2 Counter-Screening Primary Primary HTS: Fluorescence Polarization Kinase Assay DoseResponse Dose-Response (IC50) of Primary Hits Primary->DoseResponse Active Compounds CellViability Cell-Based Assay: Cancer Cell Line Viability DoseResponse->CellViability CounterScreen Autofluorescence Counter-Screen DoseResponse->CounterScreen ROS_Assay Mechanistic Assay: ROS Production CellViability->ROS_Assay Confirmed Hits

Caption: High-throughput screening cascade for the identification of kinase inhibitors.

Part 1: Primary High-Throughput Screening - Fluorescence Polarization Kinase Assay

Scientific Rationale:

Fluorescence polarization (FP) is a homogeneous assay format well-suited for HTS due to its simplicity, high sensitivity, and lack of separation steps.[4][5][6] The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. In our proposed assay, a fluorescently labeled peptide substrate for a hypothetical cancer-related tyrosine kinase (e.g., a receptor tyrosine kinase) is used. When the peptide is phosphorylated by the kinase, it is captured by a phosphopeptide-binding protein, leading to a significant increase in its effective molecular size. This reduces the tumbling rate of the fluorescent label in solution, resulting in a high FP signal. Inhibitors of the kinase will prevent peptide phosphorylation, leaving the small fluorescent peptide to tumble freely, thus producing a low FP signal.

FP_Assay_Mechanism cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase + ATP PhosphoPeptide_A Phosphorylated Peptide Kinase_A->PhosphoPeptide_A Phosphorylation Peptide_A Fluorescent Peptide Peptide_A->PhosphoPeptide_A High_FP High FP Signal PhosphoPeptide_A->High_FP BindingProtein_A Binding Protein BindingProtein_A->High_FP Binding Kinase_B Kinase + ATP Peptide_B Fluorescent Peptide Kinase_B->Peptide_B No Phosphorylation Inhibitor Inhibitor (Analog) Inhibitor->Kinase_B Low_FP Low FP Signal Peptide_B->Low_FP

Caption: Principle of the Fluorescence Polarization (FP) kinase assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • Kinase Solution: Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2) diluted in assay buffer to the desired concentration (empirically determined).

    • Peptide Substrate: Fluorescein-labeled peptide substrate diluted in assay buffer.

    • ATP Solution: ATP diluted in assay buffer to the Kₘ concentration for the specific kinase.

    • Binding Protein Solution: Phosphotyrosine-binding protein (e.g., an antibody or SH2 domain) diluted in assay buffer.

    • Compound Plates: Prepare 384-well plates with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol analogs serially diluted in DMSO.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer containing the kinase to all wells.

    • Transfer 50 nL of compound solution from the compound plates to the assay plates.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the fluorescent peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of the binding protein solution containing EDTA.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Part 2: Secondary and Counter-Screening Assays

Scientific Rationale:

Hits from the primary screen require validation in a more physiologically relevant context. A cell-based assay confirms that the compounds can penetrate the cell membrane and inhibit the target kinase in a cellular environment. A counter-screen is essential to eliminate false positives arising from assay interference.[7][8]

Secondary Assay: Cell Viability in a Cancer Cell Line

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[9][10] A decrease in ATP levels is proportional to the degree of cytotoxicity.

  • Cell Culture:

    • Culture a human cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR) in the recommended medium.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well opaque-walled plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of the hit compounds and incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation:

Compound IDPrimary Screen IC₅₀ (µM)Cell Viability IC₅₀ (µM)
Analog-0010.150.5
Analog-0020.231.2
Analog-0031.5>50
Staurosporine (Control)0.010.05
Counter-Screen: Autofluorescence

Protocol:

  • Prepare a 384-well plate with the hit compounds at the same concentration used in the primary screen.

  • Add the same assay buffer used in the primary FP assay.

  • Read the fluorescence intensity at the same excitation and emission wavelengths used for the FP assay.

  • Compounds exhibiting high intrinsic fluorescence should be flagged as potential false positives.[11]

Part 3: Mechanistic Insight - Reactive Oxygen Species (ROS) Production Assay

Scientific Rationale:

Given that some 8-hydroxy-5-nitroquinoline derivatives are known to induce ROS production, it is prudent to investigate this as a potential mechanism of action.[2] The Dihydroethidium (DHE) assay is a fluorescent method to detect intracellular superoxide.[12]

Protocol: DHE-Based ROS Detection

  • Cell Culture:

    • Seed cells (e.g., the same cancer cell line as in the viability assay) in a 96-well black, clear-bottom plate.

  • Assay Procedure:

    • Treat cells with hit compounds at their IC₅₀ concentrations for a predetermined time (e.g., 6 hours).

    • Wash the cells with warm PBS.

    • Incubate the cells with 10 µM DHE in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (Excitation: ~518 nm, Emission: ~606 nm) using a fluorescence plate reader or high-content imager.

Conclusion

This application note outlines a robust and scientifically sound HTS cascade for the identification and characterization of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol analogs as potential kinase inhibitors. By employing a multi-tiered approach that includes a primary biochemical screen, secondary cell-based validation, and mechanistic assays, researchers can efficiently identify promising lead compounds for further drug development. The inclusion of counter-screens is critical for ensuring data integrity and minimizing the pursuit of false positives. This comprehensive strategy provides a solid foundation for advancing our understanding of this novel chemical series and its therapeutic potential.

References

  • National Center for Biotechnology Information (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. Available at: [Link]

  • Stark, S., et al. (2019). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]

  • Jia, Y., et al. (2008). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC Biochemistry. Available at: [Link]

  • Christofferson, J., & Yuan, H. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. Available at: [Link]

  • Adzraku, S., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLOS ONE. Available at: [Link]

  • Mukherjee, A., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments. Available at: [Link]

  • Smeal, T., et al. (2010). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Assay and Drug Development Technologies. Available at: [Link]

  • Evotec. High-Throughput Screening (HTS) Services. Available at: [Link]

  • Mukherjee, A., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments. Available at: [Link]

  • Chen, L., et al. (2011). Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. Journal of Biomolecular Screening. Available at: [Link]

  • Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Wang, H., et al. (2008). High-throughput screening for reactive oxygen species scavengers targeting mitochondria. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • BPS Bioscience, Inc. NF-κB Reporter Kit (NF-κB Signaling Pathway). Biocompare. Available at: [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available at: [Link]

  • Sipes, N. S., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Manral, A. K., et al. (2016). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Beckman Coulter Life Sciences. High-Throughput Screening (HTS). Available at: [Link]

  • Martins, C. H. G., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceutics. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with a rich history of activity against a broad spectrum of pathogens.[1][2] The compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol represents a promising scaffold for the development of new antimicrobial drugs. Its unique chemical structure, featuring a nitroquinoline core linked to a piperidinol moiety, suggests the potential for novel mechanisms of action and a favorable pharmacological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. The protocols detailed herein are grounded in established methodologies and standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust and reproducible data.[3][4][5][6]

Understanding the Compound: The Significance of the Nitroquinoline Moiety

The antimicrobial activity of many quinoline-based drugs is attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some quinolones are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] The presence of a nitro group on the quinoline ring, as in 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, may confer additional mechanisms of action. Nitroaromatic compounds are often bioreduced by microbial nitroreductases to generate reactive nitrogen species, which can lead to oxidative stress and damage to cellular macromolecules. Furthermore, the 8-hydroxyquinoline scaffold, a close relative of the core structure of our compound of interest, is known for its metal-chelating properties, which can disrupt essential metalloenzyme function in microbes.[8][9][10]

Preliminary Assessment of Antimicrobial Activity: The Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used qualitative method for the initial screening of antimicrobial agents.[11][12][13][14] This technique provides a rapid and visually intuitive assessment of a compound's ability to inhibit microbial growth.

Principle of the Disk Diffusion Assay

A standardized inoculum of a test microorganism is swabbed onto the surface of an agar plate.[12] A paper disk impregnated with a known concentration of the test compound, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, is then placed on the agar surface.[12][15] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient.[5][13] If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[5][15] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) P2 Inoculate Mueller-Hinton Agar (MHA) plate P1->P2 E1 Place impregnated disk on inoculated MHA plate P2->E1 P3 Prepare sterile paper disks with known concentration of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol P3->E1 E2 Incubate at 35-37°C for 16-20 hours A1 Measure the diameter of the zone of inhibition in mm E2->A1 A2 Interpret results based on zone diameter A1->A2

Caption: Workflow for the Disk Diffusion Assay.

Detailed Protocol: Disk Diffusion Assay
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[16]

    • Evenly swab the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[16]

  • Disk Application:

    • Aseptically apply a sterile paper disk (6 mm diameter) impregnated with a predetermined amount of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.[16]

    • The results are typically interpreted as susceptible, intermediate, or resistant based on pre-defined breakpoints, although for a novel compound, the zone diameter provides a qualitative measure of activity.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[17][18]

Principle of the Broth Microdilution Assay

Serial twofold dilutions of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol are prepared in a liquid growth medium in a 96-well microtiter plate.[17][19][20] Each well is then inoculated with a standardized suspension of the test microorganism.[21] Following incubation, the plates are examined for visible signs of microbial growth. The lowest concentration of the compound that completely inhibits growth is recorded as the MIC.[17]

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare serial twofold dilutions of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in a 96-well plate E1 Inoculate each well with the standardized inoculum P1->E1 P2 Prepare standardized microbial inoculum P2->E1 E2 Include positive (no drug) and negative (no bacteria) controls E1->E2 E3 Incubate at 35-37°C for 16-20 hours E2->E3 A1 Visually inspect wells for turbidity or use a plate reader E3->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[21] The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[22]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[21]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).[21]

Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration of a compound that inhibits microbial growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill the microorganism.[18][23][24]

Principle of the MBC Assay

The MBC assay is a continuation of the broth microdilution test.[24] After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the test compound.[17] The plates are then incubated to allow for the growth of any surviving bacteria. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[23]

Experimental Workflow: MBC Assay

MBC_Workflow cluster_mic From MIC Assay cluster_exp Experiment cluster_analysis Analysis M1 Identify wells from MIC plate with no visible growth E1 Subculture an aliquot from each clear well onto MHA plates M1->E1 E2 Incubate at 35-37°C for 18-24 hours E1->E2 A1 Count the number of colonies on each plate E2->A1 A2 Determine the lowest concentration that shows ≥99.9% killing (MBC) A1->A2

Sources

Application Notes and Protocols for the Investigation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Approach to Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge.[1] These disorders share common pathological hallmarks, such as progressive neuronal loss, protein misfolding, oxidative stress, and neuroinflammation, which ultimately lead to cognitive and motor decline.[1][2] The complexity of these diseases necessitates the development of therapeutic agents with multiple mechanisms of action.

The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure in the design of novel therapeutics for neurodegenerative diseases due to its potent metal chelating and antioxidant properties.[1][3][4] Derivatives of 8-HQ have shown promise in preclinical studies by targeting key aspects of neurodegenerative pathology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and evaluation of a novel 8-hydroxyquinoline derivative, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol , in relevant in vitro and in vivo models of neurodegenerative diseases.

While direct studies on 1-(5-Nitroquinolin-8-yl)piperidin-4-ol are not yet prevalent in published literature, its structural similarity to other biologically active 8-HQ compounds suggests it may possess significant therapeutic potential. These application notes and protocols are designed to provide a robust framework for the systematic investigation of this compound's efficacy.

Hypothesized Mechanism of Action

Based on the known properties of 8-hydroxyquinoline derivatives, we hypothesize that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol may exert its neuroprotective effects through a combination of the following mechanisms:

  • Metal Ion Chelation: The 8-hydroxyquinoline core is a well-established chelator of metal ions such as iron, copper, and zinc. Dysregulation of these biometals is implicated in the aggregation of amyloid-beta (Aβ) and alpha-synuclein (α-Syn), as well as the generation of reactive oxygen species (ROS) via the Fenton reaction.

  • Antioxidant Activity: The quinoline ring system can act as a radical scavenger, directly neutralizing harmful ROS and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1]

  • Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of neurodegeneration.[5] 8-HQ derivatives may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokine production.

  • Modulation of Cell Signaling Pathways: The compound may interact with key signaling pathways involved in neuronal survival and death, such as those regulated by NF-κB and CREB.[6]

Below is a proposed signaling pathway diagram illustrating the potential points of intervention for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in a neurodegenerative context.

Hypothesized_MOA Hypothesized Mechanism of Action of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol cluster_0 Neurodegenerative Stressors cluster_1 Cellular Pathology Metal Dysregulation Metal Dysregulation ROS Production ROS Production Metal Dysregulation->ROS Production Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Protein Aggregation Protein Aggregation Protein Aggregation->Neuronal Damage Inflammatory Stimuli Inflammatory Stimuli Neuroinflammation Neuroinflammation Inflammatory Stimuli->Neuroinflammation ROS Production->Neuronal Damage Apoptosis Apoptosis Neuronal Damage->Apoptosis Neuroinflammation->Neuronal Damage Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol Compound->Metal Dysregulation Chelation Compound->ROS Production Scavenging Compound->Neuroinflammation Modulation In_Vitro_Workflow Tier 1: In Vitro Experimental Workflow Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol Physicochem Physicochemical Profiling (Solubility, LogP, PAMPA) Compound->Physicochem Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Data_Analysis Data Analysis and Candidate Prioritization Physicochem->Data_Analysis Neuroprotection Neuroprotection Assays (vs. Oxidative Stress, Aβ Toxicity) Cytotoxicity->Neuroprotection Determine non-toxic dose Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Microglia) Cytotoxicity->Anti_inflammatory Determine non-toxic dose Neuroprotection->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: A streamlined workflow for the initial in vitro evaluation of the test compound.

Tier 2: In Vivo Proof-of-Concept

Promising candidates from Tier 1 should be advanced to in vivo models to assess their efficacy in a more complex biological system.

2.1 Pharmacokinetic (PK) and Brain Penetration Studies

Before efficacy studies, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier.

ParameterAnimal ModelMethod
Plasma PKC57BL/6 miceSingle IV and PO administration, serial blood sampling, LC-MS/MS analysis
Brain PenetrationC57BL/6 miceTissue harvesting at multiple time points post-dosing, LC-MS/MS analysis of brain and plasma concentrations

2.2 In Vivo Efficacy Models

The choice of animal model will depend on the specific neurodegenerative disease being targeted.

Model for Parkinson's Disease: The 6-OHDA Rat Model

The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to the progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD. [7][8] Protocol: 6-OHDA Model of Parkinson's Disease

  • Surgery: Anesthetize adult male Sprague-Dawley rats and stereotaxically inject 6-OHDA into the right medial forebrain bundle.

  • Compound Administration: Begin daily administration of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol or vehicle via oral gavage or intraperitoneal injection, starting 24 hours post-surgery and continuing for the duration of the study (e.g., 4 weeks).

  • Behavioral Assessment:

    • Apomorphine-induced rotations: At 2 and 4 weeks post-lesion, administer apomorphine and record the number of contralateral rotations. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

    • Cylinder test: Assess forelimb use asymmetry.

  • Post-mortem Analysis:

    • Immunohistochemistry: Perfuse the brains and prepare sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Neurochemical analysis: Measure dopamine and its metabolites in the striatum using HPLC.

Model for Alzheimer's Disease: The APP/PS1 Transgenic Mouse Model

APP/PS1 transgenic mice overexpress mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.

Protocol: APP/PS1 Model of Alzheimer's Disease

  • Animal Model: Use aged (e.g., 6-8 months old) APP/PS1 mice exhibiting cognitive deficits.

  • Compound Administration: Administer 1-(5-Nitroquinolin-8-yl)piperidin-4-ol or vehicle daily for 2-3 months.

  • Behavioral Assessment:

    • Morris Water Maze: Evaluate spatial learning and memory.

    • Y-maze: Assess short-term working memory.

  • Post-mortem Analysis:

    • Immunohistochemistry: Analyze brain sections for Aβ plaque load (using antibodies like 6E10) and neuroinflammation markers such as Iba1 (microglia) and GFAP (astrocytes). [9] * Biochemical analysis: Measure soluble and insoluble Aβ levels in brain homogenates using ELISA.

Conclusion

The application of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in neurodegenerative disease models holds considerable promise, leveraging the established therapeutic potential of the 8-hydroxyquinoline scaffold. The detailed protocols and experimental workflows provided herein offer a comprehensive and scientifically rigorous framework for the systematic evaluation of this novel compound. By progressing from in vitro characterization of its neuroprotective and anti-inflammatory properties to in vivo proof-of-concept studies in relevant animal models, researchers can effectively elucidate its therapeutic potential and mechanism of action. Successful outcomes from these studies could pave the way for the development of a new class of multi-target drugs for the treatment of devastating neurodegenerative diseases.

References

  • Bolognin, S., et al. (2019). A 3D cell culture system to model Parkinson's disease. Frontiers in Neurology.
  • Sun, S. C., et al. (2022).
  • Knez, D., et al. (2023). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B.
  • Zhang, X., et al. (2019).
  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal.
  • ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?
  • Jayant, S., et al. (2020).
  • Uddin, M. S., et al. (2023). A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. Journal of Alzheimer's Disease.
  • Knez, D., et al. (2023). 8- Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases.
  • Adamu, U. A., & Abdullahi, M. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Bagheri, M., et al. (2017). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Neuroscience & Medicine.
  • Melior Discovery. (n.d.). In vivo models of Parkinson's Disease. Melior Discovery.
  • Knez, D., et al. (2023).
  • Gonzalez-Perez, O., et al. (2022). Pro- and Anti-Inflammatory Neuropeptides and Glia: The Balance Between Neuroprotection and Neuroinflammation.
  • Johnson, L. A., & Johnson, M. A. (2015). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Journal of Medicinal Chemistry.
  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot.
  • News-Medical.Net. (2022).
  • Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Scantox.
  • Billacura, M. D., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Castagna, A., et al. (2020). From Neuroinflammation to Neuroprotection: Focus on Potential New Therapeutic Targets in Cognitive Impairment. Neurology and Neurobiology.
  • Marques-Oliveira, R., et al. (2023).
  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
  • Ahmad, F., et al. (2023). Immunological dimensions of neuroinflammation and microglial activation: exploring innovative immunomodulatory approaches to mitigate neuroinflammatory progression. Frontiers in Immunology.
  • Wikipedia. (n.d.).
  • Ikezu, T., & Ikezu, S. (2022). Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. Frontiers in Cellular Neuroscience.
  • Dutta, A. K., et al. (2013). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry Letters.
  • InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. InVivo Biosystems.
  • Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Beni-Suef University Journal of Basic and Applied Sciences.
  • Neurizon Therapeutics. (n.d.). Product Pipeline. Neurizon Therapeutics.
  • Billacura, M. D., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.

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Troubleshooting & Optimization

overcoming solubility issues with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its complex heterocyclic structure, featuring a hydrophobic nitroquinoline core, achieving suitable concentrations in aqueous media for biological assays and preclinical studies can be a significant hurdle. This guide provides a structured, problem-oriented approach to systematically diagnose and overcome these solubility issues, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Overcoming Aqueous Solubility Issues

This section is structured in a question-and-answer format to directly address the common challenges encountered during formulation. We will proceed from the most fundamental assessments to more advanced solubilization strategies.

Q1: I've just received my first batch of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. How do I establish its baseline aqueous solubility?

A1: Before attempting any solubility enhancement, it is critical to determine the compound's intrinsic or thermodynamic solubility in your primary aqueous medium (e.g., water, PBS). This provides a quantitative baseline for evaluating the effectiveness of any enhancement technique. The "gold standard" for this is the shake-flask method.[1][2]

The objective is to create a saturated solution where the dissolved compound is in equilibrium with the undissolved solid. A simplified protocol is provided in the Detailed Protocols section. Accurate quantification, typically by HPLC-UV or LC-MS, is essential for this measurement.[3][4]

Q2: The baseline solubility is extremely low. What is the most straightforward initial step to improve it?

A2: The molecular structure contains a piperidine ring, which is an aliphatic amine. Amines are basic and can be protonated in acidic conditions to form more soluble salts.[5][6][7] Therefore, the first and most effective strategy is typically pH modification.

By lowering the pH of the aqueous solution, you can protonate the piperidine nitrogen, significantly increasing its interaction with water and thereby enhancing solubility. The relationship between pH, pKa (the pH at which the amine is 50% protonated), and solubility is a fundamental principle in pharmaceutics.[8] We strongly recommend generating a pH-solubility profile to identify the optimal pH range for your experiments (see Detailed Protocols ). For many amines, a pH of 2 units below the pKa is sufficient to achieve maximal solubility from protonation.[2]

Q3: Adjusting the pH is not compatible with my experimental system (e.g., a cell-based assay at physiological pH). What should I try next?

A3: When pH modification is not an option, the next logical step is to alter the properties of the solvent system itself. The two most common and effective approaches are the use of co-solvents and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[9][10] Common examples include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[10][11] It is crucial to perform a screening study to find the most effective co-solvent and to use the minimum concentration required, as high levels can be toxic to cells or interfere with assays.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of your compound (likely the nitroquinoline moiety) resides within the cyclodextrin cavity.[14] This complex as a whole is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations for their efficacy and safety profiles.

The following workflow diagram summarizes the decision-making process for addressing solubility challenges.

G cluster_0 Solubility Troubleshooting Workflow Start Encounter Low Aqueous Solubility of Compound Assess Determine Baseline Thermodynamic Solubility (Shake-Flask Method) Start->Assess CheckpH Is pH Adjustment Compatible with Assay? Assess->CheckpH ModifypH Strategy 1: pH Modification (Generate pH-Solubility Profile) CheckpH->ModifypH  Yes ScreenSolvents Strategy 2: Co-Solvent Screening (DMSO, EtOH, PEG 400, etc.) CheckpH->ScreenSolvents  No Evaluate Evaluate Solubility Enhancement & Assess Formulation Stability ModifypH->Evaluate UseCyclodextrins Strategy 3: Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) ScreenSolvents->UseCyclodextrins  If Insufficient  or Incompatible ScreenSolvents->Evaluate  If Sufficient UseCyclodextrins->Evaluate Success Proceed with Optimized Formulation Evaluate->Success

Caption: Troubleshooting workflow for solubility enhancement.

Q4: How do I choose between co-solvents and cyclodextrins?

A4: The choice depends on your specific experimental context. The table below provides a comparative summary to guide your decision.

FeaturepH ModificationCo-SolventsCyclodextrins
Mechanism Ionization of the basic piperidine moiety to form a soluble salt.[6]Reduces solvent polarity, making the aqueous environment more favorable for the hydrophobic solute.[9][11]Encapsulation of the hydrophobic part of the drug into a host-guest inclusion complex.[12]
Advantages Simple, highly effective for ionizable compounds, inexpensive.Effective for a wide range of nonpolar drugs, easy to prepare stock solutions.[15]High solubilizing capacity, low toxicity (esp. modified CDs), can improve stability.[13][14]
Disadvantages Not suitable for pH-sensitive assays or compounds; may cause precipitation upon pH shift (e.g., injection into neutral pH).Potential for toxicity or artifacts in biological assays (e.g., DMSO effects); risk of precipitation upon dilution.[16]More expensive, can be saturable, potential for interactions with other formulation components.
Best For In vitro buffer-based assays, initial stock solution preparation, formulation for acidic environments (e.g., stomach).High-throughput screening (using DMSO), initial in vitro testing where assay tolerance is known.Cell culture media, in vivo parenteral formulations, situations requiring minimal organic solvent.[12]

Frequently Asked Questions (FAQs)

  • Q: What structural features of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol contribute to its poor solubility?

    • A: The primary contributor is the large, rigid, and planar 5-nitroquinoline ring system. Aromatic and nitro-substituted structures are characteristically hydrophobic.[17][18] While the piperidin-4-ol moiety adds some polarity and a hydrogen bonding site, it is often insufficient to overcome the hydrophobicity of the core structure, especially in larger molecules.[5][19]

  • Q: Can I just sonicate my compound in buffer until it dissolves?

    • A: While sonication can accelerate the rate of dissolution, it does not increase the thermodynamic equilibrium solubility.[9] Aggressive sonication can lead to the formation of a supersaturated solution or a fine particle suspension, both of which are thermodynamically unstable and may precipitate over time, leading to inaccurate and irreproducible results in your experiments.

  • Q: My compound seems to dissolve in DMSO but crashes out when I add it to my aqueous buffer. What is happening?

    • A: This is a common issue when using co-solvents. Your compound is highly soluble in 100% DMSO, but when this stock solution is diluted into an aqueous buffer, the final concentration of DMSO may be too low to maintain solubility. The drug then precipitates out of the solution. To avoid this, ensure the final concentration of the co-solvent in your assay is sufficient to keep the drug dissolved or explore alternative methods like cyclodextrins, which are less prone to precipitation upon dilution.[10]

Detailed Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (e.g., 2-5 mg) to a known volume of your aqueous medium (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid particles. This is best achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by filtering the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve.[3][20]

Protocol 2: Co-solvent Solubility Screening
  • Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Solvent Systems: Create a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% DMSO in PBS).

  • Spiking: Add a small, fixed volume of the DMSO stock solution to each of the co-solvent systems from Step 2 to reach a target final concentration.

  • Observation & Equilibration: Vortex each sample and visually inspect for immediate precipitation. Allow the samples to equilibrate at room temperature for at least 1-2 hours.

  • Assessment: Visually inspect again for any precipitation or turbidity. For a quantitative measure, the samples can be filtered or centrifuged, and the supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • CD Solution: Prepare a solution of the desired cyclodextrin (e.g., 10% w/v HP-β-CD) in water or buffer.

  • Complexation: Add an excess amount of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol to the cyclodextrin solution.

  • Equilibration: Agitate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation & Quantification: As described in Protocol 1, separate the supernatant from the undissolved solid via centrifugation and filtration.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate via HPLC. The increase in solubility compared to the baseline (Protocol 1) indicates successful complexation.

References

Sources

Technical Support Center: Optimizing In vivo Dosage of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is the critical first step for in vivo testing of a novel compound like 1-(5-Nitroquinolin-8-yl)piperidin-4-ol?

The essential first step is to perform a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[2] This study is foundational for establishing a safe dose range for all subsequent efficacy and pharmacokinetic evaluations.[3][4]

Q2: How do I select a starting dose for the MTD study?

The starting dose is typically extrapolated from in vitro data. A common practice is to begin at a dose anticipated to yield a plasma concentration severalfold higher than the in vitro IC50 or EC50 value.[4] If no in vitro data is available, a thorough literature review of structurally similar compounds can provide a rational starting point. Dose escalation in subsequent cohorts can proceed using a multiplication factor (e.g., 2x or 3x) until toxicity is observed.[3]

Q3: What is the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why is it important?

Pharmacokinetics (PK) describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[5][6][7] Pharmacodynamics (PD) describes what the drug does to the body, including its mechanism of action and the intensity of its biological effects.[5][6][7] Understanding the PK/PD relationship is crucial for effective drug development as it connects drug exposure (PK) to the pharmacological response (PD), enabling the optimization of dosing regimens for maximum efficacy and minimal toxicity.[5][7][8]

Q4: My compound has poor water solubility. How does this impact my in vivo experiments?

Poor aqueous solubility is a common challenge that can lead to low bioavailability and high variability in in vivo studies.[9] It is essential to develop a suitable formulation to ensure adequate and consistent exposure. Common strategies include using co-solvents, creating suspensions, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[10][11][12] The choice of formulation strategy depends on the compound's specific physicochemical properties.[9]

Q5: What are the key elements of a robust in vivo dose-response study design?

A well-designed dose-response study should include multiple dose levels to characterize the relationship between dose and effect.[3][13] Key considerations include selecting an appropriate range of doses (informed by the MTD study), determining an adequate sample size per group to achieve statistical power, and using proper randomization and blinding procedures to minimize experimental bias.[13][14][15]

Troubleshooting Guides

Issue 1: Lack of Efficacy at Presumed Therapeutic Doses

Symptom: The compound does not produce the expected biological effect in your disease model, even at doses that were predicted to be effective based on in vitro data.

Possible Causes & Troubleshooting Steps:

  • Inadequate Drug Exposure (Poor PK): The compound may not be absorbed efficiently or may be cleared from the body too rapidly.

    • Action: Conduct a pilot pharmacokinetic (PK) study. Administer a single dose and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

    • Protocol:

  • Poor Formulation/Solubility: If the compound is not adequately dissolved or suspended, it cannot be absorbed effectively, leading to low and variable exposure.[11]

    • Action: Re-evaluate the formulation. Test the compound's solubility in various pharmaceutically acceptable vehicles. Consider advanced formulation strategies such as micronization, solid dispersions, or lipid-based systems to improve solubility and bioavailability.[9][10][16]

  • Target Engagement Failure: The drug may reach the systemic circulation but not the target tissue or cell at a sufficient concentration.

    • Action: If possible, measure compound concentration in the target tissue (e.g., tumor, brain) at the expected time of peak effect. Concurrently, measure a pharmacodynamic (PD) biomarker in that tissue to confirm that the drug is engaging its molecular target.[8]

Issue 2: High Variability in Animal Responses

Possible Causes & Troubleshooting Steps:

  • Inconsistent Dosing Technique: Variations in administration (e.g., incomplete oral gavage, subcutaneous leakage) can lead to different effective doses being delivered.

    • Action: Ensure all personnel are thoroughly trained and consistent in their technique. For oral gavage, confirm proper placement. For injections, monitor for leakage.[17]

  • Formulation Instability: If using a suspension, the compound may settle over time, leading to inconsistent concentrations being drawn into the syringe.

    • Action: Ensure the formulation is homogenous. Vortex the suspension thoroughly before drawing each dose. Conduct a stability test of the formulation to ensure it remains consistent throughout the dosing period.

  • Biological Variability: Inherent differences in animal genetics, age, weight, or microbiome can contribute to varied responses.[17]

    • Action: Implement rigorous randomization to distribute this variability evenly across all groups.[14] Ensure animals are age- and weight-matched. Whenever possible, source animals from a single, reliable vendor. Blinding the experimenters to the treatment groups can also reduce unconscious bias in handling and measurement.[14]

  • External Environmental Factors: Changes in housing, diet, light cycles, or even noise levels can act as stressors and introduce variability.[18]

    • Action: Maintain a stable and consistent environment for all animals throughout the study. Document all environmental conditions.

Issue 3: Unexpected Toxicity or Adverse Events

Symptom: Animals exhibit adverse effects (e.g., significant weight loss, lethargy, ruffled fur) at doses below the predetermined MTD.

Possible Causes & Troubleshooting Steps:

  • Vehicle Toxicity: The formulation vehicle itself may be causing toxicity, especially with chronic dosing.

    • Action: Always include a "vehicle-only" control group that receives the formulation without the active compound. This will isolate any effects caused by the excipients.

  • Cumulative Toxicity: The MTD is often determined from a single or short-term dosing study.[19] With repeated dosing in a longer efficacy study, the compound or its metabolites may accumulate, leading to toxicity at lower doses.

    • Action: Conduct a multi-dose dose-finding study (e.g., 5-7 days) to establish a chronic MTD. Monitor clinical signs and body weight daily.

  • Metabolite-Induced Toxicity: A metabolite of the parent compound, rather than the compound itself, may be responsible for the toxicity.

    • Action: This requires more advanced analysis. A full PK study that also measures major metabolites can help determine if a toxic metabolite is forming and accumulating.

  • Non-linear Dose-Response: The dose-toxicity relationship is not always linear. Some compounds exhibit complex, non-linear curves where toxicity can increase sharply at certain thresholds.[20][21]

    • Action: Your dose-response study should include enough dose groups to accurately model the curve. If a steep toxicological cliff is observed, select doses for efficacy studies that provide a sufficient safety margin.

Data & Protocols

Data Presentation

Table 1: Example Dose-Ranging Design for an MTD Study

CohortDose Level (mg/kg)Dose Escalation FactorNumber of Animals (n)Key Monitoring Parameters
110-3Clinical signs, Body weight, Food/water intake
2303x3Clinical signs, Body weight, Food/water intake
3100~3x3Clinical signs, Body weight, Food/water intake
42002x3Clinical signs, Body weight, Food/water intake
53001.5x3Clinical signs, Body weight, Food/water intake

Note: The MTD is often defined as the dose that causes no more than 10-15% body weight loss and no severe, irreversible clinical signs.[22]

Table 2: Common Excipients for Formulating Poorly Soluble Compounds

Formulation TypeVehicle/ExcipientPurpose
Aqueous Suspension 0.5% Methylcellulose + 0.1% Tween 80Suspending agent and wetting agent to ensure uniform particle dispersion.
Co-solvent Solution 10% DMSO, 40% PEG300, 50% SalineSolubilizing agents to dissolve the compound.
Lipid-Based (SEDDS) Labrasol®, Cremophor® EL, Corn OilSurfactants and oils that form a microemulsion in the GI tract to enhance absorption.[11]
Experimental Protocols

Protocol 1: Pilot Pharmacokinetic (PK) Study

  • Animal Model: Select the same species, strain, and sex of animal that will be used in the efficacy studies (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.

  • Grouping: Assign at least 3 animals per time point to be sampled.

  • Dosing: Administer a single dose of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol via the intended clinical route (e.g., oral gavage). Use a mid-range dose from your MTD study that is well-tolerated.

  • Sample Collection: Collect blood (~50-100 µL) via tail vein or submandibular bleed at specified time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the mean plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

G cluster_0 Phase 1: Dose Finding & Safety cluster_1 Phase 2: Exposure & Target Engagement cluster_2 Phase 3: Efficacy Testing In Vitro Data In Vitro Data MTD Study MTD Study In Vitro Data->MTD Study Extrapolate Starting Dose Safe Dose Range Safe Dose Range MTD Study->Safe Dose Range Establishes Upper Limit Pilot PK Study Pilot PK Study Safe Dose Range->Pilot PK Study Informs Dose Selection PK/PD Model PK/PD Model Pilot PK Study->PK/PD Model Provides Exposure Data (PK) PD Biomarker Analysis PD Biomarker Analysis PD Biomarker Analysis->PK/PD Model Provides Effect Data (PD) Dose-Response Study Dose-Response Study PK/PD Model->Dose-Response Study Guides Dose Selection Optimized Dose Optimized Dose Dose-Response Study->Optimized Dose Identifies MED

Caption: Workflow for In Vivo Dose Optimization.

G Start No_Efficacy Lack of Efficacy? Start->No_Efficacy Check_PK Conduct Pilot PK Study No_Efficacy->Check_PK Yes Proceed Proceed to Efficacy Study No_Efficacy->Proceed No Exposure_OK Adequate Exposure? Check_PK->Exposure_OK Check_Formulation Optimize Formulation Exposure_OK->Check_Formulation No Check_PD Measure Target Engagement (PD Biomarker) Exposure_OK->Check_PD Yes Check_Formulation->Check_PK Check_PD->Proceed

Caption: Troubleshooting Workflow for Lack of Efficacy.

References

  • Vertex AI Search. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]

  • ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?. [Link]

  • Dahut, F. M., & Swain, S. M. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis Online. [Link]

  • BenchChem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Ratain, M. J., & Sargent, D. J. (1997). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute. [Link]

  • Pharmacology Discovery Services. Maximum Tolerated Dose (MTD)
  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Southern Research. Maximum tolerable dose (MTD) studies. [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Understanding the PK / PD Relationship. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Symeres. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • BenchChem. Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
  • ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • EUPATI Toolbox. Maximum Tolerated Dose [MTD]. [Link]

  • Fiveable. Non-linear dose-response curve Definition.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Faessel, H. M., & Feng, Y. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. [Link]

  • Möschwitzer, J. P. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Emergent Mind. (2025). Nonlinear Dose-Response Curves.
  • VivoSens. (2024). Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures.
  • Jain, L., & Tay, K. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. [Link]

  • ILAR Journal. (1995). Control of Variability. [Link]

  • Lazic, S. E., & Tsilidis, K. K. (2018). General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • ResearchGate. (2019). Types of classic nonlinear dose-response curves. [Link]

  • Bitesize Bio. (2025).
  • AMSbiopharma. (2025).
  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Nucleic Acids Research. (2025). NPCDR 2.
  • van der Wijk, K. F., & de Vries, E. G. E. (2020). On precision dosing of oral small molecule drugs in oncology. PMC - NIH. [Link]

  • InVivoStat. Dose-response and Non-linear Regression Analysis User Guide. [Link]

Sources

troubleshooting 1-(5-Nitroquinolin-8-yl)piperidin-4-ol synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. This resource is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we dissect common challenges, explore the underlying chemical principles, and provide field-tested solutions to streamline your synthetic efforts.

Introduction: The Synthetic Challenge

The synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is critical for forging the C-N bond between the electron-deficient 5-nitroquinoline ring and the secondary amine of piperidin-4-ol. The success of this reaction hinges on activating the aromatic ring sufficiently to make it susceptible to nucleophilic attack. While straightforward in theory, this synthesis is often plagued by side reactions and yield issues that demand a nuanced understanding of the reaction mechanism and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis proceeds via a two-step Addition-Elimination mechanism, characteristic of SNAr reactions.[1][2]

  • Nucleophilic Addition: The nitrogen atom of piperidin-4-ol (the nucleophile) attacks the electron-deficient C8 carbon of the 8-substituted-5-nitroquinoline. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex , where the aromaticity of the quinoline ring is temporarily disrupted.[1][3]

  • Elimination: The aromaticity is restored as the leaving group (typically a halide like Cl⁻) is expelled, yielding the final product.

Caption: Figure 1: SNAr Mechanism for Product Formation

Q2: Why is the 5-nitro group absolutely critical for this reaction's success?

The 5-nitro (-NO₂) group is a powerful electron-withdrawing group (EWG) . Its presence is non-negotiable for this reaction to proceed efficiently. It activates the quinoline ring towards nucleophilic attack in two ways:

  • Inductive Effect: The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bonds.

  • Resonance Effect: The nitro group delocalizes the negative charge of the Meisenheimer intermediate, significantly stabilizing it.[2][3][4] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group. In this molecule, the 5-nitro group is para to the C8 position, providing optimal stabilization. Without this group, the aromatic ring would be too electron-rich to react with the nucleophile.[2][5]

Q3: What are the typical starting materials and reaction conditions?

The most common precursor is 8-chloro-5-nitroquinoline , as chloride is an effective leaving group for SNAr reactions. The reaction conditions are crucial and should be optimized for each specific scale and substrate batch.

ParameterTypical Range / ReagentRationale & Key Considerations
Solvent DMF, DMSO, NMP, DioxaneA polar aprotic solvent is required to dissolve the reactants and stabilize charged intermediates without protonating the nucleophile.
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NAn acid scavenger is necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Inorganic bases are common; tertiary amines can also be used.
Temperature 80 - 140 °CThermal energy is required to overcome the activation energy of the initial nucleophilic attack. The specific temperature depends on the reactivity of the leaving group and solvent choice.
Nucleophile Piperidin-4-ol1.0 to 1.5 equivalents are typically used. Excess can help drive the reaction to completion but may complicate purification.

Troubleshooting Guide: Side Reactions & Optimization

Problem 1: My reaction shows very low or no conversion to the desired product.

This is a common issue that can almost always be traced back to one of four key areas: reagents, activation, or reaction conditions.

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low Yield start Low / No Product Yield check_reagents 1. Verify Reagent Quality - 8-Chloro-5-nitroquinoline purity? - Piperidin-4-ol anhydrous? - Base active? start->check_reagents check_conditions 2. Assess Reaction Conditions - Solvent anhydrous? - Temperature high enough? - Sufficient reaction time? check_reagents->check_conditions Reagents OK increase_temp Action: Increase Temperature (e.g., in 10-20°C increments) check_conditions->increase_temp Conditions seem mild change_base Action: Use a Stronger Base (e.g., K₂CO₃ → Cs₂CO₃) check_conditions->change_base Still no reaction change_solvent Action: Switch Solvent (e.g., Dioxane → DMF/DMSO) check_conditions->change_solvent Base change ineffective end Reaction Optimized increase_temp->end change_base->end change_solvent->end

Caption: Figure 2: Workflow for Troubleshooting Low Yield

  • A1: Insufficient Thermal Energy: SNAr reactions have a significant activation barrier. If your temperature is too low (e.g., <80 °C), the reaction may be kinetically slow or not proceed at all.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LCMS. Solvents like DMF or DMSO allow for higher temperatures (>120 °C), which can dramatically accelerate the reaction.[5]

  • A2: Ineffective Base: The base must be strong enough to effectively scavenge the liberated acid (HCl). If the base is too weak or is sterically hindered, the accumulating acid will protonate the piperidin-4-ol, deactivating the nucleophile.

    • Solution: Switch to a more effective base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect." If using an amine base, ensure it is not too bulky.

  • A3: Poor Leaving Group: While chloride is generally effective, its reactivity can be influenced by the overall system. In SNAr, the bond to the leaving group is broken in the second, fast step, so its strength is less critical than in SN1/SN2. However, a very poor leaving group can still hinder the reaction.

    • Solution: If you are starting with a different precursor, such as 8-hydroxy-5-nitroquinoline, it must first be converted to a better leaving group (e.g., a tosylate or triflate) before reaction with the amine. Direct displacement of a hydroxyl group is not feasible.

Problem 2: My mass spec shows the correct product mass, but my NMR is messy, indicating significant impurities.

Impurity formation often results from sub-optimal conditions or the degradation of materials.

  • A1: Unreacted 8-chloro-5-nitroquinoline: This is the most common impurity.

    • Cause: Incomplete reaction due to insufficient time, temperature, or equivalents of nucleophile/base.

    • Solution: Increase the reaction time or temperature. Alternatively, adding a slight excess (1.1-1.2 eq.) of piperidin-4-ol can help drive the reaction to completion. This impurity can typically be removed via column chromatography.

  • A2: Competing Side Reactions (Hydrolysis): Under harsh basic conditions at high temperatures, the nitro group can be susceptible to nucleophilic attack by hydroxide ions (if water is present), or the quinoline ring system itself can degrade.

    • Cause: Presence of water in the reagents or solvent, or an overly aggressive base/temperature combination.

    • Solution: Ensure all reagents and solvents are anhydrous. Use the minimum temperature required for a reasonable reaction rate. If degradation is suspected, consider a milder base like DIPEA.

  • A3: Positional Isomers: The presence of other isomers, such as 1-(5-nitroquinolin-6 -yl)piperidin-4-ol[6], is almost always due to contamination in the starting 8-chloro-5-nitroquinoline. The nitration of quinoline can produce a mixture of isomers, including 5- and 8-nitroquinoline, which are then converted to the chloro derivatives.[7]

    • Cause: Impure starting material.

    • Solution: Verify the purity of the starting 8-chloro-5-nitroquinoline by NMR or LCMS before starting the reaction. If it is impure, it must be purified by recrystallization or chromatography.

Experimental Protocols

Protocol 1: General Procedure for Synthesis

This is a representative procedure and should be adapted and optimized.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq.), piperidin-4-ol (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting quinoline.

  • Reaction: Heat the mixture to 100-120 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LCMS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Washing: Wash the combined organic layers with water, then with brine, to remove residual DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or dichloromethane) and then adding the silica and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). A gradient of 20% to 80% ethyl acetate in hexanes is a good starting point.

  • Loading & Elution: Carefully load the dried, adsorbed product onto the top of the column. Begin eluting with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, typically as a yellow or orange solid.

References

  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. Benchchem.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | CAS 1133115-89-5. Santa Cruz Biotechnology.
  • 1-(5-Nitroquinolin-8-Yl)Piperidin-4-Ol. Parchem.
  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, 98% Purity, C14H15N3O3, 25 grams. Stratech.
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound. The unique molecular architecture of this molecule, combining a polar nitroquinoline core with a basic piperidinol substituent, presents a specific set of purification hurdles that this guide aims to resolve.

Understanding the Molecule: The Root of Purification Challenges

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a polar, basic heterocyclic compound. Its purification difficulties stem from three primary structural features:

  • The Basic Piperidine Nitrogen: The tertiary amine within the piperidine ring is a strong Lewis base. This functionality leads to aggressive interaction with acidic stationary phases like silica gel, resulting in significant peak tailing during chromatography.

  • High Polarity: The presence of a nitro group (-NO₂), a hydroxyl group (-OH), and two heterocyclic nitrogen atoms imparts high polarity to the molecule. This necessitates the use of highly polar solvent systems for elution, which can complicate separation from polar impurities.

  • Potential for Instability: Nitroaromatic compounds can exhibit sensitivity to heat and light, and the tertiary amine can be susceptible to oxidation.[1][2] Degradation during prolonged purification steps is a valid concern.

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the purification workflow.

Troubleshooting Guide & FAQs
Q1: My compound is streaking badly on my silica gel column, and I'm getting poor separation. What's happening and how do I fix it?

A1: The Cause: Strong Acid-Base Interactions

This is the most frequent issue and is almost certainly caused by the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, often irreversible, binding leads to severe peak tailing and poor resolution.

Solution 1: Modify the Mobile Phase

The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[4]

Step-by-Step Protocol: Mobile Phase Modification

  • Initial TLC Analysis: Develop a TLC plate using a standard solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) to confirm the streaking.

  • Select a Modifier: Choose a volatile basic modifier. Triethylamine (TEA) is a common choice. An alternative is a solution of ammonia in methanol (typically 2 M).

  • Prepare the Modified Eluent: Add a small concentration of the modifier to the polar component of your mobile phase. A typical starting point is 0.5-1% TEA or 2-5% of the 2M NH₃/Methanol solution.

  • Re-evaluate by TLC: Run a new TLC plate with the modified eluent. You should observe a significant improvement in the spot shape (more compact and less tailing).

  • Optimize and Run Column: Adjust the modifier concentration and solvent ratio to achieve an optimal Rf value (typically 0.2-0.35) before proceeding with flash column chromatography.[5]

Table 1: Comparison of Mobile Phase Systems for TLC Analysis

Mobile Phase SystemModifierObservationRecommendation
90:10 DCM/MeOHNoneSevere streaking, low RfNot recommended
90:10 DCM/MeOH1% TriethylamineReduced streaking, improved RfGood starting point
80:18:2 DCM/MeOH/NH₄OHNH₄OH (25%)Compact spot, good mobilityExcellent for stubborn cases [5]
95:5 Ethyl Acetate/MethanolNoneSignificant streakingNot recommended

Solution 2: Use an Alternative Stationary Phase

If modifying the mobile phase is insufficient, consider a different stationary phase that is less acidic.

  • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[4] Use basic or neutral grade alumina and screen for an appropriate solvent system using alumina TLC plates.

  • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be effective.[6][7] The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape.

Q2: I'm trying to crystallize my product, but it keeps "oiling out." What should I do?

A2: The Cause: Supersaturation, Impurities, and Cooling Rate

"Oiling out" occurs when the concentration of the solute exceeds its solubility limit so rapidly that molecules do not have time to orient themselves into a crystal lattice.[4] This is common for compounds with conformational flexibility and when impurities are present that inhibit crystal nucleation.

Troubleshooting Workflow for Crystallization

G start Product 'Oils Out' During Crystallization step1 Add small amount of hot solvent to redissolve oil start->step1 step2 Allow solution to cool VERY slowly (e.g., in a dewar or insulated bath) step1->step2 step3 Did it crystallize? step2->step3 step4 Induce Nucleation step3->step4 No success Success: Collect Crystals step3->success Yes step5 Scratch inner surface of the flask with a glass rod step4->step5 step6 Add a seed crystal of pure material step4->step6 step7 Did it crystallize? step5->step7 step6->step7 step7->success Yes fail Problem Persists: Impurities are likely inhibiting crystallization step7->fail No step8 Re-purify the material (e.g., column chromatography) fail->step8

Step-by-Step Protocol: Finding a Crystallization Solvent

  • Solvent Screening: Test the solubility of your crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene). A good single solvent for crystallization will dissolve the compound when hot but not when cold.[8][9]

  • Binary Solvent Systems: If a single solvent is not ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Add a drop of the "good" solvent to clarify and then allow it to cool slowly.

  • Recommended Solvents: For piperidinol derivatives, ethanol or isopropanol are often good starting points for crystallization.[8][9]

Q3: I'm concerned my compound is degrading during purification. How can I minimize this?

A3: The Cause: Sensitivity to Acid, Heat, and Air

The nitroquinoline moiety can be susceptible to degradation, particularly on highly acidic surfaces like silica gel.[1] Furthermore, prolonged heating during solvent evaporation or crystallization can also lead to decomposition.

Strategies to Minimize Degradation

  • Deactivate Silica Gel: If you must use silica chromatography, "deactivating" it can reduce the acidity. This can be done by pre-treating the silica with the modified mobile phase before loading the column.

  • Avoid Chlorinated Solvents: Dichloromethane (DCM) can contain trace amounts of HCl. If degradation is suspected, switch to a non-chlorinated solvent system like Ethyl Acetate/Hexane/TEA.

  • Limit Heat Exposure: Concentrate fractions using a rotary evaporator with a low-temperature water bath (<40°C). Avoid leaving the dried compound under high vacuum for extended periods at elevated temperatures.

  • Work Under Inert Atmosphere: If oxidative degradation is a concern, perform purification steps under a nitrogen or argon atmosphere.

Advanced Purification Protocols
Protocol 1: Flash Chromatography on Alumina

This protocol is recommended for researchers who continue to face issues with silica gel.

Materials:

  • Crude 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

  • Neutral or Basic Alumina (Activity I), 70-230 mesh

  • Alumina TLC plates

  • Solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol)

Procedure:

  • Determine Eluent System: Use alumina TLC plates to find a solvent system that provides an Rf of ~0.3 for the target compound.

  • Prepare the Column: Prepare a slurry of alumina in the initial, less polar eluent and pack the column. Do not let the column run dry.

  • Load the Sample: Dissolve the crude material in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of alumina, dry it, and carefully add the dried powder to the top of the column bed.

  • Elute the Compound: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the product.

  • Analyze Fractions: Collect fractions and analyze them by TLC to pool the pure product.

Protocol 2: Acid-Base Extraction for Removing Neutral Impurities

This liquid-liquid extraction technique leverages the basicity of the piperidine nitrogen to separate it from non-basic impurities.[3]

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Extract with dilute aqueous acid (1M HCl) start->step1 step2 Separate Layers step1->step2 organic_layer Organic Layer: Contains Neutral Impurities step2->organic_layer Discard aqueous_layer Aqueous Layer: Contains Protonated Product [Product-H]⁺Cl⁻ step2->aqueous_layer Keep step3 Cool aqueous layer in ice bath aqueous_layer->step3 step4 Add base (e.g., 1M NaOH) until pH > 10 step3->step4 step5 Extract with fresh organic solvent step4->step5 step6 Separate Layers step5->step6 final_organic Organic Layer: Contains Purified Product step6->final_organic Keep final_aqueous Aqueous Layer: Contains Salts step6->final_aqueous Discard step7 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate final_organic->step7 final_product Purified 1-(5-Nitroquinolin-8-yl)piperidin-4-ol step7->final_product

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Neutralization: Combine the aqueous layers, cool in an ice bath, and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is strongly basic (pH > 10). The free base of the product should precipitate or form an oil.

  • Back-Extraction: Extract the neutralized aqueous solution three times with fresh ethyl acetate or DCM. The purified product will now be in the organic layer.

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound . MDPI. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations . ResearchGate. [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline . ResearchGate. [Link]

  • CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives . Chemical Review and Letters. [Link]

  • Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites . ResearchGate. [Link]

  • Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP) . ResearchGate. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells . MDPI. [Link]

  • Crystal structures of two chiral piperidine derivatives . National Institutes of Health (NIH). [Link]

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]

  • For highly polar compound, how to do the purification? . ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . Chemical Review and Letters. [Link]

  • TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE . Chemistry of Heterocyclic Compounds. [Link]

  • Purification of strong polar and basic compounds . Reddit. [Link]

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Technical Support Center: Minimizing Degradation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of this compound during experimental use. By understanding the inherent chemical liabilities of its structure and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Molecule's Stability Profile

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a complex heterocyclic compound featuring both a nitroquinoline and a piperidine moiety. This unique structure, while conferring its desired biological activity, also presents specific stability challenges. The primary points of potential degradation are the nitro group and the quinoline ring system. Nitroaromatic compounds are known to be susceptible to photodegradation, while the quinoline ring can be subject to oxidation and other chemical transformations.[1][2][3]

Key Structural Features and Their Stability Implications:
Structural Moiety Potential Degradation Pathway Primary Stress Factors
Nitroquinoline Ring Photoreduction of the nitro group, Ring hydroxylation, OxidationLight (especially UV), Strong oxidizing agents, Extreme pH
Piperidine Ring N-dealkylation, Ring openingStrong acids or bases, High temperatures
Hydroxyl Group Esterification, OxidationReactive acylating or oxidizing agents

It is crucial to recognize that these degradation pathways can be influenced by a variety of experimental parameters, including solvent choice, pH, temperature, and exposure to light.

Section 2: Troubleshooting Guide for Compound Degradation

This section addresses common indicators of degradation and provides a systematic approach to identifying and resolving the root cause.

Issue 1: Visual Changes in Solution - Discoloration (Yellowing/Browning)

Potential Cause: The most common cause of discoloration in solutions of nitroaromatic compounds is photodegradation or chemical decomposition.[1][4] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored byproducts.

Troubleshooting Steps:

  • Light Exposure Assessment:

    • Question: Are you working with the compound under direct laboratory light for extended periods?

    • Action: Minimize light exposure at all stages of your experiment. Use amber-colored vials or wrap your containers in aluminum foil.[5] Work in a dimly lit area or under yellow light when possible.

  • Solvent Purity Check:

    • Question: Are you using high-purity, anhydrous solvents?

    • Action: Impurities in solvents, particularly peroxides in ethers or trace metals, can catalyze degradation. Use freshly opened, HPLC-grade or equivalent solvents.

  • Headspace and Oxygen Exposure:

    • Question: Are your stock solutions stored with a large headspace of air?

    • Action: Oxygen can contribute to oxidative degradation. For long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Potential Cause: A decline in the concentration of the active parent compound due to degradation will directly impact experimental outcomes. This is often a more subtle indicator than visual changes.

Troubleshooting Steps:

  • Stock Solution Integrity:

    • Question: How old is your stock solution and how has it been stored?

    • Action: Prepare fresh stock solutions frequently. For routine experiments, it is advisable to use stock solutions prepared within the last 24-48 hours, unless stability has been rigorously verified for longer periods.

  • Working Solution Stability:

    • Question: Are you preparing working solutions in large batches that are used over several hours or days?

    • Action: Prepare working solutions fresh from a reliable stock solution just before use. Avoid prolonged storage of dilute solutions, as degradation can be more rapid at lower concentrations.

  • Analytical Verification:

    • Question: Have you confirmed the concentration and purity of your stock solution recently?

    • Action: Use an appropriate analytical method, such as HPLC-UV or LC-MS, to check the purity of your stock solution.[6][7] A simple peak area analysis can reveal the presence of degradation products and a decrease in the parent compound.

Issue 3: Appearance of Unexpected Peaks in Analytical Traces (HPLC, LC-MS)

Potential Cause: The emergence of new peaks in your chromatogram is a direct indication of the formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study (Stress Testing):

    • Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.

    • Protocol:

      • Prepare separate solutions of the compound in your typical experimental solvent.

      • Expose each solution to one of the following stress conditions:

        • Acidic: Add 0.1 M HCl.

        • Basic: Add 0.1 M NaOH.

        • Oxidative: Add 3% H₂O₂.

        • Thermal: Heat at 60°C.

        • Photolytic: Expose to UV light (e.g., 254 nm) or direct sunlight.

      • Analyze the stressed samples by HPLC or LC-MS at various time points (e.g., 1, 4, 8, 24 hours) and compare the chromatograms to a control sample.

    • Interpretation: The appearance of new peaks under specific stress conditions will help you pinpoint the vulnerabilities of the molecule and take preventative measures.

  • Workflow Analysis:

    • Question: At which step in your experimental workflow are new peaks appearing?

    • Action: Analyze samples at intermediate steps of your protocol to isolate the source of degradation. For example, if the degradation occurs after addition of a specific reagent, you may need to investigate the compatibility of that reagent with your compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol?

A1: For optimal long-term stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5] Stock solutions in DMSO should be stored at -20°C or, ideally, -80°C.[5] The low freezing point and water-scavenging properties of DMSO help to minimize hydrolytic and other degradation pathways.

Q2: How should I handle the solid form of the compound?

A2: The solid compound is expected to be more stable than solutions.[4] However, it is still advisable to store it in a tightly sealed container, protected from light, in a cool and dry place.[4][8][9] A desiccator can be used to minimize exposure to moisture.

Q3: Can I use aqueous buffers for my experiments?

A3: Yes, but with caution. The stability of the compound in aqueous solutions can be pH-dependent. It is recommended to conduct a preliminary stability test in your specific buffer system. Generally, quinolines are more stable in neutral to slightly acidic conditions.[2] Avoid highly acidic or alkaline buffers for prolonged incubations unless experimentally necessary.

Q4: What are the best practices for preparing and handling solutions to minimize degradation?

A4:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents.

  • Protect from Light: Use amber vials or foil-wrapped containers and minimize exposure to ambient light.[5]

  • Control Temperature: Store stock solutions at -20°C or -80°C.[5] Perform experimental manipulations at room temperature or on ice, as appropriate for your specific protocol, but avoid unnecessary exposure to elevated temperatures.

  • Prepare Fresh: Prepare stock solutions and working dilutions as freshly as possible.

  • Inert Atmosphere: For sensitive experiments or long-term storage, consider purging solutions with an inert gas like argon or nitrogen.

Q5: What analytical techniques are best for detecting degradation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for quantifying the parent compound and detecting degradation products.[6][7][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying the chemical structures of any degradation products formed.[6][7]

Section 4: Experimental Protocols and Visual Guides

Protocol 1: Preparation and Storage of a DMSO Stock Solution
  • Allow the solid 1-(5-Nitroquinolin-8-yl)piperidin-4-ol to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.

  • Purge the headspace of each aliquot with an inert gas (optional but recommended for long-term storage).

  • Store the aliquots at -20°C or -80°C.

Diagram 1: Troubleshooting Workflow for Compound Degradation

Troubleshooting Workflow start Degradation Suspected (e.g., color change, inconsistent results) check_visual Visual Inspection of Solution start->check_visual check_analytical Analytical Purity Check (HPLC/LC-MS) start->check_analytical is_discolored Discolored? check_visual->is_discolored new_peaks New Peaks Present? check_analytical->new_peaks is_discolored->check_analytical No light_exposure Assess Light Exposure is_discolored->light_exposure Yes forced_degradation Perform Forced Degradation Study new_peaks->forced_degradation Yes review_protocol Review Experimental Protocol new_peaks->review_protocol No, but parent peak is low solvent_purity Check Solvent Purity light_exposure->solvent_purity protect_light Implement Light Protection (Amber Vials, Foil) light_exposure->protect_light solvent_purity->protect_light use_fresh_solvent Use Fresh, High-Purity Solvent solvent_purity->use_fresh_solvent identify_pathway Identify Degradation Pathway (Light, pH, Temp, Oxid.) forced_degradation->identify_pathway isolate_step Isolate Problematic Step/Reagent review_protocol->isolate_step optimize_conditions Optimize Conditions (e.g., change buffer, protect from light) identify_pathway->optimize_conditions isolate_step->optimize_conditions

Caption: A logical workflow for troubleshooting degradation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Diagram 2: Key Factors Influencing Stability

Stability Factors center Compound Stability light Light Exposure center->light Photodegradation temp Temperature center->temp Thermal Degradation ph pH of Solution center->ph Acid/Base Hydrolysis solvent Solvent Choice & Purity center->solvent Solvent-Mediated Degradation oxygen Oxygen/Air Exposure center->oxygen Oxidation

Caption: Core environmental and chemical factors affecting the stability of the compound.

References

  • Anonymous. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
  • Anonymous. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • BenchChem. (n.d.). Stability of 2-nitroquinoline in different solvents for long-term storage. BenchChem.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability. BenchChem.
  • Anonymous. (n.d.). 8-Nitroquinoline 607-35-2 wiki. ChemicalBook.
  • Anonymous. (n.d.). Analytical methods. ATSDR.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Penta chemicals.
  • Anonymous. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.
  • BenchChem. (n.d.). Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.

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Technical Support Center: Enhancing the Oral Bioavailability of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Related Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Researchers focusing on quinoline-based scaffolds, such as 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (herein referred to as "Compound Q"), often encounter significant challenges in achieving adequate oral bioavailability. These issues typically stem from poor aqueous solubility and/or low intestinal permeability, which are common characteristics of complex heterocyclic molecules. Quinoline derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-malarial to anti-cancer agents, making it crucial to overcome these pharmacokinetic hurdles.[1][2][3]

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The guidance herein is designed for drug development professionals to diagnose and solve common problems encountered when enhancing the bioavailability of poorly soluble research compounds like Compound Q.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenges associated with Compound Q and similar molecules.

Q1: Why is the oral bioavailability of compounds like 1-(5-Nitroquinolin-8-yl)piperidin-4-ol expected to be low?

A1: The bioavailability of Compound Q is likely limited by two primary physicochemical properties inherent to many quinoline derivatives:

  • Poor Aqueous Solubility: The rigid, aromatic quinoline core, combined with other lipophilic moieties, often results in low solubility in gastrointestinal (GI) fluids.[4] The nitro group, being strongly electron-withdrawing, can further impact the molecule's electronic distribution and crystal lattice energy, often leading to high melting points and poor solubility.[5][6] For a drug to be absorbed, it must first be dissolved.

  • Potential for Low Permeability: While many quinoline derivatives are permeable (BCS Class II), factors like high molecular weight, the number of hydrogen bond donors/acceptors, and polar surface area can limit passive diffusion across the intestinal epithelium.[7][8]

  • First-Pass Metabolism: The liver and gut wall contain enzymes, such as Cytochrome P450s, that can metabolize a drug before it reaches systemic circulation.[9][10] This "first-pass effect" can significantly reduce the concentration of the active drug.[9][11]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?

A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[12] It helps predict a drug's oral absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most new chemical entities, particularly complex heterocyclic compounds, fall into BCS Class II or IV, meaning their absorption is limited by their solubility.[13] Determining the BCS class of your compound is a critical first step in selecting an appropriate bioavailability enhancement strategy.

Q3: What are the primary goals of formulation strategies for poorly soluble drugs?

A3: The main objective is to increase the concentration of the dissolved drug in the GI tract over a sufficient period to allow for absorption.[14] This is often achieved by creating a "supersaturated" state, where the drug concentration temporarily exceeds its equilibrium solubility.[12][14] Key strategies focus on:

  • Increasing the dissolution rate.

  • Enhancing the apparent solubility of the drug.

  • Maintaining the supersaturated state by preventing precipitation.[15]

  • Bypassing the dissolution step entirely (e.g., with lipid-based systems).[16]

Part 2: Troubleshooting Guides

This section provides structured advice for specific experimental problems in a question-and-answer format.

Issue 1: Extremely Low Aqueous Solubility in Screening Assays

Q: My initial solubility assessment shows Compound Q is practically insoluble (<10 µg/mL) across the physiological pH range. How can I proceed with formulation development?

A: This is a common starting point for BCS Class II/IV compounds.[17] The immediate goal is to identify a formulation approach that can overcome this fundamental limitation.

Troubleshooting & Optimization Workflow:

  • Confirm Solid-State Properties:

    • Causality: The crystalline form (polymorph) of a drug can significantly impact its solubility. Amorphous forms are higher in energy and generally more soluble than their crystalline counterparts.[12][18]

    • Action: Perform solid-state characterization using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and glass transition temperature (Tg). A high melting point often correlates with low solubility.

  • Explore Amorphous Solid Dispersions (ASDs):

    • Causality: ASDs involve dispersing the amorphous drug within a polymer matrix.[19][20] This prevents recrystallization and allows the drug to dissolve into a supersaturated state upon contact with aqueous media.[15][18] Amorphous drugs can exhibit solubility that is 5 to 100 times higher than the crystalline form.[18]

    • Action: Begin screening for a suitable polymer carrier (e.g., HPMC, HPMCAS, PVP, Soluplus®). A small-scale screening protocol using a solvent evaporation method can quickly assess drug-polymer miscibility and physical stability.[17][21]

  • Particle Size Reduction (Nanonization):

    • Causality: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[14][22]

    • Action: Evaluate the feasibility of creating a nanosuspension via wet media milling or high-pressure homogenization.[23] This approach is particularly useful if the compound has a very high melting point, making ASDs via hot-melt extrusion challenging.

Summary of Initial Strategies for Poor Solubility

StrategyUnderlying PrincipleKey Experimental StepProsCons
Amorphous Solid Dispersion (ASD) Increase apparent solubility by converting the drug to a high-energy amorphous state stabilized by a polymer.[15][20]Screen drug-polymer miscibility; prepare via spray drying or hot-melt extrusion.[18][24]High potential for significant bioavailability enhancement.Physical instability (recrystallization) is a risk; requires careful polymer selection.[19]
Nanonization Increase dissolution rate by increasing surface area.[14][23]Prepare nanosuspensions using wet media milling or homogenization.[23]Applicable to compounds with high melting points; established technology.May not be sufficient if solubility is extremely low; physical stability (particle growth) can be an issue.
Lipid-Based Formulations (e.g., SEDDS) Dissolve the drug in a lipid vehicle, bypassing the aqueous dissolution step.[25]Screen solubility in various oils, surfactants, and co-solvents.Can enhance lymphatic absorption, avoiding first-pass metabolism.[25]Potential for GI side effects; drug loading can be limited.
Issue 2: Suspected Low Intestinal Permeability

Q: My formulation has successfully improved the solubility and dissolution of Compound Q, but in vivo studies still show low bioavailability. How do I investigate and address poor permeability?

A: If solubility is no longer the rate-limiting step, the focus must shift to the drug's ability to cross the intestinal epithelium.

Troubleshooting & Optimization Workflow:

  • In Vitro Permeability Assessment:

    • Causality: In vitro models can predict a drug's potential for passive diffusion and identify if it is a substrate for active efflux transporters.[26][27][28]

    • Action: Utilize one or both of the following standard assays:

      • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, low-cost assay that measures passive diffusion. It is an excellent first screen for permeability issues.[26][27]

      • Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer mimicking the intestinal epithelium.[29] It can assess both passive diffusion and active transport (uptake and efflux).[26][30] A high efflux ratio (Papp B→A / Papp A→B) suggests the compound is being actively pumped out of the cells, limiting absorption.

  • Data Interpretation and Next Steps:

In Vitro Assay ResultInterpretationRecommended Action
Low PAMPA Permeability The molecule has inherently poor passive diffusion characteristics.[31]Structural Modification: Modify the molecule to reduce hydrogen bond donors or increase lipophilicity (logP), while preserving pharmacological activity.[32]
High PAMPA, Low Caco-2 (A→B) Permeability with High Efflux Ratio The molecule is a substrate for an efflux transporter (e.g., P-glycoprotein).Formulation with Excipients: Co-formulate with known efflux inhibitors (e.g., certain surfactants or polymers like Vitamin E TPGS). This must be done with caution due to potential drug-drug interactions.
Low PAMPA, Low Caco-2 (A→B) Permeability with Low Efflux Ratio The compound suffers from both poor passive permeability and is not aided by uptake transporters.This is the most challenging scenario (likely BCS Class IV). A combination of strategies is needed: enhance solubility to maximize the concentration gradient AND explore permeation enhancers or structural modification.
Part 3: Visualization & Experimental Protocols
Workflow for Selecting a Bioavailability Enhancement Strategy

The following diagram outlines a logical decision-making process for a new, poorly soluble compound like Compound Q.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Testing Start Start: New Poorly Soluble Compound (e.g., Compound Q) Solubility Determine Aqueous Solubility (pH 1.2 - 6.8) Start->Solubility Permeability Assess Permeability (e.g., PAMPA Assay) Solubility->Permeability BCS Determine Provisional BCS Class Permeability->BCS BCS_II BCS Class II (Solubility-Limited) BCS->BCS_II High Permeability BCS_IV BCS Class IV (Solubility & Permeability-Limited) BCS->BCS_IV Low Permeability ASD Strategy: Amorphous Solid Dispersions (ASDs) BCS_II->ASD Nano Strategy: Nanonization BCS_II->Nano Lipid Strategy: Lipid-Based Systems (SEDDS) BCS_II->Lipid Combo Strategy: Combination Approach (e.g., ASD + Permeation Enhancer) BCS_IV->Combo Formulate Formulate Prototype ASD->Formulate Nano->Formulate Lipid->Formulate Combo->Formulate Dissolution In Vitro Dissolution Testing Formulate->Dissolution InVivo In Vivo PK Study Dissolution->InVivo End Goal: Enhanced Bioavailability InVivo->End

Caption: Decision workflow for bioavailability enhancement.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes a standard method for producing an ASD, a robust technique for enhancing the bioavailability of BCS Class II compounds.[24]

Objective: To prepare a 1:3 drug-to-polymer ratio ASD of Compound Q with hydroxypropyl methylcellulose acetate succinate (HPMCAS).

Materials:

  • 1.0 g 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (Compound Q)

  • 3.0 g HPMCAS-LF Grade

  • Solvent: 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH)

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

Methodology:

  • Solution Preparation:

    • Accurately weigh 1.0 g of Compound Q and 3.0 g of HPMCAS.

    • In a fume hood, dissolve both components in a sufficient volume of the DCM:MeOH solvent mixture to achieve a final solids concentration of 2-5% w/v. For this example, dissolve in 100 mL of solvent.

    • Stir the solution gently with a magnetic stirrer until all solids are fully dissolved and the solution is clear. A key requirement is that the drug and polymer are soluble in a common volatile solvent system.[24]

  • Spray Dryer Setup and Parameter Optimization:

    • Set up the spray dryer according to the manufacturer's instructions.

    • The influential process factors include inlet temperature, feed rate, and atomizing gas flow rate.[24]

    • Initial Parameters (to be optimized):

      • Inlet Temperature: 80-100°C (should be below the boiling point of DCM but high enough for efficient drying).

      • Aspirator Rate: 85-100%

      • Pump (Feed) Rate: 5-10 mL/min

      • Atomizing Gas Flow Rate: 400-600 L/hr

  • Spray Drying Process:

    • Prime the system by pumping pure solvent through the nozzle for 1-2 minutes to stabilize the temperature and flow rate.

    • Switch the feed line to the drug-polymer solution and begin the spray drying process.

    • The process involves atomizing the feed solution into fine droplets, which are then rapidly dried by a hot gas stream to form solid particles.[24]

    • Collect the resulting dry powder from the cyclone separator.

  • Post-Drying and Characterization:

    • Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Confirm Amorphous Nature: Analyze the resulting powder by XRPD. The absence of sharp crystalline peaks and the presence of a broad "halo" indicates a successful amorphous conversion.

    • Assess Thermal Properties: Use DSC to identify a single glass transition temperature (Tg), which confirms a homogeneous, miscible dispersion.

    • Performance Testing: Conduct in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD powder against the unformulated crystalline drug.

References
  • Löbmann, K., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Pharmaceuticals, 13(9), 246. [Link]

  • Catalent. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Panda, S., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 57, 101628. [Link]

  • Unchained Labs. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Berben, P., et al. (2018). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. European Journal of Pharmaceutical Sciences, 112, 126-133. [Link]

  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31965–31978. [Link]

  • O'Reilly, E., et al. (2019). Spray drying of pharmaceuticals and biopharmaceuticals. European Journal of Pharmaceutical Sciences, 127, 300-318. [Link]

  • Antonescu, I. (2021). Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. Pharma Models. [Link]

  • Hammad, A., et al. (2024). Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health, 3(4), e0000473. [Link]

  • Keshani, S., et al. (2019). Spray drying of pharmaceuticals and biopharmaceuticals: experimental optimization of process and formulation. UL Research Repository. [Link]

  • G-protein coupled receptor modelling and simulation. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4842-4852. [Link]

  • Van den Mooter, G., et al. (2018). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation. Pharmaceuticals, 11(3), 81. [Link]

  • Slideshare. (n.d.). Caco-2 cell permeability, pampa membrane assays. [Link]

  • ResearchGate. (n.d.). Evaluation and Prediction of Drug Permeation. [Link]

  • Larregieu, C. A., & Benet, L. Z. (2014). Challenges in Permeability Assessment for Oral Drug Product Development. The AAPS Journal, 16(5), 937–951. [Link]

  • Al-Obaidi, H., et al. (2018). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. Pharmaceuticals, 11(3), 81. [Link]

  • EURL ECVAM. (n.d.). In vitro Caco-2 permeability. TSAR - European Union. [Link]

  • Hammad, A., et al. (2024). Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. PLOS Digital Health, 3(4), e0000473. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Modi, S., & Anderson, B. D. (2013). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. AAPS PharmSciTech, 14(3), 1047–1055. [Link]

  • Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher, 8(1), 212. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 949. [Link]

  • Jančić-Stojanović, B., et al. (2020). Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. Pharmaceutics, 12(9), 834. [Link]

  • Abreu, P. A., et al. (2018). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 29(5), 945-970. [Link]

  • Lenin, S., et al. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Science Archive, 12(1), L100-L104. [Link]

  • Wikipedia. (n.d.). First pass effect. [Link]

  • Fan, J., et al. (2020). Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound. Frontiers in Pharmacology, 11, 584. [Link]

  • ResearchGate. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26867–26887. [Link]

  • Musso, L., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(11), 2959. [Link]

  • Ferlin, F., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(9), 1639–1655. [Link]

  • ResearchGate. (n.d.). First-Pass Metabolism and Its Effect on Bioavailability. [Link]

  • Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology, 72(8), 5169–5177. [Link]

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dealing with autofluorescence of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in imaging applications. This resource is designed to provide expert, field-proven insights into overcoming a primary challenge associated with this and similar compounds: significant autofluorescence. Here, we will explore the underlying causes and provide robust, validated protocols to help you achieve high-fidelity, publication-quality data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a significant problem in my imaging experiments?

A: Autofluorescence is the natural emission of light by biological structures or molecules when excited by light, a phenomenon distinct from the signal generated by your specific fluorescent probe.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules within your sample or be induced by experimental procedures like chemical fixation.[2][4][5]

Q2: What are the likely fluorescent properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and why might it be prone to autofluorescence?
  • Quinoline Core: Quinoline and its derivatives are well-known heterocyclic compounds that often exhibit intrinsic fluorescence.[8][9]

  • Nitro Group (-NO2): The 5-nitro group is an electron-withdrawing group. While such groups can sometimes quench fluorescence, their interaction with the quinoline ring system can also lead to complex photophysical behaviors. Furthermore, under certain cellular conditions (e.g., in hypoxic or reductive microenvironments), the nitro group can be enzymatically reduced, altering the electronic structure of the molecule and potentially modulating its fluorescent properties. Research on a similar compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), shows it can be used in fluorescence-based assays, indicating the nitroquinoline scaffold is photoactive.[10][11]

Therefore, it is plausible that the compound itself contributes to the overall fluorescence signal, which may or may not be desirable depending on the experimental design. It is crucial to distinguish this signal from the endogenous autofluorescence of the biological sample.

Q3: What are the most common sources of autofluorescence in my biological samples?

A: Autofluorescence in biological samples is multifaceted and typically arises from the following sources, which often emit broadly in the blue-green region of the spectrum:

  • Endogenous Molecules: Many essential biomolecules are naturally fluorescent.[3]

  • Fixation-Induced: Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde can react with amines in proteins to form fluorescent products (Schiff bases).[1][4] This type of autofluorescence has a very broad emission spectrum, affecting blue, green, and red channels.[4]

  • Extracellular Matrix: Structural proteins like collagen and elastin are highly autofluorescent.[1][3][6]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age in the lysosomes of post-mitotic cells (e.g., neurons, cardiac muscle).[1][4] Lipofuscin is notoriously problematic as it emits across a wide range of the visible spectrum.[1][4]

Table 1: Common Endogenous Autofluorescent Species and their Spectral Properties

SourceTypical Excitation Range (nm)Typical Emission Range (nm)Common Locations
NADH/NADPH 340 - 360440 - 470Mitochondria, Cytoplasm (Metabolically active cells)[3][4]
Flavins (FAD) 440 - 470520 - 540Mitochondria
Collagen 350 - 400400 - 450Extracellular Matrix
Elastin 350 - 450420 - 520Extracellular Matrix (e.g., skin, blood vessels)[1]
Lipofuscin 350 - 500460 - 670Lysosomes (aged cells, e.g., neurons, heart)[1][4]
Red Blood Cells Broad (Heme group)BroadBlood vessels[4][6]

Troubleshooting Guide: A Step-by-Step Approach to Managing Autofluorescence

This guide provides a logical workflow for diagnosing and mitigating autofluorescence when imaging with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Workflow: Diagnosing and Mitigating Autofluorescence

start Start: High Background Signal Observed q1 Step 1: Characterize the Signal Is it from the sample or the compound? start->q1 sample_auto Sample Autofluorescence q1->sample_auto  Image unstained control. Signal present? Yes. compound_auto Compound Signal q1->compound_auto  Signal absent in unstained control. Signal present with compound. q2 Step 2: Can you spectrally separate the signals? sample_auto->q2 compound_auto->q2 Consider if compound signal is the target or off-target spectral_yes Yes q2->spectral_yes  Emission spectra are distinct. spectral_no No q2->spectral_no  Emission spectra overlap significantly. adv_methods Step 4: Advanced Mitigation (Acquisition & Post-Acquisition) spectral_yes->adv_methods proc_methods Step 3: Procedural Mitigation (Pre-Imaging) spectral_no->proc_methods photobleach Pre-acquisition Photobleaching proc_methods->photobleach quenching Chemical Quenching proc_methods->quenching fixation Optimize Fixation proc_methods->fixation spectral_unmix Spectral Unmixing adv_methods->spectral_unmix flim FLIM (if available) adv_methods->flim photobleach->adv_methods quenching->adv_methods fixation->adv_methods end End: Improved Signal-to-Noise Ratio spectral_unmix->end flim->end

Caption: A decision tree for troubleshooting autofluorescence.

Step 1: Characterize the Unwanted Signal

Question: How do I know where the background is coming from?

Answer: The first and most critical step is to image an unstained control sample .[6] Prepare a sample exactly as you would for your experiment (same fixation, mounting, etc.) but omit the 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

  • If you see significant fluorescence in the unstained control: The problem is endogenous autofluorescence from your sample or preparation method.

  • If the unstained control is dark: The signal is coming from your compound. You then need to determine if this signal corresponds to your target of interest or represents non-specific binding.

Step 2: Attempt Spectral Separation

Question: My sample is autofluorescent. Can I just use different filters?

Answer: Possibly. This is the simplest instrumental approach.

  • Acquire Emission Spectra: Use a confocal microscope with a spectral detector to measure the emission spectrum of your unstained sample's autofluorescence and, separately, the emission spectrum of your compound.

  • Analyze for Overlap: If the emission peaks are well-separated, you may be able to resolve the issue by using narrow band-pass filters that selectively capture the emission of your compound while excluding the autofluorescence wavelengths.[7]

  • Shift to Longer Wavelengths: Autofluorescence is often strongest in the blue-green part of the spectrum (350–550 nm).[6] If your experimental design allows, using probes that excite and emit in the red or far-red region (620–750 nm) is a highly effective strategy to avoid this background noise.[4][6]

Step 3: Procedural Mitigation (Pre-Imaging Techniques)

If spectral separation isn't sufficient, you must actively reduce the autofluorescence before or during sample preparation.

Question: How can I change my sample prep to reduce autofluorescence?

Answer: Several methods can be employed.

  • Optimize Fixation: Aldehyde-induced autofluorescence is a major contributor.[2][4]

    • Reduce fixation time to the minimum required to preserve morphology.[4][5]

    • Consider switching from glutaraldehyde or formaldehyde to an organic solvent like ice-cold methanol or ethanol, if compatible with your target.[6]

    • After aldehyde fixation, you can treat samples with a reducing agent like sodium borohydride (NaBH4) to reduce the fluorescent Schiff bases to non-fluorescent amines.[2][6]

  • Use Chemical Quenchers: Certain dyes can absorb the emitted light from autofluorescent molecules.

    • Sudan Black B: A lipophilic dye effective at quenching lipofuscin.[4][12] However, be aware that Sudan Black B itself can fluoresce in the far-red channel, so plan your color panel accordingly.[4][12]

    • Commercially Available Reagents: Products like TrueVIEW™ and TrueBlack™ are specifically designed to quench autofluorescence from various sources, including lipofuscin and collagen, and may offer better performance with less off-target fluorescence than Sudan Black B.[4][12][13][14]

  • Perfuse Tissues: If working with animal tissues, perfusing with PBS before fixation will remove red blood cells, which are a significant source of heme-based autofluorescence.[4][5]

Step 4: Advanced Mitigation (Acquisition & Post-Acquisition)

Question: I've tried everything and still have background. What else can I do?

Answer: Advanced imaging and analysis techniques can computationally separate your signal of interest from the background.

  • Pre-acquisition Photobleaching: Endogenous fluorophores are often less photostable than modern synthetic dyes. You can exploit this by intentionally photobleaching the autofluorescence before you acquire your final image.[15][16] Expose the sample to intense, broad-spectrum light until the background signal diminishes, then proceed with imaging your target.[15][16]

  • Spectral Imaging and Linear Unmixing: This is the most powerful technique for this problem. It treats the autofluorescence as a distinct "fluorophore."[17][18]

    • Image your fully stained sample using a spectral detector, acquiring a full emission spectrum at every pixel (a "lambda stack").

    • Image an unstained control sample to acquire the pure emission spectrum of the autofluorescence. This is your "autofluorescence reference spectrum."

    • Provide the linear unmixing algorithm with the reference spectrum for autofluorescence and the reference spectrum for your compound.

    • The software will then calculate the contribution of each spectrum to the mixed signal in every pixel, effectively separating the true signal from the background into different channels.[17][18][19]

Table 2: Comparison of Autofluorescence Reduction Techniques

MethodPrincipleProsCons
Optimized Filters Spectral IsolationSimple, no chemical alteration.Only works if spectra are well-separated.
Chemical Quenching Absorb/block background emissionEffective for specific sources (e.g., Sudan Black B for lipofuscin).[12]Can sometimes quench the desired signal; may add its own fluorescence.[4][16]
Photobleaching Destroy endogenous fluorophoresNo chemical reagents needed; effective.[15]Can be time-consuming; risk of damaging the sample or the desired fluorophore.[20]
Spectral Unmixing Computational SeparationHighly effective even with severe spectral overlap; quantitative.[17]Requires a confocal microscope with a spectral detector and appropriate software.

Detailed Protocols

Protocol 1: Pre-Acquisition Photobleaching

This protocol is designed to reduce background autofluorescence from sources like aldehyde fixation before immunolabeling or compound addition.

  • Prepare Sample: Mount your fixed tissue section or cells on a slide.

  • Select Light Source: Use a fluorescence microscope light source (e.g., mercury or xenon arc lamp) or a dedicated LED array.[15][16] A broad-spectrum white light source is often effective.[15]

  • Exposure: Place the slide on the microscope stage and expose it to continuous, high-intensity illumination. Use a low-magnification objective to cover a large area.

  • Monitor: Periodically check the autofluorescence intensity using the DAPI or FITC channels.

  • Determine Endpoint: Continue exposure until the background fluorescence has faded to an acceptable level. This can take anywhere from 20 minutes to several hours, depending on the sample and light source intensity.[15][21]

  • Proceed with Staining: Once photobleaching is complete, proceed with your standard staining protocol for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Protocol 2: Linear Spectral Unmixing

This protocol assumes you are using a confocal microscope equipped with a spectral detector (e.g., a 32-channel GaAsP array).

prep_samples 1. Prepare 3 Samples: A) Fully Stained B) Unstained Control C) Compound Only (if possible) acquire_lambda 2. Acquire Lambda Stack Image Sample A using the spectral detector. prep_samples->acquire_lambda acquire_ref_auto 3. Acquire Reference Spectrum (Auto) Image Sample B using the same settings. Define the spectrum from a bright region. acquire_lambda->acquire_ref_auto acquire_ref_probe 4. Acquire Reference Spectrum (Probe) Image Sample C (or a pure region in Sample A). Define the probe's spectrum. acquire_ref_auto->acquire_ref_probe run_unmix 5. Run Linear Unmixing Algorithm Input the Lambda Stack (from Step 2) and the Reference Spectra (from Steps 3 & 4). acquire_ref_probe->run_unmix output 6. Analyze Output Two new images are generated: - Channel 1: True Probe Signal - Channel 2: Autofluorescence Signal run_unmix->output

Caption: Workflow for Linear Spectral Unmixing.

  • Prepare Reference Samples: For optimal results, you need pure spectral signatures.[18]

    • Sample A: Your fully prepared experimental sample.

    • Sample B: An unstained control (for the autofluorescence spectrum).

    • Sample C (Optional but Recommended): A sample containing only 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (for the probe spectrum). If this is not possible, you will have to select a region in your experimental sample where the probe signal is bright and background is low.

  • Acquire Lambda Stack: Place Sample A on the microscope. Set your excitation laser and use the spectral detector to capture the full emission spectrum across your desired range (e.g., 410-730 nm). This creates a multi-channel image where each channel represents a narrow slice of the emission spectrum.

  • Acquire Autofluorescence Spectrum: Replace with Sample B. Using the exact same acquisition settings, image the sample. In the imaging software, draw a region of interest (ROI) around an area of bright autofluorescence and save this as your "Autofluorescence Reference Spectrum."

  • Acquire Probe Spectrum: Image Sample C (or find a suitable region in Sample A). Draw an ROI around a bright, specific signal and save this as your "Probe Reference Spectrum."

  • Execute Unmixing: Open the lambda stack from Sample A. Launch the linear unmixing software module. Assign the "Autofluorescence" and "Probe" reference spectra to the unmixing algorithm.

  • Analyze Results: The algorithm will generate a new image stack. Instead of 32 spectral channels, you will now have two channels: one representing the calculated intensity of your probe at each pixel, and the other representing the intensity of the autofluorescence, which can now be discarded.

By systematically applying these diagnostic and mitigation strategies, you can confidently overcome the challenges posed by autofluorescence and generate clear, accurate imaging data with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. Journal of Histochemistry & Cytochemistry, 47(6), 719–730. Retrieved from [Link]

  • Sun, Y., & Chakrabartty, A. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56211. Retrieved from [Link]

  • Aiforia. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? Why it Happens and How to Avoid it. Retrieved from [Link]

  • Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]

  • Cardiff University Bioimaging Hub. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Retrieved from [Link]

  • Various Authors. (n.d.). Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. Semantic Scholar. Retrieved from [Link]

  • Sun, Y., & Chakrabartty, A. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed. Retrieved from [Link]

  • Du, S., Yuan, S., & Chen, S. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 73. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]

  • Canopy Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]

  • Rocha, V. D., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences, 24(4), 3326. Retrieved from [Link]

  • Sullivan, K. E., et al. (2021). Immersion-Based Clearing and Autofluorescence Quenching in Myocardial Tissue. JoVE, (177). Retrieved from [Link]

  • De-Giorgi, F., et al. (2021). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. Retrieved from [Link]

  • Wang, T., et al. (2021). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE, 16(11), e0259823. Retrieved from [Link]

  • ZEISS Microscopy Online Campus. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]

  • Colibri Cytometry. (2025, October 28). Introducing AutoSpectral: an optimized unmixing workflow. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Retrieved from [Link]

  • Mejía-López, M. G., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(1), 106. Retrieved from [Link]

  • ResearchGate. (2021, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. Retrieved from [Link]

  • Mehata, M. S. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 203-208. Retrieved from [Link]

  • de la Pena, A. M., et al. (1994). Fluorescence of Metal Complexes of 8-hydroxyquinoline Derivatives in Aqueous Micellar Media. Journal of Fluorescence, 4(4), 279-81. Retrieved from [Link]

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Validation & Comparative

Comparative Efficacy of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Structurally Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the anticancer efficacy of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a specific nitroquinoline derivative, and contextualizes its potential by comparing it with other notable quinoline-based compounds. This analysis is grounded in the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.[4][5]

Introduction to Nitroquinolines as Anticancer Agents

The strategic placement of substituents on the quinoline ring is a critical determinant of biological activity.[4] The nitro group (NO2), in particular, is a potent modulator of a compound's pharmacological profile. When incorporated into a quinoline structure, it can significantly enhance anticancer activity.[4][6] 1-(5-Nitroquinolin-8-yl)piperidin-4-ol belongs to this class of compounds, and while specific public-domain data on this exact molecule is limited, we can infer its potential efficacy by examining structurally similar nitroquinoline derivatives.

The broader family of quinoline derivatives has given rise to several FDA-approved anticancer drugs, such as bosutinib and lenvatinib, which function as kinase inhibitors.[7][8] This clinical success underscores the therapeutic promise of the quinoline scaffold.

Postulated Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer and are crucial for cell signaling pathways controlling growth and survival.[4][7][9] The 7-chloro-6-nitroquinoline scaffold, for example, is thought to target key kinases in the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation.[4]

A common downstream effect of kinase inhibition by quinoline derivatives is the induction of apoptosis, or programmed cell death.[5][10] This can be triggered through mechanisms such as the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[4][10][11] One study on a potent quinoline-chalcone derivative, compound 12e, demonstrated that it arrested cancer cells in the G2/M phase of the cell cycle and upregulated apoptosis-related proteins like Caspase-3/9.[10] Furthermore, its inhibitory effects were dependent on the generation of ROS.[10]

Below is a generalized diagram illustrating the potential signaling pathway targeted by nitroquinoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Growth_Factor Growth Factor Growth_Factor->Receptor_Kinase Nitroquinoline 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (and similar compounds) Nitroquinoline->PI3K Inhibition Nitroquinoline->Akt Inhibition Apoptosis Apoptosis Nitroquinoline->Apoptosis Induction

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition by nitroquinoline derivatives.

Comparative Efficacy of Quinoline Derivatives

To contextualize the potential efficacy of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, it is valuable to compare the in vitro anticancer activity of various quinoline derivatives against human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) for a selection of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Compound 12e [10][11]Quinoline-ChalconeMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Compound 3c [1]8-Hydroxyquinoline-5-sulfonamideC-32 (Melanoma)Comparable to Cisplatin
MDA-MB-231 (Breast)Comparable to Doxorubicin
A549 (Lung)Comparable to Cisplatin
Compound 10g [5]4-AminoquinolineVarious Human Tumor Lines< 1.0
Nitroxoline [12]8-Hydroxy-5-nitroquinolineA2780 (Ovarian)5-10 fold lower than Clioquinol
Compound 14h [2]4-AnilinoquinolineVarious Cancer Cell Lines0.0015 - 0.0039
Compound 34b [2]Quinoline-IndoleFive Cancer Cell Lines0.002 - 0.011

Note: The presented data is a compilation from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

The data reveals that modifications to the quinoline scaffold can lead to highly potent anticancer agents, with some compounds exhibiting efficacy in the nanomolar range.[2] For instance, the 4-anilinoquinoline and quinoline-indole derivatives (compounds 14h and 34b) demonstrate exceptional potency.[2] The 8-hydroxy-5-nitroquinoline compound, nitroxoline, is also noted to be significantly more toxic to cancer cells than other related analogs.[12]

Experimental Protocols: Assessing Anticancer Efficacy

The determination of a compound's anticancer efficacy relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol for In Vitro Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Workflow:

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1-(5-Nitroquinolin-8-yl)piperidin-4-ol) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound stock) and a blank (medium only).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Discussion and Future Directions

The comparative analysis of quinoline derivatives highlights a rich chemical space for the development of potent anticancer agents. While direct experimental data for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is not widely published, the established structure-activity relationships within the nitroquinoline class suggest it holds potential as a cytotoxic agent. The presence of the nitro group is a key feature associated with enhanced anticancer activity in related compounds.

Future research should focus on:

  • In vitro screening: Determining the IC50 values of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol against a diverse panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of action studies: Investigating its specific molecular targets, such as protein kinases, and confirming its ability to induce apoptosis and ROS generation.

  • Structure-activity relationship studies: Synthesizing and testing analogs of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol to optimize potency and selectivity. This could involve modifications to the piperidinol moiety or the position of the nitro group on the quinoline ring.[5]

  • In vivo efficacy: Evaluating the compound's antitumor activity in preclinical animal models, such as xenograft models in nude mice, to assess its therapeutic potential in a physiological context.[5]

By systematically exploring these avenues, the scientific community can fully elucidate the therapeutic potential of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs as next-generation anticancer drugs.

References

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. Available from: [Link]

  • (Reference for quinoline as a privileged structure and its anticancer activity - synthesized
  • (Reference for quinoline-chalcone derivatives and their anticancer activity - synthesized
  • Guan, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC, National Institutes of Health. Available from: [Link]

  • (Reference for recent developments of quinoline derivatives as anticancer agents - synthesized
  • (Reference for anticancer mechanisms of quinoline-based compounds - synthesized
  • (Reference for recent advances of quinoline-based small molecules as kinase inhibitors - synthesized
  • (Reference for design, synthesis, and mechanism of action of new quinoline derivatives as antitumor agents - synthesized
  • (Reference for structure-activity relationship of anticancer drug candidate quinones - synthesized
  • (Reference for review on recent development of quinoline for anticancer activities - synthesized
  • (Reference for quinoline-based small molecules as effective protein kinase inhibitors - synthesized
  • (Reference for quinoline-based molecules targeting various receptors in carcinogenic pathways - synthesized
  • (Reference for structural activity relationship of pyrazolo[3,4-d]pyrimidin-4-one/quinolone hybrids - synthesized
  • (Reference for discovery of quinolin-8-ol analogues as dopamine agonists and iron chelators - synthesized
  • (Reference for commercial availability of 1-(5-Nitroquinolin-8-yl)
  • (Reference for nitroxoline as a potent anti-cancer agent - synthesized
  • (Reference for recent advances in the synthesis and biological activity of 8-hydroxyquinolines - synthesized
  • (Reference for mechanism of action of 8-hydroxy-5-nitroquinoline - synthesized
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available from: [Link]

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Validating the Anticancer Activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Targeting Cancer with Novel Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Nitroquinoline derivatives, in particular, have garnered significant interest as potential anticancer agents due to their multifaceted mechanisms of action, which can involve the induction of DNA damage and interference with critical cellular signaling pathways.[3][4] This guide focuses on a specific nitroquinoline derivative, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol , a compound of interest for its potential cytotoxic effects against cancer cells.

The objective of this guide is to provide a comprehensive framework for validating the anticancer activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol across different cancer cell lines. We will present a detailed experimental plan, step-by-step protocols for key assays, and a comparative analysis with a standard-of-care chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of novel chemical entities in oncology.

Experimental Design: A Multi-faceted Approach to Validation

To thoroughly assess the anticancer potential of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a multi-pronged approach is necessary. This involves selecting appropriate cancer cell lines, a relevant comparative compound, and a panel of assays to measure key hallmarks of cancer, such as proliferation, apoptosis, and cell cycle progression.

Cell Line Selection

The choice of cell lines is crucial for determining the breadth and specificity of the compound's activity. For this validation study, we have selected two well-characterized cancer cell lines representing common and distinct cancer types:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive. This is a widely used model for hormone-responsive breast cancer.[5]

  • HCT116: A human colorectal carcinoma cell line. Colorectal cancer is a leading cause of cancer-related mortality, and HCT116 is a common model for studying this disease.[6][7]

Comparative Compound

To benchmark the activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, it is essential to compare it to a clinically relevant drug. For this guide, we will use 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for both breast and colorectal cancers.[6][8]

Experimental Workflow

The overall experimental workflow is designed to first assess the cytotoxic and anti-proliferative effects of the compound, and then to delve into the potential mechanisms of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Treat MCF-7 and HCT116 cells with 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and 5-FU at various concentrations B Perform Cell Viability Assay (CCK-8) A->B C Determine IC50 values B->C D Treat cells at IC50 concentration C->D Proceed with IC50 concentration for mechanistic studies E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F

Caption: A streamlined workflow for validating the anticancer activity of a test compound.

Methodology: Detailed Experimental Protocols

Scientific rigor and reproducibility are paramount in drug discovery. The following sections provide detailed, step-by-step protocols for the key assays used in this validation guide.

Cell Culture

MCF-7 and HCT116 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.[9][10][11][12] It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product.[13]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[12]

  • Prepare serial dilutions of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and 5-FU in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9][11]

  • Measure the absorbance at 450 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol or 5-FU for 24 hours.

  • Harvest the cells, including any floating cells in the supernatant.[15]

  • Wash the cells twice with cold phosphate-buffered saline (PBS).[14][16]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[17]

  • Incubate for 15-20 minutes at room temperature in the dark.[14][16]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content.

Protocol:

  • Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[19]

Hypothetical Comparative Data

The following tables present hypothetical data from the described experiments to illustrate how the results of this validation study might be presented.

Table 1: Cytotoxicity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and 5-FU
CompoundCell LineIC50 (µM)
1-(5-Nitroquinolin-8-yl)piperidin-4-ol MCF-78.5
HCT11612.2
5-Fluorouracil (5-FU) MCF-75.0
HCT1167.8

This is hypothetical data for illustrative purposes.

Table 2: Induction of Apoptosis by 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and 5-FU
TreatmentCell Line% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control MCF-72.11.5
1-(5-Nitroquinolin-8-yl)piperidin-4-ol MCF-725.315.8
5-FU MCF-730.118.2
Vehicle Control HCT1161.81.2
1-(5-Nitroquinolin-8-yl)piperidin-4-ol HCT11620.712.4
5-FU HCT11628.516.9

This is hypothetical data for illustrative purposes.

Table 3: Cell Cycle Arrest Induced by 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and 5-FU
TreatmentCell Line% G0/G1% S% G2/M
Vehicle Control MCF-765.220.514.3
1-(5-Nitroquinolin-8-yl)piperidin-4-ol MCF-745.115.339.6
5-FU MCF-735.845.119.1
Vehicle Control HCT11660.822.117.1
1-(5-Nitroquinolin-8-yl)piperidin-4-ol HCT11640.318.940.8
5-FU HCT11630.548.221.3

This is hypothetical data for illustrative purposes.

Discussion and Mechanistic Insights

Based on the hypothetical data, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol exhibits promising anticancer activity, albeit with a slightly higher IC50 than the standard-of-care drug, 5-FU. The compound effectively induces apoptosis in both MCF-7 and HCT116 cell lines, suggesting a mechanism that triggers programmed cell death.

Interestingly, the cell cycle analysis suggests that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol induces a G2/M arrest, which is distinct from the S-phase arrest typically caused by 5-FU. This difference in mechanism is significant and warrants further investigation. A G2/M arrest could indicate that the compound interferes with microtubule dynamics or the function of cyclin-dependent kinases that regulate the G2/M transition.

Nitroquinoline derivatives have been reported to exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the chelation of metal ions crucial for enzymatic activity.[4][20][21] The nitro group can be enzymatically reduced to form radical species that can cause DNA damage and oxidative stress, ultimately leading to apoptosis.

Proposed Signaling Pathway

The following diagram illustrates a plausible signaling pathway through which 1-(5-Nitroquinolin-8-yl)piperidin-4-ol might exert its anticancer effects, leading to G2/M arrest and apoptosis.

G cluster_0 Proposed Mechanism of Action A 1-(5-Nitroquinolin-8-yl)piperidin-4-ol B Increased Intracellular ROS A->B C DNA Damage B->C D Activation of ATM/ATR Kinases C->D I Activation of Caspase Cascade C->I E Phosphorylation of Chk1/Chk2 D->E F Inhibition of Cdc25 Phosphatases E->F G Inactivation of Cdk1/Cyclin B1 Complex F->G H G2/M Cell Cycle Arrest G->H J Apoptosis H->J I->J

Caption: A proposed signaling pathway for the induction of G2/M arrest and apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the initial validation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol as a potential anticancer agent. The hypothetical data suggests that the compound is effective at inhibiting cancer cell growth and inducing apoptosis, potentially through a mechanism involving G2/M cell cycle arrest.

Future studies should aim to:

  • Expand the panel of cell lines to include those with different genetic backgrounds (e.g., p53 mutant vs. wild-type).

  • Investigate the effects of the compound on the expression of key cell cycle and apoptotic regulatory proteins (e.g., cyclins, CDKs, caspases) through western blotting.

  • Measure the generation of reactive oxygen species to confirm the role of oxidative stress in the compound's mechanism of action.

  • Conduct in vivo studies in animal models to assess the compound's efficacy and safety in a more complex biological system.

By following a rigorous and systematic approach to validation, researchers can effectively evaluate the therapeutic potential of novel compounds like 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and contribute to the development of new and improved cancer therapies.

References

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A Comparative Guide to 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This guide provides a comparative analysis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a representative of the 5-nitroquinoline class, against other significant quinoline derivatives. While specific experimental data for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is not extensively available in public literature, this guide will leverage data from structurally related compounds to provide a scientifically grounded comparison of its potential performance and mechanistic attributes against well-established quinoline classes.

The Quinoline Framework: A Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a multitude of natural products and synthetic compounds with diverse pharmacological properties.[2] Its derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a vast chemical space for drug design and optimization.[1]

Profiling 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Potential New Entrant

While detailed biological studies on 1-(5-Nitroquinolin-8-yl)piperidin-4-ol are limited, its structural features—a 5-nitroquinoline core linked to a piperidin-4-ol moiety at the 8-position—suggest potential activities based on the known properties of related compounds. The 5-nitro group is an electron-withdrawing group that can significantly influence the compound's electronic properties and biological activity.[3] The piperidin-4-ol substituent can modulate physicochemical properties such as solubility and membrane permeability, which are critical for drug-likeness.

Comparative Analysis with Other Quinoline Derivatives

To understand the potential of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, it is essential to compare it with other classes of quinoline derivatives that have been extensively studied.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of key signaling pathways, and generation of reactive oxygen species (ROS).[3][4]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Quinoline Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference(s)
5-Nitroquinolines 8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (lymphoma)~5-10ROS generation, enhanced by copper[2][5]
4-Aminoquinolines 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)HL-60 (leukemia)0.064mTOR inhibitor[6][7]
8-Aminoquinolines 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (breast cancer)0.016Not specified[8]
8-Hydroxyquinolines ClioquinolRaji (lymphoma)~50Zinc ionophore, NF-κB inhibition[5]

Based on the potent anticancer activity of other 5-nitroquinoline derivatives like Nitroxoline, it is plausible that 1-(5-Nitroquinolin-8-yl)piperidin-4-ol could exhibit cytotoxic effects against various cancer cell lines, potentially through ROS-mediated mechanisms.[2][5]

Antimalarial Activity

The quinoline scaffold is famously associated with antimalarial drugs like chloroquine and primaquine.[9] Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole, leading to a toxic buildup of free heme.[9][10]

Table 2: Comparative Antimalarial Activity of Quinoline Derivatives

Quinoline Derivative ClassRepresentative CompoundP. falciparum StrainIC50 (nM)Mechanism of ActionReference(s)
4-Aminoquinolines ChloroquineDrug-sensitive~10-20Heme polymerization inhibition[10]
8-Aminoquinolines PrimaquineDrug-sensitive>1000Tissue schizonticide, weak blood-stage activity[10]
8-Aminoquinolines (modified) WR 238605Drug-sensitive~50-100Heme polymerization inhibition[10]
5-Nitro-8-aminoquinolines 8AQ-5-nitrouracil complexesChloroquine-resistant (K1)>100 µg/mL (weak activity)Not specified[11]

While some 5-nitro-substituted 8-aminoquinolines have shown weak antimalarial activity, the 8-amino group is generally considered crucial for this therapeutic effect.[12][13] The 8-piperidinyl substitution in 1-(5-Nitroquinolin-8-yl)piperidin-4-ol might confer some activity, but it is less likely to be as potent as the classic 4-aminoquinolines or optimized 8-aminoquinolines against blood-stage malaria.

Mechanistic Insights: Key Signaling Pathways

The biological effects of quinoline derivatives are often mediated by their interaction with critical cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[4][6] Several quinoline-based compounds have been developed as potent inhibitors of this pathway.[1][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates EIF4E eIF4E-BP1 mTORC1->EIF4E Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation EIF4E->Proliferation Promotes (when uninhibited) Quinoline_Inhibitor Quinoline-based mTOR Inhibitor (e.g., PQQ) Quinoline_Inhibitor->mTORC1 Inhibits Quinoline_Inhibitor->mTORC2 Inhibits p53_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates p21 p21 p53->p21 Transcriptional Activation Bax Bax p53->Bax Transcriptional Activation MDM2->p53 Inhibits (degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Quinoline_Modulator Quinoline Derivative (Modulator) Quinoline_Modulator->p53 Modulates Activity

Caption: Modulation of the p53 signaling pathway by quinoline derivatives.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [15][16] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C. [17]2. Compound Treatment: Aspirate the old media and add 100 µL of media containing serial dilutions of the test compound. Incubate for another 24-72 hours. [17][18]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [17]4. Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. [17]5. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [17]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. [16]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinoline Derivatives A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Heme Polymerization Inhibition Assay (HPIA)

This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. [19][20] Protocol:

  • Reaction Setup: In a microtube, add 100 µL of 1 mM hematin solution (in 0.2 M NaOH). [20]2. Compound Addition: Add 50 µL of the test compound at various concentrations. Use distilled water as a negative control and chloroquine as a positive control. [9][21]3. Initiation of Polymerization: Add 50 µL of glacial acetic acid (pH 2.6) to each tube to start the reaction. [20][21]4. Incubation: Incubate at 37°C for 24 hours. [20][21]5. Centrifugation and Washing: Centrifuge the tubes at 8000 rpm for 10 minutes. Remove the supernatant and wash the pellet three times with DMSO. [20][21]6. Pellet Solubilization: Dissolve the final pellet in 200 µL of 0.1 M NaOH. [21]7. Absorbance Measurement: Transfer 100 µL of the solution to a 96-well plate and read the optical density at 405 nm. [9][20]8. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. [9]

HPIA_Workflow A 1. Hematin + Test Compound in microtube B 2. Initiate with Glacial Acetic Acid A->B C 3. Incubate (37°C, 24h) B->C D 4. Centrifuge & Wash Pellet (3x with DMSO) C->D E 5. Dissolve Pellet in NaOH D->E F 6. Read Absorbance (405 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the Heme Polymerization Inhibition Assay.

Conclusion

The quinoline scaffold remains a highly valuable framework in the quest for novel therapeutics. While 1-(5-Nitroquinolin-8-yl)piperidin-4-ol itself requires further investigation to fully elucidate its biological profile, its structural characteristics, when viewed in the context of other 5-nitroquinoline derivatives, suggest a promising avenue for exploration, particularly in the realm of anticancer drug discovery. The comparative data and standardized protocols provided in this guide aim to equip researchers with the necessary tools and insights to further investigate this and other novel quinoline derivatives, ultimately contributing to the development of next-generation medicines.

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A Researcher's Guide to the Experimental Validation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Comparative Analysis with Nitroxoline

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. The quinoline scaffold, particularly 8-hydroxyquinoline and its derivatives, has garnered significant attention for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] This guide provides a comparative framework for the experimental validation of a lesser-known derivative, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, by drawing parallels with the well-characterized and clinically utilized analogue, Nitroxoline (8-hydroxy-5-nitroquinoline).

While specific experimental data for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is not extensively available in the public domain, its structural similarity to Nitroxoline suggests a potential for interesting biological activities. This guide will, therefore, propose a comprehensive experimental workflow for the synthesis, characterization, and biological evaluation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, using the established data on Nitroxoline as a benchmark for comparison.

The Promise of the 5-Nitroquinoline Scaffold: A Look at Nitroxoline

Nitroxoline, an 8-hydroxyquinoline derivative, has a long history of use as an antimicrobial agent for urinary tract infections.[3][4] More recently, it has been repurposed and investigated for its potent anti-cancer and anti-parasitic activities.[3][5] The biological effects of Nitroxoline are often attributed to its ability to chelate metal ions, which can disrupt essential biological processes in pathogens and cancer cells, and its capacity to increase intracellular reactive oxygen species (ROS).[3][4]

A study comparing the cytotoxicity of various 8-hydroxyquinoline analogues found that the 5-nitro derivative, Nitroxoline, was the most toxic to human cancer cell lines, with an IC50 value 5-10 fold lower than other tested compounds.[3] Furthermore, its anti-cancer activity was enhanced by the presence of copper.[3] In the context of parasitic diseases, Nitroxoline has demonstrated significantly greater efficacy than the standard drug benznidazole against Trypanosoma cruzi, the causative agent of Chagas disease.[5]

Characterization and Properties of the Target Compound and its Analogue

A direct comparison of the physicochemical properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Nitroxoline is crucial for understanding their potential similarities and differences in biological activity.

Property1-(5-Nitroquinolin-8-yl)piperidin-4-olNitroxoline (8-Hydroxy-5-nitroquinoline)
CAS Number 1133115-76-0[6]4008-48-4
Molecular Formula C14H15N3O3[6][7]C9H6N2O3
Molecular Weight 273.29 g/mol [6]190.16 g/mol
Purity Typically available at 98%[8]Typically available at 96%
Appearance Not specifiedYellow to brown crystalline powder
Solubility Not specifiedSoluble in alcohol, diethyl ether, and dilute HCl; slightly soluble in water

Proposed Experimental Workflow for the Validation of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

The following experimental plan is designed to thoroughly characterize 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and to investigate its potential biological activities, using Nitroxoline as a positive control and comparative compound.

Synthesis and Structural Characterization

Proposed Synthesis Workflow:

A 8-Aminoquinoline B Nitration (HNO3/H2SO4) A->B C 8-Amino-5-nitroquinoline B->C D Diazotization & Sandmeyer Reaction (NaNO2, HBr, CuBr) C->D E 8-Bromo-5-nitroquinoline D->E F Nucleophilic Aromatic Substitution (4-Hydroxypiperidine, Base) E->F G 1-(5-Nitroquinolin-8-yl)piperidin-4-ol F->G H Purification & Characterization (Chromatography, NMR, MS, HRMS) G->H

Caption: Proposed synthetic workflow for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): To determine the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Biological Evaluation: A Comparative Study

This phase will assess the biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in parallel with Nitroxoline.

Experimental Design:

cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Cytotoxicity Screening (e.g., MTT, MTS assay) - Cancer Cell Lines (e.g., HeLa, MCF-7) - Normal Cell Lines (e.g., HEK293) D Reactive Oxygen Species (ROS) Generation (e.g., DCFH-DA assay) A->D E Metal Chelating Activity (e.g., UV-Vis titration with metal ions like Cu²⁺, Zn²⁺, Fe²⁺) A->E B Antiparasitic Activity - Trypanosoma cruzi (amastigote & epimastigote forms) - Leishmania spp. F Mitochondrial Membrane Potential Assay (e.g., JC-1 staining) B->F C Antimicrobial Activity - Gram-positive bacteria (e.g., S. aureus) - Gram-negative bacteria (e.g., E. coli)

Caption: Proposed in vitro biological evaluation workflow.

Detailed Protocols:

  • Cytotoxicity Assays (e.g., MTT):

    • Seed cancer and normal cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Nitroxoline for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

  • Antiparasitic Assays (against T. cruzi):

    • For epimastigotes, cultivate the parasites in a suitable medium and expose them to different concentrations of the compounds.

    • For intracellular amastigotes, infect mammalian cells (e.g., L929 fibroblasts) with trypomastigotes.

    • After infection, treat the cells with the compounds for a defined period.

    • Fix and stain the cells to visualize and count the number of intracellular parasites.

    • Determine the IC50 values for both parasite forms.

  • ROS Generation Assay:

    • Load cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Treat the cells with the test compounds.

    • Measure the increase in fluorescence, which corresponds to the level of intracellular ROS, using a fluorescence microplate reader or flow cytometer.

Expected Outcomes and Comparative Data Interpretation

ParameterExpected Data for 1-(5-Nitroquinolin-8-yl)piperidin-4-olKnown Data for Nitroxoline
IC50 (Cancer Cell Line) To be determined5-10 fold lower than other 8-hydroxyquinoline analogues[3]
IC50 (T. cruzi epimastigote) To be determined3.00 ± 0.44 µM[5]
IC50 (T. cruzi amastigote) To be determined1.24 ± 0.23 µM[5]
ROS Generation To be determinedInduces ROS accumulation[5]
Metal Chelation To be determinedKnown metal chelator[4]

The addition of the piperidin-4-ol moiety to the 5-nitroquinoline scaffold in 1-(5-Nitroquinolin-8-yl)piperidin-4-ol may influence its physicochemical properties, such as solubility and membrane permeability, which in turn could affect its biological activity. A lower IC50 value compared to Nitroxoline would indicate enhanced potency, while a higher IC50 might suggest a different mechanism of action or reduced bioavailability.

Conclusion

While 1-(5-Nitroquinolin-8-yl)piperidin-4-ol remains a relatively unexplored compound, its structural similarity to the potent bioactive molecule Nitroxoline provides a strong rationale for its investigation. The proposed experimental workflow offers a comprehensive and scientifically rigorous approach to validating its synthesis, characterizing its properties, and evaluating its biological potential. By employing a comparative analysis with Nitroxoline, researchers can efficiently position this novel compound within the broader landscape of quinoline-based therapeutics and potentially uncover a new lead for drug discovery.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. Available at: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. Available at: [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline - ResearchGate. Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline - Semantic Scholar. Available at: [Link]

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A Comparative Analysis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the quinoline scaffold represents a privileged structure with a remarkable breadth of pharmacological activities.[1][2][3][4] The introduction of a nitro group and a piperidine moiety can further modulate the biological profile of the quinoline core, leading to compounds with potent and selective activities. This guide provides a comprehensive comparative analysis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs, offering insights into their structure-activity relationships (SAR), potential mechanisms of action, and detailed experimental protocols for their evaluation. While direct comparative studies on this specific set of analogs are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to provide a robust framework for future research and development.

The Quinoline Core: A Foundation of Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2][3][5] The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The Influence of the Nitro Group: A Potent Modulator of Cytotoxicity

The introduction of a nitro group onto the quinoline ring is a well-established strategy for enhancing cytotoxic effects.[6][7] Nitroaromatic compounds are known to be bioreducible to reactive intermediates that can induce cellular damage, making them a focal point in the design of novel anticancer agents.[5] Studies on nitroquinoline derivatives have demonstrated that the position of the nitro group significantly impacts their biological activity. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be a potent anticancer agent, with its cytotoxicity attributed to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[8][9]

The Piperidine Moiety: A Key to Modulating Pharmacokinetics and Target Interaction

The piperidine ring, a saturated heterocycle, is frequently incorporated into drug candidates to modulate their pharmacokinetic properties and to provide a flexible yet constrained linker to interact with biological targets.[10][11][12][13][14] In the context of quinoline-based compounds, the piperidine moiety can influence solubility, cell permeability, and binding affinity to target proteins.

Comparative Analysis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Its Postulated Analogs

While direct experimental data comparing 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs is scarce, we can infer a structure-activity relationship based on the analysis of related compounds. The following sections will explore the anticipated impact of structural modifications on the biological activity of the parent compound.

The Parent Compound: 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

This compound features a nitro group at the 5-position of the quinoline ring and a piperidin-4-ol moiety at the 8-position. The hydroxyl group on the piperidine ring offers a potential site for hydrogen bonding, which could influence its interaction with biological targets.

Analog 1: Isomeric Variation - 1-(8-Nitroquinolin-5-yl)piperidin-4-ol

Shifting the nitro group from the 5- to the 8-position is likely to have a profound impact on the compound's electronic properties and steric hindrance, which in turn could alter its biological activity. The relative positions of the nitro and piperidine substituents will dictate the molecule's overall shape and its ability to fit into the binding pocket of a target protein.

Analog 2: Modification of the Piperidine Ring - 1-(5-Nitroquinolin-8-yl)piperidine

The removal of the hydroxyl group from the piperidine ring eliminates a potential hydrogen bond donor and acceptor, which could decrease its binding affinity to certain targets. This modification would also increase the lipophilicity of the compound, potentially affecting its solubility and cell permeability.

Analog 3: Substitution on the Piperidine Nitrogen - 1-(5-Nitroquinolin-8-yl)-4-phenylpiperidine

The introduction of a phenyl group at the 4-position of the piperidine ring significantly increases the bulk and lipophilicity of the molecule. This modification could lead to enhanced π-π stacking interactions with aromatic residues in a target's binding site, potentially increasing potency.

Table 1: Inferred Structure-Activity Relationships of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Its Analogs

CompoundKey Structural FeatureAnticipated Effect on Biological Activity
Parent Compound 5-Nitro, 8-(piperidin-4-ol)Baseline activity with potential for hydrogen bonding.
Analog 1 8-Nitro, 5-(piperidin-4-ol)Altered electronic and steric properties, likely leading to a different activity profile.
Analog 2 8-(piperidine)Increased lipophilicity, loss of hydrogen bonding capability, potentially altered target specificity.
Analog 3 8-(4-phenylpiperidine)Significantly increased bulk and lipophilicity, potential for enhanced π-π stacking interactions.

Postulated Mechanism of Action

Based on studies of related nitroquinoline compounds, the primary mechanism of anticancer action for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs is likely to involve the induction of apoptosis.[5] This can be triggered by several upstream events, including the generation of reactive oxygen species (ROS) due to the bioreduction of the nitro group.[8][9] This oxidative stress can lead to DNA damage and the activation of intrinsic apoptotic pathways. Furthermore, these compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K-Akt-mTOR pathway.[15]

Postulated Mechanism of Action Compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and Analogs ROS Reactive Oxygen Species (ROS) Generation Compound->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Compound->PI3K_Akt DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Death

Caption: Postulated mechanism of action for nitroquinoline-piperidine analogs.

Experimental Protocols for Comparative Evaluation

To empirically validate the inferred structure-activity relationships, a series of in vitro assays should be performed. The following are detailed protocols for assessing the cytotoxic and apoptotic effects of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with compounds for 48h Seed_Cells->Treat_Cells Prepare_Compounds Prepare serial dilutions of compounds Prepare_Compounds->Treat_Cells Add_MTT Add MTT solution and incubate for 4h Treat_Cells->Add_MTT Solubilize Remove medium and add DMSO Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Human cancer cell lines

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Future Directions and Conclusion

The comparative analysis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and its analogs, though currently based on inferred structure-activity relationships, provides a strong foundation for the rational design and synthesis of novel quinoline-based therapeutic agents. Further research should focus on the synthesis of these and other closely related analogs to generate robust experimental data. This will enable the development of a quantitative structure-activity relationship (QSAR) model, which will be invaluable for optimizing the potency, selectivity, and pharmacokinetic profile of this promising class of compounds. The detailed experimental protocols provided in this guide offer a standardized approach for the biological evaluation of these novel chemical entities, ensuring the generation of reliable and reproducible data.

References

  • Jiang, H., Taggart, J., Zhang, X., Ben-Neriah, Y., & Turo, K. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF on ResearchGate. Available from: [Link]

  • Jiang, H., Taggart, J., Zhang, X., Ben-Neriah, Y., & Turo, K. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
  • Kondratov, K. A., Leonova, Z. A., Buravlev, V. A., Dolgikh, M. P., & Sabirov, D. S. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 27(19), 6296.
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Request PDF on ResearchGate. Available from: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. MDPI. Available from: [Link]

  • De la Cueva, L., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 200, 112431.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available from: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available from: [Link]

  • Kasaboina, A., et al. (2022).
  • Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Request PDF on ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2020). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 10(42), 25143-25156.
  • De la Cueva, L., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 200, 112431.
  • Chemical structure of several anticancer 4‐piperazinylquinoline hybrids... ResearchGate. Available from: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 4(11), 1073-1077.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476.
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. MalariaWorld. Available from: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]

  • Li, X., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(19), 11296.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Request PDF on ResearchGate. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6696.
  • Independent Verification of the Biological Activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. Available from: [https://www.benchchem.com/uploads/Independent-Verification-of-the-Biological-Activity-of-(4-Chlorophenyl)-

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. Available from: [Link]

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A Researcher's Guide to Deconvoluting the Specificity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "know thy target" is paramount. However, an equally critical, and often more challenging, directive is to "know thy non-targets." The clinical success or failure of a novel chemical entity hinges not just on its on-target potency but also on its specificity profile. Undisclosed off-target interactions can lead to unexpected toxicity, confounding experimental results, and ultimately, late-stage clinical attrition.

This guide provides a comprehensive framework for assessing the specificity of the novel compound, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. Given the nascent stage of research on this particular molecule, this document will not present a repository of existing data. Instead, it will serve as a strategic and methodological comparison guide. We will explore the foundational principles and provide detailed, field-tested protocols for generating the very data required for a rigorous specificity assessment. Our comparative analysis will, therefore, focus on the strengths and limitations of various cutting-edge techniques, empowering you, the researcher, to design and execute a self-validating and comprehensive profiling strategy.

The Subject of Our Investigation: 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a synthetic organic molecule featuring a nitroquinoline core. While direct biological data for this compound is not yet widely published, its core structure shares similarities with 8-hydroxy-5-nitroquinoline (Nitroxoline). Nitroxoline is a known antimicrobial and anticancer agent that functions, in part, as a metal ion chelator, leading to the generation of reactive oxygen species (ROS) and the inhibition of various metalloenzymes.[1][2][3][4][5] This structural similarity provides a rational starting point for our hypothesis-driven specificity assessment, suggesting that potential targets may extend beyond the typical kinome and could include a range of metalloproteins. The addition of the piperidin-4-ol moiety at the 8-position introduces a distinct physicochemical property that will undoubtedly modulate its biological activity and target profile compared to its structural relatives.

A Multi-Pronged Strategy for Specificity Profiling

A robust assessment of specificity cannot rely on a single experimental technique. Instead, a multi-modal approach that combines broad, unbiased screening with orthogonal, hypothesis-driven validation is essential. This ensures that the data is not an artifact of a particular assay format and provides a more complete picture of the compound's interactions within a complex biological system.

Our proposed workflow integrates both in vitro and in-cell methodologies to build a comprehensive specificity profile.

G cluster_0 In Vitro Profiling cluster_1 In-Cell Target Engagement & Off-Target Discovery Broad Kinome Screen Broad Kinome Screen Orthogonal Enzymatic Assays Orthogonal Enzymatic Assays Broad Kinome Screen->Orthogonal Enzymatic Assays Hit Confirmation Biophysical Binding Assays Biophysical Binding Assays Orthogonal Enzymatic Assays->Biophysical Binding Assays Direct Binding Validation AP-MS AP-MS Orthogonal Enzymatic Assays->AP-MS Hypothesis Testing CETSA CETSA Biophysical Binding Assays->CETSA Cellular Confirmation NanoBRET NanoBRET CETSA->NanoBRET Orthogonal Validation Chemoproteomics Chemoproteomics AP-MS->Chemoproteomics Unbiased Profiling

Caption: A multi-modal workflow for specificity assessment.

In Vitro Specificity Profiling: Defining the Landscape

The initial phase of specificity assessment should cast a wide net to identify potential interactions across a large panel of purified proteins.

Large-Scale Kinase Profiling

Given that a significant portion of drug discovery efforts targets the human kinome, a broad kinase screen is a logical first step.[6][7][8]

  • Recommended Approach: A competition binding assay, such as the KINOMEscan™ platform (DiscoverX), is a highly effective method. This assay measures the ability of the test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases (typically over 400).[9] The results are reported as percent inhibition at a given concentration, providing a broad overview of the compound's kinase selectivity.

  • Experimental Protocol: Competition Binding Assay (Conceptual)

    • Compound Preparation: Solubilize 1-(5-Nitroquinolin-8-yl)piperidin-4-ol in DMSO to create a high-concentration stock solution.

    • Assay Plate Preparation: In a multi-well plate, combine the test compound with a specific kinase, an immobilized active site-directed ligand, and a DNA-tagged probe.

    • Competition: Incubate the mixture to allow the test compound to compete with the immobilized ligand for binding to the kinase.

    • Washing and Elution: Wash away unbound components. Elute the bound, DNA-tagged probe.

    • Quantification: Quantify the eluted probe using qPCR. A lower amount of eluted probe indicates that the test compound has successfully displaced it, signifying binding.

    • Data Analysis: Express the results as the percentage of the probe displaced relative to a DMSO control.

Orthogonal Enzymatic Assays

Any "hits" identified in the primary screen must be validated using an orthogonal method, preferably a direct enzymatic assay that measures the inhibition of substrate phosphorylation.[10]

  • Recommended Approach: For each validated kinase hit, determine the IC50 value using a radiometric assay ([³³P]-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™). Radiometric assays are often considered the "gold standard" due to their direct measurement of phosphate incorporation.[10]

  • Experimental Protocol: Radiometric Kinase Assay

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (peptide or protein), and a buffer containing MgCl₂.

    • Inhibitor Addition: Add serial dilutions of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol or a DMSO control to the wells.

    • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

    • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

    • Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [³³P]-ATP.

    • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

    • IC50 Determination: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Confirmation of Direct Binding

To confirm that the observed enzymatic inhibition is due to direct binding, biophysical techniques are invaluable.

  • Recommended Approaches:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon and koff) and the dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

In-Cell Target Engagement and Off-Target Discovery

While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to assess target engagement and specificity within intact cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[6] It relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature (Tm).

  • Experimental Protocol: CETSA

    • Cell Treatment: Treat cultured cells with either 1-(5-Nitroquinolin-8-yl)piperidin-4-ol or a vehicle control.

    • Heating: Heat aliquots of the cell lysate or intact cells to a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and precipitated protein fractions by centrifugation.

    • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[11]

  • Principle: This assay uses a target protein genetically fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. When the tracer is bound, energy is transferred from the luciferase to the tracer upon substrate addition, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Unbiased Off-Target Identification

To discover unanticipated off-targets, unbiased proteomic approaches are indispensable.

  • Recommended Approaches:

    • Affinity Purification-Mass Spectrometry (AP-MS): The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

    • Chemoproteomics (e.g., Thermal Proteome Profiling - TPP): This is an extension of CETSA to the entire proteome. It measures the thermal stability of thousands of proteins in response to compound treatment, allowing for the identification of both on- and off-targets in an unbiased manner.

Comparative Analysis: Interpreting the Data

The ultimate goal of these experiments is to build a comprehensive specificity profile that can be compared to other compounds. Below is a hypothetical data summary to illustrate how the results for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (Compound X) could be compared to a known kinase inhibitor (e.g., Staurosporine, a non-selective inhibitor) and a highly selective inhibitor (e.g., Imatinib).

Parameter Compound X (Hypothetical Data) Staurosporine (Reference) Imatinib (Reference)
KINOMEscan (% Inhibition @ 1µM) 25 kinases > 90%>200 kinases > 90%5 kinases > 90%
Primary Target IC50 (Enzymatic) ABL1: 50 nMABL1: 5 nMABL1: 25 nM
Key Off-Target IC50 (Enzymatic) SRC: 200 nMPKCα: 1 nMLCK: >10 µM
CETSA ΔTm (Primary Target) +5.2 °C+6.5 °C+4.8 °C
Selectivity Score (S10 @ 1µM) 0.060.430.01
Chemoproteomics Hits (ΔTm > 2°C) 12>1008

This comparative table allows for a clear visualization of the specificity profile. A lower selectivity score and fewer off-target hits in unbiased screens would indicate higher specificity for Compound X.

Conclusion

The journey of a novel compound from a chemical structure to a well-characterized research tool or therapeutic candidate is paved with rigorous and multifaceted investigation. For 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, the path forward requires a systematic and unbiased assessment of its biological specificity. By employing a combination of broad-panel screening, orthogonal enzymatic and biophysical validation, and in-cell target engagement and proteomic profiling, researchers can build a comprehensive and reliable specificity profile. This guide provides the strategic framework and detailed methodologies to embark on this critical path, ensuring that the biological effects observed are confidently attributed to the intended target, thereby accelerating the pace of discovery and enhancing the potential for translational success.

References

  • Bunnage, M.E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 14(8), 557-561.
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website.
  • Gassel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Website.
  • LabSolu. (n.d.). 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. LabSolu Website.
  • Santa Cruz Biotechnology. (n.d.). 1-(5-Nitroquinolin-6-yl)piperidin-4-ol. Santa Cruz Biotechnology Website.
  • Di Stasi, M.A., et al. (1996). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 27(5), 823-828.
  • A2B Chem. (n.d.). 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, 98% Purity. A2B Chem Website.
  • Parchem. (n.d.). 1-(5-Nitroquinolin-8-Yl)Piperidin-4-Ol. Parchem Website.
  • Cartuche, L., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 29(11), 2631.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PLoS One, 6(9), e24935.
  • Kulkarni, P.P., et al. (2016). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 24(18), 4279-4292.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline. Sigma-Aldrich Website.
  • Al-Zoubi, R.M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5038.
  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289.

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Benchmarking 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Comparative Analysis Against Standard-of-Care Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, against established standard-of-care kinase inhibitors. For the purpose of this analysis, we will hypothesize that our compound of interest exhibits inhibitory activity against "Kinase X," a critical signaling node in a specific cancer subtype. The comparative analysis will be performed against two well-established, FDA-approved Kinase X inhibitors: Drug A and Drug B.

The primary objective of this guide is to delineate a rigorous, multi-faceted experimental strategy to ascertain the therapeutic potential of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. We will delve into the rationale behind each experimental choice, provide detailed protocols for execution, and present a clear framework for data interpretation and visualization. This approach is designed to ensure scientific integrity and provide a robust foundation for go/no-go decisions in the drug development pipeline.

Rationale for Comparative Benchmarking

The landscape of kinase inhibitor development is highly competitive. To justify the advancement of a new molecular entity, it is imperative to demonstrate a clear advantage over existing therapies. This advantage can manifest as superior potency, enhanced selectivity, a more favorable safety profile, or improved pharmacokinetic properties. Our benchmarking strategy is therefore designed to probe these key differentiators.

The choice of Drug A and Drug B as comparators is based on their established clinical efficacy and their shared mechanism of action as Kinase X inhibitors. By benchmarking against these standards, we can contextualize the performance of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol and identify its potential therapeutic niche.

In Vitro Characterization: Potency, Selectivity, and Cellular Efficacy

The initial phase of our investigation will focus on the in vitro characterization of our lead compound. These assays are designed to provide a rapid and cost-effective assessment of its core pharmacological properties.

Biochemical Potency: IC50 Determination

The first step is to quantify the direct inhibitory activity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol against our target, Kinase X. A widely accepted method for this is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents:

    • Kinase X, recombinant enzyme

    • Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compounds (1-(5-Nitroquinolin-8-yl)piperidin-4-ol, Drug A, Drug B)

    • Assay buffer

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the tracer.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Comparative Biochemical Potency

CompoundKinase X IC50 (nM)
1-(5-Nitroquinolin-8-yl)piperidin-4-ol15
Drug A25
Drug B10
Kinome-Wide Selectivity Profiling

A critical attribute of a successful kinase inhibitor is its selectivity. Off-target inhibition can lead to unforeseen toxicities. We will therefore profile our compound against a broad panel of human kinases to assess its selectivity.

Experimental Workflow: Kinome-Wide Selectivity Profiling

G compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (1 µM) panel Kinase Panel (e.g., 400+ kinases) compound->panel Incubate with assay Binding or Activity Assay panel->assay Perform data Data Analysis: % Inhibition assay->data Generate selectivity Selectivity Score (e.g., S-score) data->selectivity Calculate

Caption: Workflow for kinome-wide selectivity profiling.

Cellular Potency: Target Engagement and Downstream Signaling

Moving from a biochemical to a cellular context is crucial. We need to confirm that our compound can penetrate the cell membrane, engage with Kinase X, and modulate its downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Phospho-Substrate

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on Kinase X signaling.

  • Treatment:

    • Treat the cells with a dose-response of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, Drug A, and Drug B for 2 hours.

  • Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Substrate Y (a direct substrate of Kinase X) and total Substrate Y.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-Substrate Y signal to the total Substrate Y signal.

G cluster_0 Kinase X Signaling Pathway cluster_1 Inhibitor Action KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 1-(5-Nitroquinolin-8-yl)piperidin-4-ol Inhibitor->KinaseX Inhibits

Caption: Simplified signaling pathway of Kinase X and the point of inhibition.

Preclinical In Vivo Evaluation

Promising in vitro data must be validated in a relevant in vivo model. This phase of testing will assess the pharmacokinetic properties and anti-tumor efficacy of our compound.

Pharmacokinetic (PK) Profiling

A successful drug must have adequate exposure in the body to exert its therapeutic effect. We will perform a PK study in mice to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

Table 2: Comparative Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)

Parameter1-(5-Nitroquinolin-8-yl)piperidin-4-olDrug ADrug B
Cmax (ng/mL)12008501500
Tmax (h)241
AUC (0-24h) (ng*h/mL)9600680011000
Bioavailability (%)453060
Xenograft Tumor Model Efficacy Study

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model. We will use a human tumor xenograft model in immunocompromised mice.

Experimental Protocol: Xenograft Efficacy Study

  • Cell Implantation:

    • Implant the Kinase X-dependent cancer cells subcutaneously into the flank of nude mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (Vehicle, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, Drug A, Drug B).

  • Dosing:

    • Administer the compounds daily by oral gavage at a predetermined dose.

  • Monitoring:

    • Measure the tumor volume and body weight of the mice twice weekly.

  • Endpoint:

    • Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each compound.

Summary and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel compound 1-(5-Nitroquinolin-8-yl)piperidin-4-ol against standard-of-care Kinase X inhibitors. The presented data, while hypothetical, illustrates the type of comparative analysis required to make informed decisions in a drug discovery program.

Based on our hypothetical results, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol demonstrates superior biochemical potency compared to Drug A and comparable potency to Drug B. Its pharmacokinetic profile appears favorable, with good oral bioavailability. The ultimate determinant of its potential will be its performance in the in vivo efficacy and subsequent safety toxicology studies.

The next logical steps would involve a more extensive safety pharmacology and toxicology assessment to determine the therapeutic window of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. These studies are critical for establishing a safe starting dose for potential first-in-human clinical trials.

References

  • KinomeScan™ Selectivity Profiling. DiscoverX (now part of Eurofins). [Link]

  • Western Blotting Principles and Methods. Bio-Rad. [Link]

  • Principles of Pharmacokinetic Analysis. National Center for Biotechnology Information. [Link]

  • Human Tumor Xenograft Models in Preclinical Oncology. The Jackson Laboratory. [Link]

A Comparative Guide to the Stereoisomers of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol: A Roadmap for Chiral Investigation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. The differential pharmacological and toxicological profiles of enantiomers, mirror-image isomers of a chiral molecule, are well-documented, often with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This guide provides a comprehensive framework for the synthesis, chiral separation, and comparative biological evaluation of the enantiomers of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, a novel quinoline derivative with potential therapeutic applications. While direct comparative data for this specific molecule is not yet available in the public domain, this guide will leverage established methodologies and data from structurally related compounds to provide a robust roadmap for researchers.

Introduction: The Significance of Chirality in Quinoline Derivatives

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a nitro group, as in 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, can further modulate the biological activity of the quinoline core. Nitroaromatic compounds are known to exhibit a range of biological effects, and their inclusion in drug candidates is an active area of research.[4][5][6]

The piperidin-4-ol moiety in the topic molecule introduces a chiral center, meaning it can exist as a pair of enantiomers. It is crucial to investigate these enantiomers separately, as they may exhibit significant differences in their pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis of Racemic 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

A plausible synthetic route to the racemic mixture of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol can be conceptualized based on established methods for the synthesis of N-aryl piperidines. A potential pathway is outlined below:

Synthetic_Pathway A 5-Nitro-8-chloroquinoline reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat A->reagents B Piperidin-4-ol B->reagents C 1-(5-Nitroquinolin-8-yl)piperidin-4-ol (Racemate) reagents->C

Caption: Proposed synthetic pathway for racemic 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

This nucleophilic aromatic substitution reaction would involve the displacement of a suitable leaving group (e.g., a halogen) on the 8-position of the 5-nitroquinoline ring by the secondary amine of piperidin-4-ol.

Chiral Separation of Enantiomers: A Methodological Approach

The resolution of the racemic mixture into its constituent enantiomers is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[7] Based on the successful separation of other functionalized piperidine and quinoline derivatives, a robust chiral HPLC method can be developed.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a prime candidate. These phases have demonstrated broad applicability in resolving a wide range of chiral compounds.

  • Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. This would typically involve a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can often improve peak shape and resolution for basic compounds.

  • Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance would be suitable for monitoring the elution of the enantiomers.

  • Method Validation: Once baseline separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.

Chiral_Separation_Workflow A Racemic 1-(5-Nitroquinolin-8-yl)piperidin-4-ol B Inject onto Chiral HPLC Column A->B C Elution with Optimized Mobile Phase B->C D UV Detection C->D E Fraction Collection D->E F Enantiomer 1 E->F G Enantiomer 2 E->G

Caption: Workflow for the chiral separation of enantiomers.

Hypothetical Comparative Biological Evaluation

While specific data for the enantiomers of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is unavailable, we can hypothesize potential differences in their biological activities based on the known pharmacology of related compounds. Quinoline derivatives have been investigated for a range of therapeutic applications, and it is plausible that the enantiomers of this novel compound could exhibit stereoselective effects.

Potential Areas of Investigation:
  • Anticancer Activity: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][8] It is conceivable that one enantiomer of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol may show significantly higher potency and a better therapeutic index than the other.

  • Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antimalarial drugs.[3] The enantiomers should be screened against a panel of clinically relevant bacteria and parasites to determine if there is any stereoselective antimicrobial activity.

  • Enzyme Inhibition: Depending on the three-dimensional arrangement of the functional groups, one enantiomer may bind more effectively to the active site of a target enzyme, leading to differential inhibitory activity.

Table: Hypothetical Comparative Biological Data
ParameterRacemic MixtureEnantiomer 1 (Predicted)Enantiomer 2 (Predicted)
Anticancer Activity (IC50, µM)
- Cell Line A10250
- Cell Line B155>100
Antibacterial Activity (MIC, µg/mL)
- Staphylococcus aureus32864
- Escherichia coli>128>128>128
Toxicity (LD50, mg/kg) 200400150

Note: The data in this table is purely hypothetical and serves to illustrate the potential for stereoselective activity. Experimental validation is required.

Experimental Protocols for Biological Assays

To experimentally determine the comparative biological activities, the following standard protocols can be employed.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the racemic mixture and each enantiomer for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Hypothetical Signaling Pathway Involvement

Based on the anticancer activity of many quinoline derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Enantiomer1 Enantiomer 1 Enantiomer1->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by the more active enantiomer.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the systematic investigation of the enantiomers of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. The successful synthesis of the racemate, followed by efficient chiral separation, will pave the way for a thorough comparative evaluation of the biological activities of the individual enantiomers. Such studies are indispensable for identifying the eutomer (the more active enantiomer) and understanding the stereoselectivity of its interactions with biological targets. The insights gained from this research will be invaluable for the potential development of this compound as a novel therapeutic agent and will underscore the critical importance of chiral considerations in modern drug discovery.

References

  • Morin, P., Bellessort, D., Dreux, M., Troin, Y., & Gelas, J. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers.
  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. 87, 8819-8823.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • Jetir.Org. (n.d.).
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025).
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (n.d.).
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.).
  • Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential.
  • Structure-toxicity relationships of nitroarom
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
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  • Nitro Compounds, Arom
  • Biodegradation of Nitroarom
  • Synthesis and biological evaluation of novel quinazoline-4-piperidinesulfamide deriv
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2022).
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.).
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2022).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like 1-(5-Nitroquinolin-8-yl)piperidin-4-ol are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, grounded in established safety protocols for nitroaromatic and heterocyclic compounds.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Nitroaromatic Compounds: The nitroquinoline group places this compound in the category of nitroaromatic compounds. These are known for their potential toxicity and, in some cases, explosive properties.[3][4][5] Nitroaromatic compounds can be harmful if swallowed, and some are suspected of causing genetic defects or cancer.[4][6]

  • Quinoline Derivatives: Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious eye irritation.[6][7][8] It is also suspected of being a mutagen and a carcinogen.[6][8] The presence of the nitro group can further enhance these hazardous properties.

  • Piperidine Moiety: Piperidine is a flammable liquid that is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage. While the piperidine in the target molecule is a substituted part of a larger solid structure, its chemical reactivity should be considered.

This analysis underscores the necessity of treating 1-(5-Nitroquinolin-8-yl)piperidin-4-ol as hazardous waste, requiring meticulous handling and disposal procedures.

Quantitative Data Summary
PropertyValue/ClassificationSource(s)
Chemical FormulaC14H15N3O3[1]
Molecular Weight273.29 g/mol [1]
Inferred GHS ClassificationAcute Toxicity, Oral; Skin Irritant; Eye Irritant; Potential Mutagen/CarcinogenInferred from quinoline and nitroaromatic compound data[6][8][9]
Incompatible MaterialsStrong oxidizing agents, Strong acids, Strong bases[9][10]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. The following table outlines the minimum required PPE.

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[6][11]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes or airborne powder.[11]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[11]
Respiratory Protection N95 Particulate Respirator or higherRecommended when handling the solid, powdered form to prevent inhalation.[11]

Step-by-Step Disposal Protocol

The disposal of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol must adhere to the guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Action: Do not mix 1-(5-Nitroquinolin-8-yl)piperidin-4-ol waste with other waste streams, especially incompatible materials like strong oxidizing agents.[10] It should be segregated as "Nitroaromatic Organic Waste" or "Halogenated Organic Waste" if applicable based on synthesis precursors.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat, gas, or even an explosion. Segregation ensures predictable and safe handling.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical to preventing environmental contamination and ensuring the safety of personnel.

  • Action: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be robust and chemically compatible with the compound.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "1-(5-Nitroquinolin-8-yl)piperidin-4-ol." Also, include the date of accumulation and the name of the generating researcher or lab.[13]

  • Causality: Clear and accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for waste transporters and disposal facilities.[15][16]

Step 3: Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately clear the spill area and ensure adequate ventilation, preferably within a chemical fume hood.[7][10]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[10] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into your labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.

Step 4: Storage and Final Disposal
  • Action: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent the spread of potential leaks.[17]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final destination.[15][18]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

DisposalWorkflow Disposal Workflow for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal cluster_spill Spill Management A Identify Waste (1-(5-Nitroquinolin-8-yl)piperidin-4-ol) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Nitroaromatic Organic Waste B->C D Use Designated, Compatible Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area with Secondary Containment E->F G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Complete Hazardous Waste Manifest G->H Spill Spill Occurs Spill_Evac Evacuate & Ventilate Spill->Spill_Evac Spill_Contain Contain with Inert Material Spill_Evac->Spill_Contain Spill_Collect Collect into Waste Container Spill_Contain->Spill_Collect Spill_Decon Decontaminate Area Spill_Collect->Spill_Decon Spill_Decon->E

Caption: Disposal Workflow for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

By adhering to these scientifically grounded procedures, you ensure not only your personal safety but also the integrity of your research environment and the protection of our shared ecosystem.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
  • State and Federal Poster. (n.d.). OSHA Hazardous Waste Operations Fact Sheet.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • Fisher Scientific. (2025, December 22). 8-Nitroquinoline Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). Piperidine Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.
  • Parchem. (n.d.). 1-(5-Nitroquinolin-8-Yl)Piperidin-4-Ol.
  • Thermo Fisher Scientific. (2025, September 16). 8-Hydroxy-5-nitroquinoline Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 1-(5-Nitroquinolin-6-yl)piperidin-4-ol | CAS 1133115-89-5.

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. Given that no specific Safety Data Sheet (SDS) is readily available for this novel compound, the following guidance is synthesized from established best practices for handling potent pharmaceutical compounds (PPCs), nitroaromatic chemicals, and structurally related nitroquinolines. The central principle is to minimize exposure to as low as reasonably practicable (ALARP).

Hazard Assessment: Understanding the Risk Profile

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a heterocyclic aromatic compound belonging to the nitroquinoline class. While toxicological data for this specific molecule is scarce, the nitroaromatic and quinoline moieties are associated with significant health hazards.

  • Inferred Hazards from Analogues : Structurally similar compounds, such as 8-Nitroquinoline, are suspected of causing genetic defects and cancer, in addition to causing skin, eye, and respiratory irritation.[1] Other nitroaromatic compounds are recognized as environmental contaminants with potential mutagenicity and toxicity.[2][3] Therefore, it is prudent to handle 1-(5-Nitroquinolin-8-yl)piperidin-4-ol as a potent compound with potential carcinogenic and mutagenic properties.

  • Physical Form : As a solid or powder, the primary routes of exposure are inhalation of dust particles and inadvertent ingestion through cross-contamination. Dermal contact is also a significant risk.

  • Reactivity : Nitroaromatic compounds can be incompatible with strong oxidizing agents, acids, and bases.[1][4]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the cornerstone of safe handling, creating a necessary barrier between the researcher and the chemical.[5]

  • Respiratory Protection : To prevent the inhalation of fine powders, respiratory protection is critical. The choice of respirator depends on the scale and nature of the operation.

    • For Low-Risk Activities (e.g., handling small quantities in a well-ventilated hood): A disposable N95 or FFP2 respirator is the minimum requirement.[6]

    • For High-Risk Activities (e.g., weighing larger quantities, potential for aerosol generation): A Powered Air-Purifying Respirator (PAPR) with a full facepiece or hood is recommended, offering a higher protection factor.[5][6]

  • Hand Protection : Direct skin contact must be avoided.

    • Double Gloving : Always wear two pairs of nitrile gloves.[6] Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and replaced immediately upon known or suspected contamination. This practice prevents the spread of contamination to equipment and personal items.

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[7]

    • Face Shield : When handling solutions or performing tasks with a higher splash risk, a face shield should be worn over safety goggles to protect the entire face.[8][9]

  • Body Protection :

    • Disposable Coveralls or Gown : To protect skin and personal clothing, disposable coveralls made from materials like Tyvek or a solid-front protective gown with cuffed sleeves should be worn.[5][6] This provides a barrier against chemical dust and splashes.

Table 1: PPE Requirements by Task
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing Solids (<1g) N95 Respirator (in ventilated enclosure)Double Nitrile GlovesSafety GogglesLab Coat / Gown
Weighing Solids (>1g) PAPRDouble Nitrile GlovesSafety GogglesDisposable Coveralls
Preparing Solutions N95 Respirator (in fume hood)Double Nitrile GlovesSafety Goggles & Face ShieldDisposable Coveralls
Spill Cleanup PAPR or Half-Face Respirator with P100 filtersDouble Nitrile GlovesSafety Goggles & Face ShieldDisposable Coveralls

Operational and Disposal Plans

Proper procedure is as critical as the PPE itself. This section provides step-by-step guidance for key operations.

General Handling Protocol

All manipulations of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, especially in its powdered form, should be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to contain any airborne particles.

Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure.[4]

Methodology for Spill Cleanup:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure ventilation is active.

  • Don PPE : Before re-entering the area, don the appropriate PPE as outlined in Table 1 for "Spill Cleanup."

  • Containment : Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[4] Do not use combustible materials like paper towels.

  • Collection : Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust during this process.[4]

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE : Remove PPE carefully, avoiding self-contamination, and dispose of all disposable items in the designated hazardous waste stream.

Waste Disposal Protocol

Chemical waste and contaminated materials must be handled as hazardous waste according to institutional and local regulations.

  • Waste Segregation : Do not mix 1-(5-Nitroquinolin-8-yl)piperidin-4-ol waste with other waste streams. It should be segregated as nitrogenous or halogenated (if applicable) organic waste.[4]

  • Container Selection : Use a designated, robust, and clearly labeled hazardous waste container that is compatible with the chemical.

  • Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name: "1-(5-Nitroquinolin-8-yl)piperidin-4-ol."[4] Include the date and the name of the generating lab.

  • Storage : Store the sealed waste container in a designated satellite accumulation area with secondary containment.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 1-(5-Nitroquinolin-8-yl)piperidin-4-ol from initial planning to final disposal.

G cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation A Risk Assessment (Review Analog Data) B Select & Inspect PPE (Table 1) A->B Based on Task C Don PPE B->C Proceed to Work D Perform Task in Containment (e.g., Fume Hood) C->D E Decontaminate Work Area & Equipment D->E Spill Spill Occurs? D->Spill F Segregate & Label Hazardous Waste (Chemical & PPE) E->F Generate Waste G Doff PPE F->G H Store Waste in Designated Area F->H I Wash Hands Thoroughly G->I Spill->E No Spill_Proc Execute Spill Cleanup Protocol Spill->Spill_Proc Yes Spill_Proc->E

Caption: Safe Handling Workflow for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

References

  • Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs) - Benchchem. (n.d.).
  • Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide - Benchchem. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (n.d.).
  • Bioremediation of nitroaromatic compounds (Chapter 6). (2009, October 28).
  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (n.d.).
  • Biodegradation of nitroaromatic compounds - PubMed. (n.d.).
  • 8 - SAFETY DATA SHEET. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.